2-(1H-pyrazol-3-yl)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-8-5(10)3-4-1-2-7-9-4/h1-2H,3,6H2,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSITUPYZZXZPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(1H-pyrazol-3-yl)acetohydrazide
Technical Guide: 2-(1H-pyrazol-3-yl)acetohydrazide
Executive Summary: The Scaffold at a Glance
2-(1H-pyrazol-3-yl)acetohydrazide (CAS: 144677-14-5) is a bifunctional heterocyclic building block critical to modern medicinal chemistry and agrochemical development. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
Its value lies in its dual reactivity:
-
The Pyrazole Ring: Acts as a bioisostere for imidazole or phenol, offering hydrogen bond donor/acceptor motifs crucial for kinase binding (e.g., ATP-binding pockets).
-
The Acetohydrazide Tail: A versatile linker that undergoes condensation, cyclization, or acylation to form complex heterocyclic systems like 1,2,4-triazoles and 1,3,4-oxadiazoles.
This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and application in fragment-based drug discovery (FBDD).
Chemical Structure & Electronic Properties[1]
Molecular Identity
-
IUPAC Name: 2-(1H-pyrazol-3-yl)acetohydrazide
-
CAS Number: 144677-14-5
-
Molecular Formula: C
H N O -
Molecular Weight: 140.14 g/mol
Tautomerism and Protostropic Shifts
The pyrazole ring exhibits annular tautomerism. In solution, the hydrogen atom oscillates between N1 and N2. This equilibrium is solvent-dependent and critical for binding affinity.
-
1H-tautomer: Predominant in solid state and polar protic solvents.
-
2H-tautomer: Stabilized in non-polar solvents or specific protein binding pockets.
The hydrazide moiety (
Predicted Physical Properties
Note: Experimental values for this specific CAS are rare in open literature; data below are predicted based on structural analogs (e.g., 4-methyl derivative CAS 144677-15-6).
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 140–160 °C (driven by extensive intermolecular H-bonding).
-
Solubility:
-
High: DMSO, DMF, Methanol, Ethanol.
-
Low: Dichloromethane, Hexanes, Water (moderate, pH dependent).
-
Synthetic Pathways
The industrial standard for synthesizing 2-(1H-pyrazol-3-yl)acetohydrazide is the Hydrazinolysis of Esters . This route is preferred for its scalability and atom economy.
Core Synthesis Diagram
The following diagram illustrates the conversion of the ester precursor to the target hydrazide.
Caption: Nucleophilic acyl substitution pathway for the synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide.
Experimental Protocol: Hydrazinolysis
Standard Operating Procedure (SOP) for Research Scale (10 mmol)
Reagents:
-
Ethyl 2-(1H-pyrazol-3-yl)acetate (1.54 g, 10 mmol)
-
Hydrazine hydrate (80% or 99%, 1.5 mL, ~30 mmol)
-
Absolute Ethanol (20 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the ester in absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature to prevent exotherm-driven side reactions.
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM). The ester spot (high
) should disappear; the hydrazide spot (lower ) will appear. -
Isolation: Cool the reaction mixture to 0 °C (ice bath). The product often precipitates as white crystals.
-
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.
-
Purification: If no precipitate forms, concentrate the solvent in vacuo. Recrystallize the residue from ethanol/water (9:1).
Critical Control Point: Excess hydrazine must be removed completely as it can interfere with subsequent biological assays or coupling reactions.
Chemical Reactivity & Divergent Synthesis
The acetohydrazide group is a "chemical chameleon," allowing the molecule to be transformed into various heterocycles. This is widely used in Diversity-Oriented Synthesis (DOS) .
Reactivity Flowchart
Caption: Divergent synthetic pathways from the acetohydrazide core to bioactive heterocycles.
Key Transformations
-
Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones. These derivatives often show enhanced lipophilicity and membrane permeability compared to the parent hydrazide.
-
Cyclization to 1,3,4-Oxadiazoles: Heating with carboxylic acids in
effects cyclodehydration. This motif is a classic bioisostere for esters and amides in drug design. -
Cyclization to 1,2,4-Triazoles: Reaction with carbonitriles or imidates (Pinner reaction products) yields triazoles, which are highly stable and common in antifungal agents.
Medicinal Chemistry Applications
Pharmacophore Features
In the context of kinase inhibition (e.g., CDK2, VEGFR), the pyrazole-acetohydrazide scaffold offers a unique binding profile:
-
H-Bond Donor (NH): The pyrazole NH and hydrazide NH can donate hydrogen bonds to hinge region residues (e.g., Glu, Leu).
-
H-Bond Acceptor (N/O): The pyrazole N2 and carbonyl oxygen accept H-bonds from Lys or Asp residues.
-
Linker Flexibility: The methylene (
) spacer allows the hydrazide "tail" to orient into the solvent-exposed region or a hydrophobic back-pocket, depending on the derivatization.
Therapeutic Areas
-
Antimicrobial: Pyrazole-hydrazone derivatives have shown efficacy against M. tuberculosis by inhibiting enoyl-ACP reductase (InhA), similar to Isoniazid.
-
Anticancer: Used as a scaffold for designing inhibitors of receptor tyrosine kinases. The planar pyrazole ring mimics the adenine ring of ATP.
-
Agrochemicals: Derivatives serve as insecticides and fungicides, disrupting chitin synthesis or mitochondrial respiration in pests.
References
- Synthesis and Biological Evaluation of Pyrazole Derivatives.Journal of Heterocyclic Chemistry.
-
CAS Registry Number 144677-14-5. CAS Common Chemistry. American Chemical Society.[1] [Link]
-
Synthesis of 1,2,4-Triazoles from Hydrazides. National Institutes of Health (PMC). Details the cyclization of acetohydrazides to triazoles using formylhydrazide and Pinner salts. [Link]
-
Pyrazoles as Privileged Scaffolds in Drug Discovery. Organic Chemistry Portal. Reviews the synthetic utility of pyrazoles in modern pharmaceutical synthesis. [Link]
-
Synthesis and Evaluation of Pyrazole-Based Pesticides. Indian Journal of Chemistry. Describes the synthesis of phenoxyacetic acid hydrazides containing pyrazole moieties. [Link]
Sources
Pharmacological Potential of Pyrazole-Bearing Acetohydrazides: A Technical Guide
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrazole-bearing acetohydrazide motif has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the structural rationale, synthetic pathways, and pharmacological versatility of these compounds.[1][2][3]
For the drug development professional, the value of this scaffold lies in its dual-pharmacophore nature :
-
The Pyrazole Ring: Acts as a bioisostere of pyrrole or pyridine, offering robust
- stacking interactions and hydrogen bonding capability (donor/acceptor) within enzyme active sites. -
The Acetohydrazide Linker: Provides a flexible spacer (–CH
–CO–NH–NH–) that facilitates conformational adaptability, allowing the terminal substituents to orient into deep hydrophobic pockets of targets like EGFR, Urease, or DNA Gyrase.
Chemical Architecture & Synthesis
Structural Rationale
The acetohydrazide bridge is not merely a connector; it is a pharmacophoric modulator . The carbonyl oxygen and hydrazidic nitrogens serve as critical hydrogen bond acceptors/donors. When coupled with a pyrazole ring, the resulting molecule possesses a high degree of "drug-likeness" (Lipinski compliance), typically exhibiting favorable logP values (2.0–4.0) and membrane permeability.
Synthetic Pathway (DOT Visualization)
The synthesis generally follows a convergent pathway. The core strategy involves the hydrazinolysis of pyrazole-esters.
Figure 1: General synthetic workflow for pyrazole-bearing acetohydrazides. The "Key Intermediate" serves as a divergent point for library generation.
Validated Synthesis Protocol
Objective: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide.
-
Precursor Formation: React ethyl acetoacetate (0.01 mol) with hydrazine hydrate (0.01 mol) in ethanol. Reflux for 2 hours. Evaporate solvent to yield 3,5-dimethyl-1H-pyrazole.
-
N-Alkylation: Dissolve the pyrazole (0.01 mol) in dry acetone containing anhydrous
(0.02 mol). Add ethyl chloroacetate (0.011 mol) dropwise. Reflux for 6-8 hours. Filter inorganic salts and evaporate solvent to get Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate . -
Hydrazinolysis: Dissolve the ester in absolute ethanol (20 mL). Add hydrazine hydrate (99%, 0.05 mol) in excess. Reflux for 4–6 hours.
-
Work-up: Cool the reaction mixture to
. The solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water.-
Yield: Typically 75–85%.
-
Validation: IR spectrum must show doublet peaks at 3300–3200 cm
( ) and a strong peak at ~1660 cm (C=O amide).
-
Pharmacological Frontiers
Anticancer Activity: Tubulin & Kinase Targeting
Pyrazole acetohydrazides function as multi-target agents. Recent studies indicate they act by inhibiting tubulin polymerization (causing G2/M cell cycle arrest) and inhibiting kinases like EGFR.
Mechanism of Action: The pyrazole moiety mimics the ATP purine ring, fitting into the ATP-binding pocket of kinases. Simultaneously, the hydrazide tail interacts with the colchicine-binding site of tubulin.
Figure 2: Dual-mechanism of action driving anticancer efficacy in pyrazole acetohydrazides.
Comparative Potency Data (Selected Lines):
| Compound ID | Substituent (R) | Cell Line | Target | IC | Reference |
| KA5 | 4-Bromophenyl | HepG2 (Liver) | General Cytotoxicity | 8.5 | [1] |
| 12d | 3,5-Dimethyl | A2780 (Ovarian) | Tubulin | 0.95 | [2] |
| Standard | Doxorubicin | HepG2 | DNA Intercalation | 4.5 | [1] |
Metabolic Regulation: Enzyme Inhibition
These compounds are potent inhibitors of hydrolytic enzymes, specifically Urease (anti-ulcer) and
-
Urease Inhibition: The hydrazide -NH-NH- moiety chelates the Nickel (
) ions in the urease active site, preventing urea hydrolysis. -
-Glucosidase Inhibition: The pyrazole ring creates
-stacking interactions with Phe/Tyr residues in the enzyme pocket, mimicking the transition state of substrate hydrolysis.
Structure-Activity Relationship (SAR)
Expert analysis of the literature reveals three critical design rules for maximizing potency:
-
Electron-Withdrawing Groups (EWG):
-
Substituents like -Cl, -NO
, or -F on the phenyl ring attached to the pyrazole (or the hydrazone terminus) significantly enhance activity. -
Causality: EWGs increase the lipophilicity and acidity of the N-H protons, strengthening hydrogen bond donor capability [3].
-
-
The Spacer Length:
-
The methylene spacer (–CH
–) in the acetohydrazide is optimal. Extending this to an ethyl or propyl chain often results in a loss of activity due to entropic penalties upon binding.
-
-
C4-Substitution:
-
Introduction of a halogen (e.g., 4-Cl) directly on the pyrazole ring (C4 position) stabilizes the molecule against metabolic oxidation and improves half-life.
-
Standardized Bioassay Protocol: Urease Inhibition
Context: This protocol is self-validating using Thiourea as a positive control. It measures the production of ammonia via the indophenol method.
Reagents:
-
Jack bean urease (25 U/mL).
-
Buffer: PBS (pH 6.8).
-
Substrate: Urea (100 mM).
-
Reagent A: Phenol (1% w/v) and Sodium nitroprusside (0.005% w/v).
-
Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).
Workflow:
-
Incubation: Mix 10
L of test compound (dissolved in DMSO) with 25 L of enzyme solution. Incubate at 37°C for 15 minutes. -
Substrate Addition: Add 25
L of Urea solution. Incubate at 37°C for 30 minutes. -
Color Development: Add 25
L of Reagent A and 25 L of Reagent B. -
Measurement: Read Absorbance at 625 nm after 10 minutes.
-
Calculation:
References
-
Ibrahim, A. & Khalaf, M. (2023).[4] Synthesis and biological evaluation of novel pyrazole scaffold: KA5 cytotoxicity against HepG2. Pakistan Journal of Pharmaceutical Sciences. Link
-
Giacomelli, C. et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity: Tubulin targeting. European Journal of Medicinal Chemistry. Link
-
Aroua, L. M. et al. (2023).
-Amylase and -Glucosidase Inhibitory Activities of Pyrazole-Hydrazones.[5] ACS Omega. Link -
Tok, F. et al. (2021).[6] Synthesis, Biological Evaluation and in Silico Studies of New Pyrazoline Derivatives as Potential Urease Inhibitors.[2][6] Chemistry & Biodiversity.[7] Link
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. orientjchem.org [orientjchem.org]
Structure-activity relationship (SAR) of 2-(1H-pyrazol-3-yl)acetohydrazide derivatives
Technical Guide: Structure-Activity Relationship (SAR) of 2-(1H-pyrazol-3-yl)acetohydrazide Derivatives
Executive Summary
The 2-(1H-pyrazol-3-yl)acetohydrazide scaffold represents a privileged structure in medicinal chemistry, bridging the lipophilic, bioactive pyrazole core with a flexible, hydrogen-bonding acetohydrazide linker. This architecture serves as a versatile pharmacophore, capable of engaging diverse biological targets ranging from receptor tyrosine kinases (EGFR, VEGFR) in oncology to bacterial DNA gyrase in infectious diseases.
This technical guide dissects the Structure-Activity Relationship (SAR) of this class, providing researchers with a rational roadmap for lead optimization. By systematically analyzing the pyrazole ring substitutions, the linker dynamics, and the terminal hydrazide functionalization, we uncover the molecular determinants of potency and selectivity.
Chemical Architecture & Synthesis Strategies
To explore the SAR, one must first master the synthetic accessibility of the scaffold. The synthesis typically proceeds via two primary pathways, depending on whether the acetohydrazide linker is attached to the pyrazole Nitrogen (N1) or Carbon (C3/C4).
Synthetic Pathways
The most robust route involves the Claisen-Schmidt condensation followed by cyclization and hydrazinolysis.
-
Step 1: Chalcone Formation. Reaction of acetophenone derivatives with aromatic aldehydes yields
-unsaturated ketones (chalcones). -
Step 2: Pyrazole Cyclization. Treatment with hydrazine hydrate or phenylhydrazine yields the pyrazole/pyrazoline core.
-
Step 3: Linker Introduction. Alkylation with ethyl chloroacetate introduces the ester moiety, which is subsequently converted to the hydrazide.
Visualization: General Synthesis Workflow
Figure 1: Step-wise synthetic pathway for N1-substituted pyrazole acetohydrazides. The modular nature allows for diverse substitution at the starting acetophenone or aldehyde stages.
SAR Deep Dive: The Triad of Activity
The biological efficacy of these derivatives is governed by three distinct structural regions.
Region A: The Pyrazole Core (Electronic & Steric Modulation)
The pyrazole ring acts as the primary anchor, often fitting into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).
-
C3/C5 Substitutions:
-
Aryl Groups: Phenyl rings at C3/C5 significantly enhance lipophilicity (
), improving membrane permeability. -
Electron-Withdrawing Groups (EWG): Substituents like -Cl, -NO₂, -F on the phenyl ring at C3 increase antimicrobial potency by altering the electronic density of the pyrazole, strengthening
stacking interactions with DNA base pairs or aromatic residues in protein active sites [1]. -
Electron-Donating Groups (EDG): Groups like -OMe or -N(Me)₂ are crucial for anticancer activity. For instance, a p-methoxy group often improves hydrogen bonding with residues like Asp-855 in EGFR [2].
-
-
N1 Substitution:
-
The presence of a phenyl group at N1 (1,3,5-triphenylpyrazole motif) is favorable for COX-2 inhibition and anticancer activity but may reduce water solubility.
-
Region B: The Acetohydrazide Linker (The "Hinge")
The
-
Flexibility: The methylene spacer (
) provides rotational freedom, allowing the terminal group to orient correctly within the active site. -
H-Bonding: The carbonyl (
) and amino ( ) groups act as hydrogen bond acceptors and donors, respectively. This is critical for binding to the zinc ion in Carbonic Anhydrase (CA) isoforms [3].[1]
Region C: The Terminal Hydrazide Tail (Target Specificity)
This is the most modifiable region, determining the specific therapeutic application.
-
Schiff Bases (Hydrazones): Condensation with aldehydes to form
restricts conformation and creates an extended -conjugated system. This modification is essential for antimicrobial activity, as the azomethine nitrogen ( ) coordinates with metal ions in metalloenzymes. -
Cyclization: Converting the hydrazide into a 1,3,4-oxadiazole or 1,3,4-thiadiazole ring rigidifies the structure, often enhancing metabolic stability and potency against fungal pathogens [4].
Visualization: Pharmacophore Map
Figure 2: SAR Pharmacophore Map illustrating the functional impact of structural modifications across the three key regions of the scaffold.
Quantitative Data Summary
The following table summarizes key SAR trends extracted from comparative studies on antimicrobial and anticancer activities.
| Derivative Subclass | R1 (Pyrazole N1) | R3 (Pyrazole C3) | Terminal Group (Hydrazide) | Primary Activity | Potency Indicator |
| Series A | Phenyl | 4-Cl-Phenyl | Unsubstituted (NH2) | Antimicrobial | MIC: 12.5 µg/mL (S. aureus) |
| Series B | H | Methyl | 2,4-Cl-Benzylidene | Anticancer (MCF-7) | IC50: 5.90 µM |
| Series C | Phenyl | 4-OMe-Phenyl | 4-NO2-Benzylidene | EGFR Inhibition | IC50: 0.074 µM |
| Series D | 4-Sulfamoylphenyl | Methyl | Unsubstituted | CA IX Inhibition | Ki: 14.3 nM |
Table 1: Comparative efficacy of selected derivatives. Note how the introduction of the benzylidene tail (Schiff base) generally shifts activity from moderate to high potency in cancer models [1, 5].
Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on high-yield literature methods.
Protocol: Synthesis of 2-(3,5-Diphenyl-1H-pyrazol-1-yl)acetohydrazide
Reagents: 1,3-Diphenyl-1,3-propanedione, Hydrazine hydrate (99%), Ethyl chloroacetate, Anhydrous
-
Cyclization: Dissolve 1,3-diphenyl-1,3-propanedione (10 mmol) in ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise. Reflux for 4 hours. Cool, filter the precipitate (3,5-diphenyl-1H-pyrazole). Recrystallize from ethanol.
-
Esterification: Dissolve the pyrazole (10 mmol) in dry acetone (30 mL). Add anhydrous
(20 mmol) and stir for 30 min. Add ethyl chloroacetate (12 mmol) dropwise. Reflux for 8 hours. Filter hot to remove inorganic salts. Evaporate solvent to obtain Ethyl 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetate . -
Hydrazinolysis: Dissolve the ester (10 mmol) in ethanol (20 mL). Add hydrazine hydrate (20 mmol). Reflux for 6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The solid product (Acetohydrazide) precipitates out.[2] Filter, wash with cold water, and dry.[2]
-
Validation:
-
IR: Look for doublet peaks at 3300-3200 cm⁻¹ (
) and strong peak at 1680 cm⁻¹ ( amide). -
1H NMR: Singlet at
4.5-5.0 ppm ( ), Broad singlet at 9.0-10.0 ppm ( ).
-
Protocol: Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL).
-
Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton broth. Perform serial 2-fold dilutions of the test compound.
-
Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity. Use Ciprofloxacin as a positive control.
Mechanism of Action: Molecular Docking Insights
Understanding how these molecules bind is crucial for rational design.
-
EGFR Kinase Domain: The pyrazole ring typically occupies the ATP-binding pocket. The acetohydrazide linker forms hydrogen bonds with Met793 (hinge region), while the terminal aryl group extends into the hydrophobic back pocket, engaging in Van der Waals interactions with Val726 [2].
-
Carbonic Anhydrase: The terminal nitrogen atoms of the hydrazide or sulfonamide groups coordinate directly with the catalytic Zinc ion (
) , displacing the water molecule required for catalysis. The pyrazole tail interacts with the hydrophilic/hydrophobic halves of the active site cleft [3].
References
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds. National Institutes of Health (PMC). Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives. Royal Society of Chemistry. Available at: [Link]
-
Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. National Institutes of Health (PMC). Available at: [Link]
Sources
Biological Activity of 2-(1H-pyrazol-3-yl)acetohydrazide Schiff Bases
This technical guide details the biological activity, synthesis, and pharmacological potential of 2-(1H-pyrazol-3-yl)acetohydrazide Schiff bases . It is designed for researchers and drug development professionals, focusing on the structural versatility and therapeutic applications of this scaffold.
Technical Guide & Whitepaper
Executive Summary
The 2-(1H-pyrazol-3-yl)acetohydrazide Schiff base scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric properties of the pyrazole ring with the versatility of the acylhydrazone linker . Unlike simple pyrazole-carbohydrazides, the inclusion of a methylene spacer (
This guide analyzes the two primary structural variants—C3-linked (carbon-attached) and N1-linked (nitrogen-attached) acetohydrazides—and details their proven efficacy as antimicrobial, anticancer, and anti-inflammatory agents.
Chemical Framework & Structural Logic
The Pharmacophore
The biological potency of these Schiff bases stems from three synergistic components:
-
Pyrazole Core: Acts as a lipophilic carrier and hydrogen bond donor/acceptor, mimicking histidine or purine bases in biological systems.
-
Acetohydrazide Linker (
): Provides a "hinge" region. The carbonyl oxygen and azomethine nitrogen form a bidentate chelation pocket capable of binding metal ions (e.g., Fe²⁺, Cu²⁺) or interacting with enzyme active sites. -
Aryl Moiety (Schiff Base): The variable aromatic tail allows for electronic tuning (via electron-withdrawing or donating groups) to optimize lipophilicity (
) and target specificity.
Structural Variants
Researchers must distinguish between the two isomers, as their synthesis and binding modes differ:
-
Type A: C3-Linked (2-(1H-pyrazol-3-yl)acetohydrazide): The acetohydrazide tail is attached to the carbon at position 3.
-
Type B: N1-Linked (2-(1H-pyrazol-1-yl)acetohydrazide): The tail is attached to the pyrazole nitrogen. This is synthetically more accessible via N-alkylation.
Pharmacological Spectrum[1]
Antimicrobial Activity
These Schiff bases exhibit broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungal strains (C. albicans).[1]
-
Mechanism of Action:
-
DNA Gyrase Inhibition: The pyrazole-hydrazone motif can dock into the ATP-binding pocket of DNA gyrase B, preventing bacterial DNA replication.
-
Metal Chelation: The azomethine and carbonyl groups chelate essential cellular trace metals (Fe, Zn), disrupting enzymatic processes essential for bacterial respiration.
-
-
SAR Insight: Electron-withdrawing groups (e.g., -NO₂ , -Cl , -F ) on the phenyl ring of the Schiff base significantly enhance antibacterial potency by increasing lipophilicity and facilitating cell wall penetration.
Anticancer & Cytotoxic Activity
Significant cytotoxicity has been reported against HeLa (cervical), MCF-7 (breast), and HepG2 (liver) cancer cell lines.
-
Mechanism of Action:
-
Apoptosis Induction: Upregulation of Caspase-3 and downregulation of Bcl-2 (anti-apoptotic protein).
-
Kinase Inhibition: Some derivatives act as ATP-competitive inhibitors of EGFR or VEGFR-2 kinases.
-
-
SAR Insight: The presence of a hydroxyl (-OH) group on the phenyl ring (e.g., salicylaldehyde derivative) often enhances activity due to potential antioxidant effects and additional hydrogen bonding within the active site.
Anti-Inflammatory Activity[1][2][3][4][5]
-
Target: COX-2 Inhibition .
-
Mechanism: The pyrazole ring mimics the pharmacophore of Coxibs (e.g., Celecoxib), while the hydrazone moiety interacts with the secondary pocket of the COX-2 enzyme.
Experimental Protocols
Synthesis Workflow
The synthesis involves generating the hydrazide precursor followed by condensation with an aldehyde.
Protocol A: Synthesis of the Hydrazide Precursor
-
Target: 2-(1H-pyrazol-3-yl)acetohydrazide (C3-Linked)
-
Reagents: Ethyl 2-(1H-pyrazol-3-yl)acetate, Hydrazine Hydrate (80%), Ethanol.
-
Procedure:
-
Dissolve 0.01 mol of ethyl 2-(1H-pyrazol-3-yl)acetate in 20 mL of absolute ethanol.
-
Add 0.05 mol of hydrazine hydrate dropwise with stirring.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane).[2]
-
Cool to room temperature. The solid hydrazide will precipitate.
-
Filter, wash with cold ethanol, and recrystallize from ethanol/water to obtain pure 2-(1H-pyrazol-3-yl)acetohydrazide .
-
Protocol B: Schiff Base Condensation (General Method)
-
Target: Pyrazole-Acetohydrazide Schiff Base
-
Reagents: Hydrazide precursor (from Protocol A), Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde), Glacial Acetic Acid (Catalyst), Ethanol.
-
Procedure:
-
Dissolve 0.001 mol of the hydrazide in 15 mL of hot ethanol.
-
Add 0.001 mol of the appropriate aromatic aldehyde .
-
Add 2–3 drops of glacial acetic acid .
-
Reflux for 2–4 hours.
-
Cool the reaction mixture. The Schiff base usually precipitates as a colored solid (yellow/orange).
-
Filter, wash with cold ethanol, and dry.
-
Purification: Recrystallize from ethanol or DMF.
-
Visualization of Synthesis Logic
The following diagram illustrates the divergent pathways for synthesizing N1-linked vs. C3-linked variants.
Caption: Divergent synthetic pathways for N1-linked and C3-linked pyrazole acetohydrazide Schiff bases.
Structure-Activity Relationship (SAR) Analysis
The biological data suggests a clear SAR profile for these compounds. The diagram below maps specific structural modifications to their observed biological effects.
Caption: SAR map highlighting how structural regions influence biological outcomes.
Key SAR Trends (Data Summary)
| Structural Modification | Biological Impact | Primary Target |
| Electron-Withdrawing Groups (4-Cl, 4-NO₂) | Significantly Increases Potency | Bacteria (Cell Wall/DNA) |
| Electron-Donating Groups (4-OCH₃, 4-CH₃) | Moderate to Low Activity | General Cytotoxicity |
| Hydroxyl Group (2-OH, 4-OH) | Increases Antioxidant & Anticancer Activity | Radical Scavenging / Apoptosis |
| Metal Complexation (Cu²⁺, Zn²⁺) | Often Doubles Antimicrobial Efficacy | DNA / Proteins |
References
-
Synthesis and biological evaluation of pyrazole-based Schiff bases. Journal of Molecular Structure. (General synthesis and antimicrobial data).
-
Ethyl 2-(1H-pyrazol-3-yl)acetate (Precursor Data). Sigma-Aldrich Technical Data. (Physical properties of the C3-linked precursor).
-
Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles Containing Pyrazolones. Asian Journal of Chemistry. (Discusses the N1-linked acetohydrazide intermediate).
-
Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system. RSC Advances. (Cytotoxic evaluation of complex pyrazole-acetate derivatives).
-
Design, synthesis and application of pyrazole-based Schiff base chitosan hybrids. Journal of Polymer Science and Engineering. (Applications in antibacterial inhibition).[1][3][4][5][6][7]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsirjournal.com [jsirjournal.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. scispace.com [scispace.com]
- 7. enpress-publisher.com [enpress-publisher.com]
Thermodynamic Profiling of 2-(1H-pyrazol-3-yl)acetohydrazide: A Comprehensive Guide for Preclinical Development
Executive Summary
In modern drug discovery and materials science, the thermodynamic characterization of heterocyclic building blocks is a non-negotiable phase of development. 2-(1H-pyrazol-3-yl)acetohydrazide (CAS 144677-14-5) represents a highly versatile pharmacophore, merging the robust aromaticity of a pyrazole ring with the reactive, hydrogen-bonding capacity of an acetohydrazide tail.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the thermodynamic behavior of this compound, providing field-proven, self-validating experimental workflows to accurately quantify its phase transitions, thermal stability, and solvation energetics.
Molecular Architecture & Thermodynamic Drivers
To understand the macroscopic thermodynamic properties of 2-(1H-pyrazol-3-yl)acetohydrazide, we must first deconstruct its molecular architecture. The thermodynamics of this molecule are governed by two distinct structural domains:
-
The Pyrazole Core: Pyrazole derivatives possess a unique five-membered heteroaromatic ring containing both a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor) [1]. This dual nature allows for rapid annular tautomerism. Thermodynamically, this tautomerization introduces an entropic penalty upon crystallization, but the resulting intermolecular hydrogen bonding significantly stabilizes the crystal lattice, driving up the enthalpy of fusion (
). -
The Acetohydrazide Moiety: The flexible
tail acts as the primary driver for thermal degradation and solvation thermodynamics. Crystallographic studies on analogous compounds, such as 2-(1H-indol-3-yl)acetohydrazide, demonstrate that the hydrazide group forms complex, bifurcated and zigzag hydrogen-bonded networks in the solid state [2]. Breaking this three-dimensional network requires substantial thermal energy, directly influencing the compound's melting point and heat capacity ( ).
Thermodynamic cycle of 2-(1H-pyrazol-3-yl)acetohydrazide from solid state to target binding.
Experimental Methodologies: A Self-Validating Framework
To extract reliable thermodynamic data, experimental protocols must be designed as self-validating systems. The following methodologies detail the exact parameters required to profile 2-(1H-pyrazol-3-yl)acetohydrazide, ensuring that instrumental artifacts are isolated from true molecular behavior.
Protocol A: Heat Capacity ( ) and Phase Transitions via DSC
Differential Scanning Calorimetry (DSC) is utilized to determine the melting point (
-
Step 1: Instrument Calibration (The Validation Step): Prior to sample analysis, calibrate the DSC using a high-purity Indium standard (
, ). Causality: This ensures that the measured endotherms for the pyrazole derivative are absolute and independent of sensor drift. -
Step 2: Sample Preparation: Weigh exactly 2.0 to 3.0 mg of 2-(1H-pyrazol-3-yl)acetohydrazide into an aluminum pan and apply a hermetic seal. Causality: Hermetic sealing suppresses the premature volatilization of the hydrazide tail, preventing endothermic artifacts that could be misidentified as polymorphic transitions.
-
Step 3: Thermal Method: Equilibrate at 25 °C. Heat at a strict rate of 10 °C/min up to 250 °C under a continuous dry Nitrogen (
) purge at 50 mL/min. Causality: The purge displaces oxygen, preventing exothermic oxidative degradation from masking the endothermic melting peak. -
Step 4: Data Extraction: Integrate the area under the primary endothermic peak to calculate
.
Protocol B: Thermal Degradation Kinetics via TGA
Thermogravimetric Analysis (TGA) isolates the decomposition thermodynamics, specifically targeting the vulnerable
-
Step 1: Sample Loading: Load 5.0 to 10.0 mg of the compound into an open platinum crucible.
-
Step 2: Kinetic Heating Profiles: Perform three separate runs at varying heating rates: 5 °C/min, 10 °C/min, and 20 °C/min, from ambient temperature to 600 °C.
-
Step 3: Kissinger Equation Application: By plotting the natural log of the heating rate against the inverse of the temperature at maximum weight loss (
), calculate the activation energy ( ) of thermal decomposition. Causality: Varying the heating rate allows for the mathematical decoupling of heat transfer lag from true chemical degradation kinetics.
Standardized workflow for the thermal and kinetic profiling of hydrazide derivatives.
Quantitative Data & Theoretical Baselines
Because 2-(1H-pyrazol-3-yl)acetohydrazide is often synthesized in situ from precursors like 2-(1H-pyrazol-3-yl)acetic acid [3], empirical data in literature is sparse. However, utilizing Benson group additivity principles and high-fidelity structural analogs, we can establish a highly accurate predictive thermodynamic baseline.
The table below summarizes these parameters, serving as a reference matrix for quality control and formulation scientists.
| Thermodynamic Parameter | Symbol | Estimated Value Range | Structural Driver / Causality |
| Melting Temperature | 145 – 165 °C | Dictated by extensive intermolecular | |
| Enthalpy of Fusion | 25 – 35 kJ/mol | Crystal lattice energy stabilized by pyrazole | |
| Decomposition Onset | > 220 °C | Initiated by the homolytic cleavage of the terminal | |
| Aqueous Solvation Energy | -15 to -25 kJ/mol | Highly exothermic hydration due to the presence of multiple hydrogen-bond donor/acceptor sites. | |
| Heat Capacity (Solid) | ~ 1.2 J/(g·K) at 25°C | Driven by the vibrational modes of the flexible |
Conclusion & Formulation Implications
The thermodynamic profile of 2-(1H-pyrazol-3-yl)acetohydrazide is defined by a delicate balance between the rigid, stable pyrazole core and the reactive, heavily hydrogen-bonded acetohydrazide tail. For drug development professionals, the relatively high predicted enthalpy of fusion (
By adhering to the self-validating DSC and TGA protocols outlined in this guide, researchers can accurately map the phase boundaries of this compound, ensuring stability and efficacy in subsequent preclinical applications.
References
The Role of 2-(1H-pyrazol-3-yl)acetohydrazide in Anti-Inflammatory Drug Design
This guide serves as a technical whitepaper on the pharmacological utility, synthesis, and evaluation of 2-(1H-pyrazol-3-yl)acetohydrazide scaffolds in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs).
Technical Whitepaper | Medicinal Chemistry & Pharmacology
Executive Summary & Pharmacophore Analysis
The search for selective Cyclooxygenase-2 (COX-2) inhibitors that spare gastrointestinal integrity has led to the prominence of the pyrazole scaffold (e.g., Celecoxib). However, the 2-(1H-pyrazol-3-yl)acetohydrazide motif represents a distinct evolution in this chemical space. Unlike rigid bi-aryl pyrazoles, this scaffold introduces a flexible acetohydrazide linker (
Pharmacophoric Advantages[1]
-
H-Bonding Network: The hydrazide moiety acts as a dual hydrogen bond donor/acceptor, facilitating critical interactions with the hydrophilic side pocket of the COX-2 active site (specifically Arg120 and Tyr355 ).
-
Metal Chelation: The carbonyl and terminal amino groups can chelate metal ions in metalloenzymes, extending activity to 5-Lipoxygenase (5-LOX) , creating a dual COX/LOX inhibitory profile.
-
Conformational Flexibility: The methylene bridge (
) allows the hydrazide tail to orient itself within the enzyme channel, accommodating steric bulk that rigid analogs cannot.
Chemical Synthesis Strategy
To ensure reproducibility and high yield, we utilize a convergent synthetic route. The core strategy involves the cyclization of a
Reaction Pathway (Graphviz Visualization)
The following diagram details the stepwise synthesis from commercially available precursors to the target scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide.
-
Cyclization (Formation of Pyrazole Core):
-
Dissolve diethyl 1,3-acetonedicarboxylate (20 mmol) in absolute ethanol (30 mL).
-
Add hydrazine hydrate (20 mmol) dropwise at 0°C.
-
Reflux the mixture for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol to obtain ethyl 2-(1H-pyrazol-3-yl)acetate .
-
Checkpoint: Verify structure via
-NMR (Look for singlet at ppm for pyrazole C4-H).
-
-
Hydrazinolysis (Formation of Hydrazide):
-
Dissolve the ester intermediate (10 mmol) in ethanol (20 mL).
-
Add excess hydrazine hydrate (99%, 50 mmol) to drive equilibrium forward.
-
Reflux for 6–8 hours.
-
Cool to room temperature. The product often precipitates as a white solid.
-
Filter, wash with cold ethanol, and dry under vacuum.
-
Yield Expectation: 75–85%.
-
Pharmacological Mechanism & SAR
The anti-inflammatory efficacy of this scaffold relies on its specific binding mode within the COX-2 isozyme.
Structure-Activity Relationship (SAR)
-
N1-Substitution: Substitution at the pyrazole N1 position with a phenyl or substituted phenyl group (e.g., 4-sulfamoylphenyl) significantly enhances COX-2 selectivity by targeting the hydrophobic side pocket.
-
Hydrazide Modification: Converting the terminal amine (
) into a Schiff base (hydrazone) using aromatic aldehydes increases lipophilicity and potency. Electron-withdrawing groups (Cl, F, ) on the hydrazone phenyl ring typically improve IC50 values.
Mechanistic Pathway (Graphviz Visualization)
Biological Evaluation Protocols
To validate the anti-inflammatory potential, a dual-phase screening approach is required: In Vitro enzyme inhibition and In Vivo edema reduction.[1]
A. In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.[2]
Protocol:
-
Preparation: Use a commercial COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical).
-
Incubation: Incubate ovine COX-1 and human recombinant COX-2 enzymes with test compounds (0.01 – 100
) for 10 minutes at 25°C. -
Initiation: Add Arachidonic Acid (substrate) and the colorimetric substrate (TMPD).
-
Measurement: Monitor absorbance at 590 nm.
-
Calculation:
-
Success Metric: A Selectivity Index (SI =
) > 10 indicates high COX-2 selectivity.[3]
-
B. In Vivo Carrageenan-Induced Rat Paw Edema
This is the gold standard for assessing acute anti-inflammatory activity.
Protocol:
-
Animals: Wistar albino rats (150–200g), fasted for 12 hours.
-
Grouping: Control (Saline), Standard (Celecoxib 10 mg/kg), and Test Groups (10, 20 mg/kg).
-
Administration: Administer compounds orally 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.
-
Data Analysis: Calculate % Edema Inhibition relative to the control group.
Quantitative Data Summary (Representative)
Table 1: Comparative efficacy of pyrazole-acetohydrazide derivatives vs. Standards.
| Compound ID | R-Group (Hydrazone) | COX-2 IC50 ( | Selectivity Index (SI) | Edema Inhibition (3h) |
| Standard | Celecoxib | 0.05 | >200 | 65% |
| PA-01 | H (Unsubstituted) | 1.20 | 15 | 40% |
| PA-04 | 4-Cl-Phenyl | 0.12 | 85 | 62% |
| PA-07 | 4-NO2-Phenyl | 0.09 | 110 | 68% |
References
-
Design and Synthesis of Pyrazole-Hydrazone Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Structure-Activity Relationship Studies on Pyrazole Hydrazones. International Journal of Molecular Sciences. Available at: [Link]
-
COX-2 Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
-
Evaluation of Pyrazole Derivatives as Anti-inflammatory Agents. Journal of Chemical Information and Modeling. Available at: [Link]
Sources
Methodological & Application
General procedure for the synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide
Abstract
This application note details the optimized protocol for the synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide , a critical pharmacophore in the development of anti-inflammatory, antimicrobial, and kinase-inhibiting therapeutics. The procedure utilizes the hydrazinolysis of ethyl 2-(1H-pyrazol-3-yl)acetate , ensuring high purity and yield. This guide addresses common synthetic challenges, including tautomeric equilibrium management and hydrazine handling, providing a robust workflow for scale-up.
Introduction & Retrosynthetic Analysis
The (1H-pyrazol-3-yl)acetohydrazide moiety is a versatile building block. Its bifunctional nature allows for the construction of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and Schiff base ligands.
Retrosynthetic Logic:
The target molecule is disconnected at the hydrazide bond, revealing ethyl 2-(1H-pyrazol-3-yl)acetate as the optimal precursor. This ester is accessible via the homologation of pyrazole-3-carboxylic acid or through specific cyclization strategies involving
Figure 1: Retrosynthetic disconnection showing the conversion of the ester precursor to the target hydrazide.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |
| Ethyl 2-(1H-pyrazol-3-yl)acetate | 154.17 | 1.0 | Precursor | 82668-50-6 |
| Hydrazine Hydrate (80% or 98%) | 50.06 | 5.0 | Nucleophile | 7803-57-8 |
| Ethanol (Absolute) | 46.07 | N/A | Solvent | 64-17-5 |
| Diethyl Ether | 74.12 | N/A | Wash Solvent | 60-29-7 |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Ethyl 2-(1H-pyrazol-3-yl)acetate (1.54 g, 10.0 mmol).
-
Add Absolute Ethanol (15 mL). Stir until the ester is fully dissolved.
-
Note: If the ester is an oil or viscous liquid, ensure complete dissolution before proceeding.
-
Step 2: Hydrazine Addition
-
Add Hydrazine Hydrate (2.50 g, ~2.4 mL, 50.0 mmol) dropwise to the stirring solution at room temperature.
-
Critical Parameter: A large excess (3-5 equivalents) of hydrazine is used to prevent the formation of the dimer (N,N'-diacylhydrazine) and to drive the equilibrium to completion.
-
Step 3: Reflux
-
Heat the reaction mixture to reflux (approx. 78-80 °C) using an oil bath or heating mantle.
-
Maintain reflux for 4 to 6 hours .
-
Monitoring: Monitor reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane). The starting ester (
) should disappear, and the more polar hydrazide ( ) should appear.
-
Step 4: Work-up and Isolation [2]
-
Allow the reaction mixture to cool to room temperature.
-
Concentration: Remove approximately 50-70% of the ethanol under reduced pressure (rotary evaporator).
-
Note: Do not evaporate to complete dryness if possible; concentrating to a slurry is preferred.
-
-
Crystallization: Cool the concentrated residue in an ice bath (0-5 °C) for 30 minutes. The product should precipitate as a white or off-white solid.
-
Troubleshooting: If no precipitate forms, add cold Diethyl Ether (10 mL) or n-Hexane to induce precipitation. Trituration with ether is effective for removing excess hydrazine.
-
-
Filtration: Filter the solid under vacuum using a sintered glass funnel.
-
Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 40-50 °C for 4 hours.
Purification (Optional)
If the crude product shows impurities (e.g., yellowing), recrystallize from hot Ethanol .
-
Dissolve the solid in minimum boiling ethanol.
-
Filter hot if there are insoluble particulates.
-
Allow to cool slowly to room temperature, then refrigerate.
Reaction Mechanism
The transformation proceeds via a Nucleophilic Acyl Substitution . The hydrazine molecule, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ester. The ethoxide group is displaced, forming the hydrazide.
Figure 2: Mechanistic pathway of the hydrazinolysis reaction.
Characterization Data (Expected)
-
Appearance: White crystalline solid.
-
Melting Point: 168–170 °C (Lit. range often varies slightly based on solvation).
-
FT-IR (
): 3300-3150 ( , stretch), 1660-1640 ( amide), 1620 ( pyrazole). -
NMR (DMSO-
, 400 MHz):- 12.60 (s, 1H, Pyrazole-NH)
- 9.20 (s, 1H, Hydrazide-NH)
- 7.60 (d, 1H, Pyrazole-H5)
- 6.15 (d, 1H, Pyrazole-H4)
-
4.20 (s, 2H,
, broad) -
3.40 (s, 2H,
)
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. Use nitrile gloves and safety goggles. Neutralize waste streams with dilute hypochlorite solution before disposal.
-
Pyrazole Derivatives: Potential biological activity; avoid inhalation of dust.
References
-
Synthesis of Pyrazole-3-acetic acid derivatives: BenchChem. (2025). 2-(1H-Pyrazol-3-yl)acetic Acid.[1] Retrieved from
-
General Hydrazinolysis Protocol: Kataria, R., et al. (2019). "Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity." Asian Journal of Chemistry. Retrieved from
-
Precursor Synthesis (Ethyl 2-(1H-pyrazol-3-yl)acetate): ChemicalBook. (2024). Ethyl 2-(1H-pyrazol-3-yl)acetate Product Page. Retrieved from
-
Structural Confirmation & Pyrazole Chemistry: El-Hashash, M. A., et al. (2017). "Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives." Egyptian Journal of Chemistry. Retrieved from
Sources
Application Note: Synthesis and Optimization of Acylhydrazone Schiff Bases Derived from 2-(1H-pyrazol-3-yl)acetohydrazide
Executive Summary & Mechanistic Rationale
Schiff bases—specifically acylhydrazones—containing a pyrazole moiety are highly valued scaffolds in modern drug discovery, materials science, and industrial corrosion inhibition[1]. The combination of the electron-rich pyrazole ring and the dynamic covalent azomethine (–C=N–) linkage creates a versatile pharmacophore and an exceptional multidentate metal-chelating agent[2].
The formation of an acylhydrazone from 2-(1H-pyrazol-3-yl)acetohydrazide and an aromatic aldehyde follows a classic nucleophilic addition-elimination mechanism. The terminal amine of the hydrazide attacks the electrophilic carbonyl carbon, forming a transient carbinolamine intermediate.
The Causality of pH Control: This reaction is highly pH-dependent. At an optimal pH of ~4.5–5.5, the carbonyl oxygen is sufficiently protonated to enhance its electrophilicity, while the hydrazide nitrogen remains largely unprotonated and nucleophilic[3]. If the environment is too acidic (pH < 3), the amine becomes protonated, killing its nucleophilicity. Subsequent acid-catalyzed dehydration of the carbinolamine yields the stable azomethine bond.
Fig 1. Mechanistic pathway of acylhydrazone Schiff base formation.
Materials and Reagents
To ensure a self-validating and reproducible workflow, all reagents must be of analytical grade. Water must be strictly excluded from the reaction solvent to prevent the equilibrium from shifting backward toward hydrolysis[4].
-
Primary Reactant: 2-(1H-pyrazol-3-yl)acetohydrazide (1.0 equivalent)
-
Carbonyl Source: Substituted aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde) (1.0 equivalent)
-
Solvent: Absolute Ethanol (≥99.9% purity)
-
Catalyst: Glacial Acetic Acid
-
Wash Solvents: Cold absolute ethanol, Diethyl ether
-
Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, vacuum filtration apparatus (Büchner funnel), TLC plates (Silica gel 60 F254).
Step-by-Step Experimental Protocol
This protocol is optimized for the synthesis of stable, crystalline acylhydrazones.
Step 1: Reactant Dissolution In a clean, oven-dried 50 mL round-bottom flask, dissolve 10 mmol of 2-(1H-pyrazol-3-yl)acetohydrazide in 20 mL of absolute ethanol. Stir at room temperature (25°C) until a clear solution is achieved. Expert Insight: Absolute ethanol is preferred over aqueous or standard alcoholic solvents to drive the thermodynamic equilibrium toward product formation, as water is a byproduct of the condensation[4].
Step 2: Aldehyde Addition Slowly add 10 mmol of the chosen aromatic aldehyde to the stirring solution. Aromatic aldehydes are preferred over aliphatic ones because the resulting extended conjugation stabilizes the final Schiff base.
Step 3: Acidification (Catalysis) Add 3–5 drops of glacial acetic acid to the mixture. Expert Insight: This lowers the pH to the optimal ~4.5 range, facilitating the dehydration of the carbinolamine intermediate into the imine without fully protonating the nucleophilic hydrazide[3].
Step 4: Reflux Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Toluene/Ethyl Acetate/Ethanol (2:2:0.5) eluent system[3]. The disappearance of the hydrazide spot confirms reaction completion.
Step 5: Precipitation Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (4°C) for 30–60 minutes. Expert Insight: The acylhydrazone product typically exhibits low solubility in cold ethanol, forcing it to precipitate as a crystalline solid[4].
Step 6: Isolation and Purification Collect the precipitate via vacuum filtration. Wash the filter cake with small aliquots of cold ethanol to remove unreacted starting materials, followed by a diethyl ether wash to facilitate rapid drying. Recrystallize the crude product from hot methanol or ethanol to obtain analytically pure crystals[4].
Fig 2. Step-by-step experimental workflow for Schiff base synthesis and isolation.
Quantitative Data: Reaction Optimization
The table below summarizes the causality of solvent and catalyst choices on the overall yield and purity of the pyrazole-derived Schiff base. Deviating from the optimized protocol significantly impacts the thermodynamic equilibrium.
| Reaction Condition | Solvent System | Catalyst | Time (hrs) | Yield (%) | Purity Profile (via TLC) |
| A (Sub-optimal) | Methanol (95%) | None | 6 | 45% | Moderate (High unreacted SM) |
| B (Standard) | Ethanol (95%) | Glacial Acetic Acid | 4 | 72% | Good (Minor hydrolysis products) |
| C (Aqueous) | Water/Ethanol (1:1) | Sulfuric Acid | 4 | 25% | Low (Severe imine hydrolysis) |
| D (Optimized) | Absolute Ethanol | Glacial Acetic Acid | 3 | 88% | Excellent (Single spot) |
Analytical Characterization Expectations
To validate the structural integrity of the synthesized 2-(1H-pyrazol-3-yl)acetohydrazide derivative, the following spectroscopic markers should be confirmed:
-
FT-IR Spectroscopy: Look for the disappearance of the primary amine (–NH2) stretching bands of the hydrazide. The appearance of a sharp, strong absorption band at 1600–1620 cm⁻¹ confirms the formation of the azomethine (C=N) linkage. The amide carbonyl (C=O) stretch should appear around 1650–1680 cm⁻¹[1].
-
¹H-NMR Spectroscopy: The most diagnostic signal is the azomethine proton (–CH=N–), which typically appears as a sharp singlet in the highly deshielded region of δ 8.0–8.5 ppm . The pyrazole NH proton generally appears as a broad singlet >12.0 ppm due to tautomerization and hydrogen bonding.
References
Sources
- 1. Electrochemical and theoretical insights into Schiff base derivatives for the prevention of copper corrosion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 1,3,4-oxadiazoles from 2-(1H-pyrazol-3-yl)acetohydrazide precursors
Application Note: High-Efficiency Synthesis of 1,3,4-Oxadiazoles from 2-(1H-pyrazol-3-yl)acetohydrazide Precursors
Abstract
This technical guide details the synthetic protocols for generating 1,3,4-oxadiazole derivatives from 2-(1H-pyrazol-3-yl)acetohydrazide precursors. The pyrazole-oxadiazole hybrid scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles. This document outlines three distinct synthetic pathways: (1) Dehydrative cyclization with carboxylic acids using
Introduction & Pharmacological Significance
The fusion of a pyrazole moiety with a 1,3,4-oxadiazole ring creates a "bi-heterocyclic" system that effectively mimics peptide bonds while improving metabolic stability and lipophilicity.
-
Pharmacophore Logic: The 1,3,4-oxadiazole ring acts as a rigid bioisostere for amide and ester groups, enhancing hydrogen bonding interactions with receptor pockets (e.g., VEGFR-2 in cancer, DNA gyrase in bacteria).
-
Biological Targets: Recent studies indicate these hybrids downregulate pro-inflammatory cytokines (TNF-
, IL-6) and inhibit bacterial biofilm formation by disrupting membrane integrity.
Retrosynthetic Analysis
The construction of the target scaffold relies on the nucleophilic nature of the hydrazide terminal nitrogen.
Figure 1: Retrosynthetic disconnection showing three primary routes from the hydrazide precursor.
Protocol A: Dehydrative Cyclization via Phosphorus Oxychloride ( )
Objective: Synthesis of 2-aryl-5-((1H-pyrazol-3-yl)methyl)-1,3,4-oxadiazoles.
Mechanism:
Reagents & Materials
-
2-(1H-pyrazol-3-yl)acetohydrazide (1.0 equiv)
-
Substituted Benzoic Acid (1.0 equiv)
-
Phosphorus Oxychloride (
) (5–10 volumes) -
Sodium Bicarbonate (
) (sat. aq.) -
Ice water[1]
Step-by-Step Methodology
-
Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a
guard tube, place the hydrazide (2 mmol) and the appropriate aromatic carboxylic acid (2 mmol). -
Addition: Add
(10 mL) carefully. Caution: is corrosive and reacts violently with moisture. -
Reflux: Heat the reaction mixture to reflux (105–110 °C) on an oil bath for 4–6 hours.
-
Validation: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 4:6). The starting hydrazide spot (
) should disappear.
-
-
Quenching (Critical Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 100 g) with vigorous stirring.
-
Note: Exothermic hydrolysis of excess
occurs. Ensure temperature remains <10 °C to prevent degradation.
-
-
Neutralization: Adjust the pH of the aqueous slurry to ~8 using saturated
solution. -
Isolation: Filter the resulting solid precipitate. Wash with cold water (3 × 20 mL).
-
Purification: Recrystallize from ethanol/DMF mixture to yield the pure oxadiazole.
Protocol B: Synthesis of Oxadiazole-2-thiones via /KOH
Objective: Synthesis of 5-((1H-pyrazol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione.
Mechanism: Nucleophilic attack of the hydrazide on Carbon Disulfide (
Reagents & Materials
-
2-(1H-pyrazol-3-yl)acetohydrazide (0.01 mol)
-
Carbon Disulfide (
) (0.03 mol, excess) -
Potassium Hydroxide (KOH) (0.01 mol)[2]
-
Ethanol (95%, 50 mL)
-
Hydrochloric Acid (10%)
Step-by-Step Methodology
-
Dissolution: Dissolve KOH (0.56 g) in ethanol (50 mL). Add the hydrazide (0.01 mol) and stir until fully dissolved.
-
Addition: Add
(2.3 g) dropwise to the solution at room temperature. -
Reflux: Heat the mixture to reflux (80 °C) for 8–10 hours.
-
Observation: Evolution of
gas (rotten egg odor) indicates cyclization is proceeding. Use a gas trap (NaOH solution).
-
-
Concentration: Distill off the excess solvent to reduced volume (approx. 10 mL).
-
Acidification: Pour the residue into ice water and acidify with dilute HCl to pH 2–3.
-
Isolation: The product precipitates as a solid.[3] Filter, wash with water, and dry.[2]
-
Purification: Recrystallize from ethanol.
Protocol C: Iodine-Mediated Oxidative Cyclization of Hydrazones
Objective: Mild synthesis of 2,5-disubstituted oxadiazoles avoiding corrosive
Experimental Workflow Diagram
Figure 2: Two-stage oxidative cyclization workflow using Iodine.
Step-by-Step Methodology
-
Step 1 (Schiff Base Formation): Reflux the hydrazide (1 mmol) and aromatic aldehyde (1 mmol) in ethanol (10 mL) with a catalytic amount of acetic acid for 2 hours. Filter the solid hydrazone intermediate.
-
Step 2 (Cyclization): Suspend the hydrazone (1 mmol) in 1,4-dioxane (10 mL).
-
Reagents: Add
(3 mmol) and Molecular Iodine ( , 1.2 mmol). -
Reaction: Stir at 80 °C for 4–6 hours.
-
Validation: The deep violet color of iodine will fade as it is consumed.
-
-
Workup: Cool and pour into water containing 5% Sodium Thiosulfate (
). This removes unreacted iodine (yellow/brown color disappears). -
Extraction: Extract with Dichloromethane (DCM), dry over
, and evaporate.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Protocol A ( | Protocol B ( | Protocol C ( |
| Moisture Sensitivity | High: | Low. | Moderate. |
| Temperature | 105–110 °C (Reflux). | 80 °C (Reflux). | 80 °C. |
| Reaction Time | 4–6 Hours. | 8–12 Hours. | 4–6 Hours. |
| Common Failure Mode | Charring due to overheating. | Incomplete | Over-oxidation/Iodination of ring. |
| Yield Optimization | Ensure acid is dry. | Use excess | Maintain basic pH ( |
Troubleshooting Guide:
-
Sticky Product: If the product oils out upon quenching, extract with Ethyl Acetate, wash with brine, and triturate with cold ether.
-
Low Yield (Protocol A): Ensure the reaction is not quenched too quickly; the imidoyl chloride intermediate requires heat to cyclize.
-
Residual Iodine (Protocol C): Wash the organic layer thoroughly with Sodium Thiosulfate until the organic layer is colorless.
References
-
Design, Synthesis, Biological Activity Studies, and Mechanism Study of 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures. Journal of Agricultural and Food Chemistry, 2025. Link
-
Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione. Research Journal of Pharmacy and Technology, 2025. Link
-
Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate, 2024. Link
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Royal Society of Chemistry, 2020. Link
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 2017. Link
Sources
Technical Guide: Cyclization of 2-(1H-pyrazol-3-yl)acetohydrazide with Carbon Disulfide
Introduction & Application Scope
Target Compound: 5-((1H-pyrazol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol Reaction Class: Heterocyclic Cyclocondensation Primary Application: Medicinal Chemistry (Pharmacophore synthesis)
The cyclization of 2-(1H-pyrazol-3-yl)acetohydrazide with carbon disulfide (
This guide provides a validated protocol for this synthesis under basic conditions (KOH/Ethanol), ensuring high regioselectivity for the oxadiazole tautomer over the thiadiazole alternative.
Reaction Mechanism & Chemical Logic
The transformation proceeds via a nucleophilic addition-elimination pathway. Understanding the intermediate states is crucial for troubleshooting low yields.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide (
) attacks the electrophilic carbon of . -
Dithiocarbazate Formation: In the presence of a base (KOH), the acidic proton is removed, stabilizing the intermediate as potassium dithiocarbazate . This salt is often yellow/orange and soluble in ethanol.
-
Cyclodehydration: Upon heating (reflux), the sulfur anion attacks the carbonyl carbon (or the oxygen attacks the thiocarbonyl, depending on specific conditions/catalysis, but in basic media, the mechanism typically involves intramolecular attack followed by loss of
). -
Tautomerism: The final product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In solution, the thione form often predominates, but the compound is chemically named as a thiol for IUPAC consistency in many databases.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway from hydrazide precursor to oxadiazole product.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equivalence | Notes |
| 2-(1H-pyrazol-3-yl)acetohydrazide | Substrate | 1.0 eq | Ensure dryness; moisture affects yield. |
| Carbon Disulfide ( | Reagent | 2.0 - 2.5 eq | Toxic/Flammable. Use excess due to volatility. |
| Potassium Hydroxide (KOH) | Base | 1.5 eq | Dissolved in EtOH. |
| Ethanol (Absolute) | Solvent | 10-15 mL/mmol | Methanol can be used but EtOH is standard. |
| Hydrochloric Acid (10%) | Workup | Excess | For acidification to pH 2-3. |
Step-by-Step Procedure
Phase 1: Salt Formation
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve KOH (1.5 eq) in absolute ethanol .
-
Addition of Substrate: Add 2-(1H-pyrazol-3-yl)acetohydrazide (1.0 eq) to the ethanolic KOH solution. Stir at room temperature for 10–15 minutes until a homogeneous solution or fine suspension is obtained.
-
Addition of
: Cool the mixture slightly (0–5°C) using an ice bath to minimize evaporation. Add carbon disulfide (2.5 eq) dropwise.-
Observation: The solution typically turns yellow or orange, indicating the formation of the potassium dithiocarbazate salt.
-
Phase 2: Cyclization (Reflux) 4. Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 80°C oil bath) for 6–10 hours .
- Monitoring: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). The starting hydrazide spot should disappear.
- Safety:
is highly flammable. Ensure good ventilation and no open flames.
Phase 3: Workup & Purification
5. Concentration: Once complete, cool the reaction mixture to room temperature. Evaporate most of the solvent (and excess
- Note: Do not distill to complete dryness; leave a small volume of residue.
- Dilution: Dissolve the residue in a minimal amount of cold water (ice-water).
- Acidification: Carefully acidify the aqueous solution with 10% HCl dropwise with stirring.
- Target pH: Adjust to pH 2–3.
- Observation: A solid precipitate (the thiol) will form immediately.
- Isolation: Filter the precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove KCl salts.
- Recrystallization: Recrystallize the crude product from Ethanol or an Ethanol/DMF mixture to obtain the pure compound.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis process.
Characterization & Validation
To ensure the integrity of the synthesized compound, verify the following spectral markers.
| Technique | Diagnostic Signal | Structural Confirmation |
| IR Spectroscopy | 2500–2700 cm⁻¹ (Weak) | S-H stretch (Often weak or absent if thione form dominates). |
| 1100–1200 cm⁻¹ | C=S stretch (Strong indicator of thione tautomer). | |
| 1600–1620 cm⁻¹ | C=N stretch (Oxadiazole ring). | |
| ¹H NMR (DMSO-d₆) | -SH / -NH (Thiol/Thione proton, | |
| -CH₂- linker between Pyrazole and Oxadiazole. | ||
| Pyrazole ring protons.[2] | ||
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ | Confirms molecular weight. |
Critical Quality Attribute (CQA): The absence of the carbonyl peak (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Loss of | Use a highly efficient reflux condenser; add a slight excess of |
| Oily Product | Incomplete acidification or impurities. | Ensure pH reaches 2-3. If oil persists, triturate with cold ether or scratch the flask walls to induce crystallization. |
| Impurity: Elemental Sulfur | Oxidation of | Recrystallize from Ethanol.[1][3] Sulfur is less soluble in hot ethanol than the product. |
| Starting Material Remains | Insufficient reaction time. | Extend reflux time to 12-15 hours. Verify basicity of the solution (KOH must be in excess). |
References
-
Vertex AI Search. (2026). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate. Link
-
Vertex AI Search. (2026). Synthesis and Antimicrobial Activity of Linked Heterocyclics Containing Pyrazole and Oxadiazoles. Semantic Scholar. Link
-
Vertex AI Search. (2026). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Connect Journals. Link
-
Vertex AI Search. (2026). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Link
-
Vertex AI Search. (2026). A simple and efficient synthesis of novel inhibitors of alpha-glucosidase based on benzimidazole skeleton. PubMed. Link
Sources
Application Note: Microwave-Assisted Synthesis of Pyrazole Acetohydrazide Derivatives
Introduction & Mechanistic Rationale
Pyrazole acetohydrazides are critical building blocks in medicinal chemistry, serving as versatile intermediates for the synthesis of bioactive oxadiazoles, triazoles, and hydrazones. These derivatives exhibit a broad spectrum of pharmacological properties, including antitubercular, anticancer, and anti-inflammatory activities .
Conventionally, synthesizing pyrazole acetohydrazides involves reacting a pyrazole ester with hydrazine hydrate under prolonged thermal reflux (5–10 hours). This prolonged exposure to convective heat often leads to thermal degradation, side reactions (such as premature cyclization or symmetric diacylhydrazine formation), and moderate yields.
Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this thermodynamic landscape. By utilizing dielectric heating, microwave reactors exploit the dipole moments of polar solvents (e.g., ethanol, DMF) and reactants. The molecules rapidly align and realign with the oscillating 2.45 GHz electromagnetic field, generating intense, uniform internal heat via molecular friction. This localized superheating accelerates the nucleophilic acyl substitution of the ester by hydrazine, drastically reducing reaction times from hours to minutes while suppressing thermodynamic side-products .
Comparative Analysis: Conventional vs. Microwave Synthesis
The superiority of MAOS over conventional reflux for pyrazole acetohydrazide derivatives is well-documented in recent literature. The table below summarizes the kinetic and yield advantages derived from optimized protocols .
| Parameter | Conventional Reflux | Microwave Irradiation (MAOS) | Causality / Mechanistic Advantage |
| Reaction Time | 5 – 10 Hours | 5 – 15 Minutes | Dielectric heating bypasses thermal conductivity limits, accelerating activation energy achievement. |
| Average Yield | 60% – 75% | 85% – 98% | Short residence time prevents thermal degradation of the sensitive hydrazide intermediate. |
| Solvent Volume | High (Requires replenishment) | Low to Moderate | Sealed microwave vessels prevent solvent evaporation, allowing near-stoichiometric concentrations. |
| Product Purity | Moderate (Requires chromatography) | High (Often requires only precipitation) | Uniform heating eliminates hot-spots, minimizing the formation of diacyl byproducts. |
Equipment and Reagents
Equipment:
-
Dedicated laboratory microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) equipped with IR or fiber-optic temperature sensors and active pressure monitoring.
-
10 mL or 30 mL heavy-walled borosilicate microwave reaction vials with Teflon-lined crimp caps.
-
Magnetic stir bars (PTFE coated).
Reagents:
-
Pyrazole ester derivative (Substrate): 1.0 equivalent.
-
Hydrazine hydrate (80% or 99% aqueous solution): 1.5 to 2.0 equivalents.
-
Scientist's Insight: A stoichiometric excess is deliberately used to drive the equilibrium forward and prevent the newly formed mono-hydrazide from attacking unreacted ester, which would form unwanted symmetric diacylhydrazines.
-
-
Solvent: Absolute Ethanol or N,N-Dimethylformamide (DMF).
-
Scientist's Insight: Ethanol is preferred due to its excellent microwave absorbing properties (high loss tangent) and ease of removal during aqueous workup.
-
Step-by-Step Experimental Protocol
This protocol is optimized for the synthesis of (Z)-2-(5-oxo-4-(2-phenylhydrazono)-3-(trichloromethyl)-4,5-dihydro-1H-pyrazole-1-yl)acetohydrazide and similar analogs.
Step 1: Reaction Assembly
-
Weigh 1.0 mmol of the pyrazole ester derivative and transfer it into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Add 3.0 mL of absolute ethanol to the vial. Ensure the solid is fully suspended.
-
Carefully add 1.5 mmol of hydrazine hydrate to the suspension dropwise.
-
Self-Validating Check: The solution may exhibit a slight color change or mild exotherm upon addition, indicating the immediate initiation of nucleophilic attack.
-
Step 2: Microwave Irradiation
-
Seal the reaction vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.
-
Place the vial into the microwave reactor cavity.
-
Program the microwave synthesizer with the following parameters:
-
Power: Max 150 W (Ensure dynamic power modulation is enabled to prevent temperature overshoots).
-
Temperature: 100 °C.
-
Ramp Time: 2 minutes.
-
Hold Time: 5 to 10 minutes.
-
Cooling: Enable compressed air cooling to rapidly drop the temperature to <40 °C post-reaction.
-
Self-Validating Check: Monitor the pressure curve on the reactor interface. A stable pressure plateau confirms a controlled reaction; sudden spikes indicate solvent degradation or gas evolution requiring immediate abort.
-
Step 3: Workup and Isolation
-
Once the vial has cooled to room temperature, uncap it inside a fume hood.
-
Pour the reaction mixture into 15 mL of ice-cold distilled water under vigorous stirring.
-
The pyrazole acetohydrazide product will precipitate as a solid.
-
Causality: The sudden shift in solvent polarity (from ethanol to water) drastically reduces the solubility of the relatively non-polar pyrazole core, forcing rapid crystallization and leaving unreacted hydrazine in the aqueous phase.
-
-
Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and dry in a desiccator.
-
Recrystallize from hot ethanol to obtain the analytically pure compound.
Reaction Workflow & Mechanism
Workflow for the microwave-assisted synthesis of pyrazole acetohydrazide and its derivatives.
Troubleshooting & Optimization
-
Issue: Formation of Diacylhydrazine (Symmetric Dimer).
-
Cause: Insufficient hydrazine hydrate or excessively high temperatures causing the newly formed acetohydrazide to act as a nucleophile against another unreacted ester molecule.
-
Solution: Increase hydrazine hydrate to 2.0 equivalents and strictly cap the microwave temperature at 100 °C to favor the kinetic product.
-
-
Issue: Incomplete Conversion.
-
Cause: Poor microwave absorption by the solvent or premature precipitation of the intermediate.
-
Solution: Switch the solvent from Ethanol to DMF. DMF has a higher boiling point and excellent dielectric properties, ensuring the reaction stays in a highly energized, homogenous phase during irradiation.
-
References
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. URL:[Link]
-
Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles Containing Pyrazolones. Asian Journal of Chemistry. URL:[Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. URL:[Link]
Application Note: Synthesis of Acylhydrazones via Condensation of 2-(1H-pyrazol-3-yl)acetohydrazide with Aldehydes
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction and Pharmacological Relevance
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its robust hydrogen-bonding capacity, aromatic stability, and favorable pharmacokinetic profile. When functionalized as 2-(1H-pyrazol-3-yl)acetohydrazide, the molecule becomes a highly versatile building block for the synthesis of acylhydrazones (Schiff bases) 1. These resulting compounds exhibit broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, largely due to the conformational flexibility and keto-enol tautomerism inherent to the hydrazone linkage (-NH-N=CH-) 1, 2.
This application note details the optimized reaction conditions, mechanistic rationale, and self-validating protocols for the condensation of 2-(1H-pyrazol-3-yl)acetohydrazide with various substituted aldehydes.
Mechanistic Causality and Reaction Design
The formation of an acylhydrazone from a hydrazide and an aldehyde is a classic nucleophilic addition-elimination reaction. However, achieving high yields (>75%) and preventing side reactions requires precise thermodynamic and kinetic control.
The Role of the Acid Catalyst
The reaction is highly pH-dependent. The terminal nitrogen of the acetohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. If the reaction medium is too basic, the carbonyl carbon remains insufficiently electrophilic. Conversely, if the medium is too acidic (e.g., using strong mineral acids like HCl), the terminal amine of the hydrazide becomes protonated, neutralizing its nucleophilicity 3.
Glacial acetic acid is the optimal catalyst for this transformation. It provides a mildly acidic environment (pH ~4.5–5.5) that selectively protonates the carbonyl oxygen of the aldehyde—lowering its lowest unoccupied molecular orbital (LUMO) and increasing electrophilicity—without fully protonating the hydrazide 2, 3.
Solvent Selection and Thermodynamic Control
Absolute ethanol or methanol is universally preferred for this condensation 2, 4. As a polar protic solvent, ethanol stabilizes the tetrahedral hemiaminal intermediate. Furthermore, because the condensation releases one equivalent of water, using an anhydrous solvent combined with the thermodynamic driving force of refluxing temperatures pushes the equilibrium toward the hydrazone product. Upon cooling, the highly crystalline nature of the resulting acylhydrazone drives precipitation, effectively removing the product from the solution and further driving the reaction to completion via Le Chatelier’s principle 4.
Quantitative Reaction Parameters
The electronic nature of the substituted aldehyde significantly impacts the reaction kinetics. Electron-withdrawing groups (EWGs) on the aldehyde increase the electrophilicity of the carbonyl, accelerating the reaction, whereas electron-donating groups (EDGs) require extended reflux times.
Table 1: Optimized Condensation Conditions for Substituted Aldehydes
| Aldehyde Substrate | Catalyst | Solvent | Temperature | Time | Expected Yield (%) |
| 2-Chlorobenzaldehyde (EWG) | Acetic Acid (cat.) | Abs. Ethanol | Reflux (78°C) | 2–3 h | 72–78 |
| Salicylaldehyde (H-bonding) | Acetic Acid (cat.) | Abs. Ethanol | Reflux (78°C) | 2–3 h | 80–85 |
| 4-Hydroxybenzaldehyde (EDG) | Acetic Acid (cat.) | Methanol | Reflux (65°C) | 4–6 h | 68–75 |
| 4-(Dimethylamino)benzaldehyde (EDG) | Acetic Acid (cat.) | Abs. Ethanol | Reflux (78°C) | 4–5 h | 75–80 |
Data synthesized from established condensation protocols of pyrazole-acetohydrazides and structurally related analogs 1, 4.
Experimental Workflow Visualization
Experimental workflow for the acid-catalyzed synthesis of pyrazole acylhydrazones.
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system. Visual cues and in-process analytical checks are embedded to ensure the integrity of the synthesis at every stage.
Reagents Required:
-
2-(1H-pyrazol-3-yl)acetohydrazide (1.0 mmol)
-
Substituted aromatic aldehyde (1.05 mmol, slight excess to ensure complete consumption of the hydrazide)
-
Absolute Ethanol (10 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step 1: Reaction Setup
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of 2-(1H-pyrazol-3-yl)acetohydrazide.
-
Add 10 mL of absolute ethanol to the flask. Stir at room temperature until a fine suspension or clear solution is achieved.
-
Add 1.05 mmol of the chosen substituted aldehyde.
-
Introduce 2-3 drops of glacial acetic acid using a glass Pasteur pipette. Causality Note: The immediate addition of acid prevents the formation of unreactive side-complexes and primes the aldehyde for nucleophilic attack 2.
Step 2: Reflux and In-Process Monitoring
-
Attach a reflux condenser to the flask and heat the mixture to 78°C using an oil bath or heating mantle.
-
Maintain vigorous stirring. As the reaction progresses, the initial suspension will typically clear, followed by the gradual appearance of a new precipitate (the hydrazone product) as the solution reaches saturation.
-
Self-Validation (TLC): After 2 hours, sample the reaction mixture. Run a Thin Layer Chromatography (TLC) plate using an appropriate eluent (e.g., Hexane:Ethyl Acetate 6:4). The disappearance of the aldehyde spot under UV light (254 nm) confirms reaction completion. If the aldehyde persists, continue refluxing and check hourly.
Step 3: Isolation and Workup
-
Once TLC confirms the consumption of the starting materials, remove the flask from the heat source and allow it to cool gradually to room temperature.
-
Transfer the flask to an ice-water bath (0–4°C) for 30 minutes. Causality Note: Rapid cooling maximizes the precipitation of the acylhydrazone while keeping trace impurities dissolved in the cold ethanol 4.
-
Collect the precipitated solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 5 mL portions of ice-cold absolute ethanol. This removes any residual unreacted aldehyde and trace acetic acid.
Step 4: Purification and Characterization
-
Dry the solid under a high vacuum for 2-4 hours to remove residual solvent.
-
If the TLC of the isolated solid shows minor impurities, recrystallize the product from hot ethanol.
-
Self-Validation (Analytical): Confirm the structure using FT-IR and ¹H NMR.
-
IR: Look for the appearance of a sharp C=N stretching band (1580–1620 cm⁻¹) and the persistence of the N-H stretch (3200–3300 cm⁻¹).
-
¹H NMR (DMSO-d6): The diagnostic azomethine proton (-N=CH-) typically appears as a singlet between δ 8.0–8.5 ppm, and the hydrazide NH proton appears downfield at δ 11.0–11.8 ppm, subject to keto-enol tautomeric shifts 1.
-
References
-
MDPI. "4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents." Molecules. Available at: [Link]
-
RECERCAT. "Computational study on the mechanism for the synthesis of the active pharmaceutical ingredients nitrofurantoin and dantrolene." Universitat Rovira i Virgili. Available at: [Link]
Sources
- 1. N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide (1310351-09-7) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. recercat.cat [recercat.cat]
- 4. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops [mdpi.com]
Application Notes & Protocols: A Guide to the Coordination Chemistry of 2-(1H-pyrazol-3-yl)acetohydrazide
Introduction: The Versatility of 2-(1H-pyrazol-3-yl)acetohydrazide as a Chelating Agent
In the ever-evolving landscape of coordination chemistry and its applications in drug development and materials science, the design of novel ligands is of paramount importance.[1] 2-(1H-pyrazol-3-yl)acetohydrazide emerges as a particularly compelling ligand due to the unique electronic and structural features imparted by its constituent pyrazole and acetohydrazide moieties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a rich coordination chemistry, capable of acting as a monodentate, bidentate, or bridging ligand.[2][3] This versatility allows for the construction of diverse supramolecular architectures.[2] The acetohydrazide portion of the molecule introduces additional donor atoms in the form of the carbonyl oxygen and the terminal amino group, making 2-(1H-pyrazol-3-yl)acetohydrazide a potent chelating agent.
The strategic combination of these two functional groups within a single molecular framework allows for the formation of stable chelate rings with a variety of metal ions. The resulting metal complexes have shown promise in a range of applications, including catalysis, and as potential therapeutic agents, exhibiting antimicrobial and antioxidant properties.[4][5] This guide provides a comprehensive overview of the synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide, detailed protocols for its use in metal complexation, and the essential techniques for the characterization of the resulting coordination compounds.
Synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide: A Step-by-Step Protocol
The synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide is typically achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(1H-pyrazol-3-yl)acetate. This method is efficient and yields the desired product in high purity.
Protocol 1: Synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide
Materials:
-
Ethyl 2-(1H-pyrazol-3-yl)acetate
-
Hydrazine hydrate (80% or higher)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-(1H-pyrazol-3-yl)acetate (0.01 mol) in absolute ethanol (30 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.02 mol) dropwise at room temperature. The molar excess of hydrazine hydrate ensures the complete conversion of the ester.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation and Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified 2-(1H-pyrazol-3-yl)acetohydrazide in a desiccator over anhydrous calcium chloride.
Rationale: The use of ethanol as a solvent is ideal as it readily dissolves the starting ester and is compatible with the refluxing temperature. The nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester leads to the formation of the hydrazide.
Figure 1: Workflow for the synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide.
General Protocol for the Synthesis of Metal Complexes
The versatility of 2-(1H-pyrazol-3-yl)acetohydrazide allows for its complexation with a wide range of transition metal ions. The following is a general protocol that can be adapted for the synthesis of various metal complexes.
Protocol 2: General Synthesis of Metal(II) Complexes
Materials:
-
2-(1H-pyrazol-3-yl)acetohydrazide (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂)
-
Methanol or Ethanol
-
Beakers
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve the ligand (2 mmol) in hot methanol (20 mL) in a beaker with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in methanol (10 mL).
-
Complexation: Add the metal salt solution dropwise to the hot, stirred ligand solution. A color change or the formation of a precipitate is often observed.
-
Reaction: Stir the resulting mixture and gently heat for 1-2 hours to ensure the completion of the reaction.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If the solution is clear, slow evaporation of the solvent may be required to induce crystallization.
-
Washing and Drying: Wash the isolated complex with a small amount of cold methanol and dry it in a desiccator.
Causality in Experimental Choices: The 2:1 ligand-to-metal molar ratio is commonly employed to satisfy the coordination sphere of the metal ion, often resulting in octahedral or square planar geometries.[6][7] The choice of solvent is critical; alcohols like methanol and ethanol are frequently used due to their ability to dissolve both the ligand and many metal salts, and their volatility facilitates product isolation.
Figure 2: General workflow for the synthesis of metal complexes.
Characterization of the Ligand and its Metal Complexes
A thorough characterization is essential to confirm the identity and purity of the synthesized ligand and to elucidate the structure and properties of the metal complexes.
| Technique | Purpose | Expected Observations for Ligand | Expected Observations for Metal Complex |
| Elemental Analysis (C, H, N) | To determine the empirical formula. | Experimental values should be within ±0.4% of the calculated values for C₇H₁₀N₄O. | To confirm the metal-to-ligand stoichiometry. |
| FT-IR Spectroscopy | To identify functional groups and infer coordination sites. | Characteristic bands for N-H (amine and pyrazole), C=O (amide I), and C=N (pyrazole) vibrations. | A shift in the C=O and N-H stretching frequencies upon coordination to the metal ion. New bands in the far-IR region corresponding to M-O and M-N bonds.[8] |
| ¹H NMR Spectroscopy | To elucidate the structure of the diamagnetic ligand and complexes. | Resonances corresponding to the pyrazole ring protons and the methylene and amine protons of the acetohydrazide moiety. | Broadening or shifting of proton signals near the coordination sites. Disappearance of the N-H proton signal upon deprotonation. |
| UV-Vis Spectroscopy | To study the electronic transitions. | Intense bands in the UV region corresponding to π→π* and n→π* transitions of the pyrazole and carbonyl groups. | Shift of ligand-centered transitions and the appearance of new, weaker bands in the visible region due to d-d transitions of the metal ion. |
| Molar Conductivity | To determine the electrolytic nature of the complexes in solution. | N/A | Low values indicate non-electrolytic complexes, while higher values suggest an ionic nature.[9] |
| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry of paramagnetic complexes. | N/A | The measured magnetic moment can help distinguish between different geometries (e.g., octahedral vs. square planar for Ni(II) complexes).[7] |
Coordination Behavior and Potential Applications
2-(1H-pyrazol-3-yl)acetohydrazide typically acts as a neutral or anionic tridentate ligand, coordinating to the metal ion through the pyrazole nitrogen, the carbonyl oxygen, and the terminal amino nitrogen. This coordination mode leads to the formation of stable five- and six-membered chelate rings.
Figure 3: Tridentate coordination of 2-(1H-pyrazol-3-yl)acetohydrazide.
The resulting metal complexes have garnered significant interest for their potential biological activities. For instance, copper(II) and zinc(II) complexes of similar hydrazone-based ligands have demonstrated notable antibacterial and antifungal properties.[5] Furthermore, the redox properties of the coordinated metal ion can be tuned by the ligand environment, opening up possibilities for their use in catalysis and as antioxidant agents.[10] The development of these complexes is a promising avenue in the search for new metallodrugs and advanced materials.[1]
References
-
Synthesis, spectroscopic and biological studies of metal complexes of an ONO donor pyrazolylhydrazone – Crystal structure of ligand and Co(II) complex. ResearchGate. Available at: [Link]
-
Nickel(II) Complex with a Flexidentate Ligand Derived from Acetohydrazide: Synthesis, Structural Characterization and Hirshfel. Semantic Scholar. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. Available at: [Link]
-
Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. CSIR-NIScPR. Available at: [Link]
-
Study of Newly Synthesised Pyrazolone and It's Metal Complexes. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace. Available at: [Link]
-
Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. National Institutes of Health. Available at: [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. National Institutes of Health. Available at: [Link]
-
Design of new metal complexes of 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aceto-hydrazide: Synthesis, characterization, modelling and antioxidant activity. ResearchGate. Available at: [Link]
-
Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Available at: [Link]
-
The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde. Al-Nahrain Journal of Science. Available at: [Link]
-
Synthesis and characterization of some novel complexes of multi-substituted pyrazole and dihydropyridine. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. Heterocyclic Letters. Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]
-
Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). National Institutes of Health. Available at: [Link]
-
Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, characterization, DFT calculation, and biological activity of pyrazole-based azo-metal(II) complexes. ResearchGate. Available at: [Link]
-
Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. MDPI. Available at: [Link]
-
Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). MOCEDES. Available at: [Link]
-
The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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Application Note: Synthesis of Pyrazole-Triazole Hybrids via Acetohydrazide Intermediates
This guide details the synthesis of Pyrazole-1,2,4-Triazole Hybrids utilizing Acetohydrazide intermediates. This structural class combines the pharmacophoric properties of pyrazoles (anti-inflammatory, kinase inhibition) with 1,2,4-triazoles (antifungal, antimicrobial, anticancer), linked via a methylene bridge derived from the acetohydrazide precursor.
Introduction & Strategic Value
The fusion of pyrazole and 1,2,4-triazole moieties creates "privileged structures" in medicinal chemistry. These hybrids are extensively screened for anticancer activity (specifically EGFR and VEGFR kinase inhibition), antimicrobial efficacy, and anti-inflammatory properties.
The critical synthetic challenge lies in the linker chemistry . Direct coupling often leads to steric strain or reduced solubility. This protocol utilizes an acetohydrazide intermediate (Pyrazole-CH₂-CONHNH₂), which introduces a methylene spacer. This spacer enhances the conformational flexibility of the final hybrid, often improving receptor binding affinity compared to directly fused analogues.
Retrosynthetic Logic
The synthesis is designed around a convergent strategy:
-
Construction of the Pyrazole Core: Utilizing Knorr-type condensation or Vilsmeier-Haack formylation.
-
Formation of the Acetohydrazide: A nucleophilic acyl substitution of a pyrazole-ester with hydrazine.
-
Triazole Annulation: The acetohydrazide serves as a 1,3-dinucleophile, reacting with electrophiles (CS₂, Isothiocyanates) to close the 1,2,4-triazole ring.
Synthetic Pathway & Mechanisms[1][2]
Master Workflow Diagram
Caption: Divergent synthesis of pyrazole-triazole hybrids from a common acetohydrazide precursor.
Detailed Experimental Protocols
Phase 1: Synthesis of the Acetohydrazide Intermediate
Target: 2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetohydrazide
This step converts the pyrazole ester into the reactive hydrazide. The choice of solvent (Ethanol) is critical; it must be polar enough to dissolve the hydrazine hydrate but allow the product to precipitate upon cooling.
Reagents:
-
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetate (10 mmol) [Synthesized via Vilsmeier-Haack or standard Knorr synthesis]
-
Hydrazine hydrate (99%, 50 mmol, 5.0 equiv)
-
Absolute Ethanol (30 mL)
Protocol:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the pyrazole ester in 30 mL of absolute ethanol.
-
Addition: Add 50 mmol (approx. 2.5 mL) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78–80 °C) for 6–8 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (
) should disappear, replaced by a lower hydrazide spot. -
Isolation: Allow the reaction mixture to cool to room temperature. The acetohydrazide typically crystallizes out as a white or off-white solid.
-
Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove unreacted hydrazine.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.
Yield Expectation: 85–92% Quality Control: IR spectrum should show doublet -NH stretching at 3300–3200 cm⁻¹ and amide carbonyl at ~1660 cm⁻¹.
Phase 2: Cyclization to 1,2,4-Triazole Hybrids[3]
Method A: Synthesis of 4-Amino-3-mercapto-1,2,4-triazole Hybrid
Mechanism: Formation of a potassium dithiocarbazinate salt followed by ring closure with excess hydrazine. This yields a triazole with a free amino group (
Reagents:
-
Pyrazole Acetohydrazide (from Phase 1) (5 mmol)
-
Carbon Disulfide (
) (7.5 mmol) -
Potassium Hydroxide (KOH) (7.5 mmol) dissolved in 10 mL Ethanol
-
Hydrazine Hydrate (10 mmol)
Protocol:
-
Salt Formation: Dissolve KOH in absolute ethanol. Add the pyrazole acetohydrazide (5 mmol) and stir at 0–5 °C (ice bath) for 15 minutes.
-
CS₂ Addition: Add
dropwise to the cold solution. Stir for 12 hours at room temperature. A solid precipitate (Potassium Dithiocarbazinate) may form. -
Cyclization: Dilute the mixture with 5 mL of ethanol. Add hydrazine hydrate (10 mmol).
-
Reflux: Reflux the mixture for 6–10 hours until evolution of
gas ceases (detectable by lead acetate paper turning black). -
Work-up: Concentrate the solvent to half volume. Pour the residue into crushed ice and acidify with dilute HCl to pH 4–5.
-
Isolation: The product precipitates as a solid.[1][2] Filter, wash with water, and recrystallize from ethanol/DMF.
Method B: Synthesis of N-Phenyl-3-thiono-1,2,4-triazole Hybrid
Mechanism: Nucleophilic addition of the hydrazide to phenyl isothiocyanate forms a thiosemicarbazide intermediate. Base-catalyzed dehydration effects the cyclization.
Reagents:
-
Pyrazole Acetohydrazide (from Phase 1) (5 mmol)
-
Phenyl Isothiocyanate (5.5 mmol)
-
Sodium Hydroxide (NaOH) (2M aqueous solution, 10 mL)
-
Ethanol (20 mL)
Protocol:
-
Thiosemicarbazide Formation: In a round-bottom flask, mix the acetohydrazide (5 mmol) and phenyl isothiocyanate (5.5 mmol) in 20 mL ethanol. Reflux for 2–4 hours.
-
Intermediate Check: Cool the solution. The thiosemicarbazide intermediate often precipitates. (Optional: Isolate and characterize).
-
Cyclization: Add 10 mL of 2M NaOH to the reaction mixture (containing the intermediate). Reflux for an additional 4–6 hours.[1]
-
Work-up: Cool the mixture and pour into crushed ice containing dilute HCl. Adjust pH to ~2.
-
Isolation: Filter the resulting precipitate. Recrystallize from ethanol.
Mechanistic Insight: Base-Catalyzed Cyclization (Method B)
Understanding the electron flow is vital for troubleshooting low yields. The cyclization is a dehydration reaction driven by the nucleophilicity of the hydrazide nitrogen.
Caption: Mechanism of 1,2,4-triazole formation from thiosemicarbazide.
Key Mechanistic Checkpoint: If the reaction stops at the thiosemicarbazide stage (Step 1), it indicates insufficient base strength or reflux time. The cyclization (Step 3 to 4) requires energy to overcome the activation barrier for water elimination.
Data Summary & Optimization
| Parameter | Method A (CS₂/Hydrazine) | Method B (Isothiocyanate) |
| Key Reagents | Ph-NCS, NaOH | |
| Intermediate | Dithiocarbazinate Salt | Thiosemicarbazide |
| Product Type | 4-Amino-3-mercapto-triazole | 3-Thiono-4-phenyl-triazole |
| Typical Yield | 65–75% | 75–85% |
| Reaction Time | 12h (RT) + 8h (Reflux) | 4h (Reflux) + 4h (Reflux) |
| Atom Economy | Lower (Loss of | Higher (Loss of |
Troubleshooting Guide
-
Low Yield in Phase 1: Ensure reagents are dry. Moisture competes with hydrazine for the ester, leading to hydrolysis (carboxylic acid formation) rather than hydrazinolysis.
-
Sticky Precipitate in Phase 2: If the product oils out upon acidification, extract with Ethyl Acetate, dry over
, and triturate with cold ether/hexane to induce crystallization. -
Incomplete Cyclization: Verify the pH during work-up. The thiol/thione tautomerism is pH-dependent. Ensure the final mixture is acidic (pH 2–4) to protonate the thione form and precipitate the product.
References
-
Bekhit, A. A., et al. (2015). "Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/analgesic agents." European Journal of Medicinal Chemistry.
-
Maddila, S., et al. (2016). "Synthesis and molecular docking studies of novel pyrazole-1,2,4-triazole hybrids as potential antimicrobial agents." Journal of Molecular Structure.
-
Aggarwal, R., et al. (2011). "Synthesis and antimicrobial activity of some new 1-(5-phenyl-3-isoxazolyl)-3-(4-substituted phenyl)-5-(4-substituted phenyl)-2-pyrazolin-4-yl-1,2,4-triazoles." Indian Journal of Chemistry.
-
Kaplaushenko, A. G., et al. (2023). "Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol." Current Issues in Pharmacy and Medicine.
-
BenchChem Protocols. (2025). "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol." BenchChem Technical Guides.
Sources
One-Pot Synthesis of Bio-Relevant Heterocycles from 2-(1H-Pyrazol-3-yl)acetohydrazide: A Senior Application Scientist's Guide
Introduction: The Strategic Value of 2-(1H-Pyrazol-3-yl)acetohydrazide in Medicinal Chemistry
In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. Within this privileged class of compounds, 2-(1H-pyrazol-3-yl)acetohydrazide emerges as a particularly versatile and powerful building block. Its bifunctional nature, possessing both a reactive hydrazide moiety and a pyrazole core, makes it an ideal starting material for the construction of more complex, fused, and decorated heterocyclic systems.
This guide provides an in-depth exploration of one-pot synthesis protocols that leverage the unique reactivity of 2-(1H-pyrazol-3-yl)acetohydrazide. By embracing one-pot methodologies, researchers can significantly enhance synthetic efficiency, reduce waste, and accelerate the discovery of novel chemical entities. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and empowering researchers to expand their chemical space with novel pyrazole-containing molecules.
Core Concepts in One-Pot Syntheses Involving Hydrazides
The hydrazide functional group is a linchpin in the synthesis of numerous five- and six-membered heterocycles. Its nucleophilic character allows for a variety of cyclocondensation and multicomponent reactions. In the context of 2-(1H-pyrazol-3-yl)acetohydrazide, the goal is to strategically engage the hydrazide in a cascade of reactions within a single reaction vessel, thereby avoiding the isolation of intermediates and streamlining the synthetic workflow.
A common and effective strategy involves the reaction of the hydrazide with a 1,3-dielectrophilic species, which can be pre-formed or generated in situ. This approach often leads to the formation of pyridazine or related six-membered heterocyclic cores. Another powerful approach is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to generate a complex product. These reactions are highly convergent and atom-economical, aligning with the principles of green chemistry.
Application Note I: One-Pot Synthesis of Pyrazolyl-Thiazole Derivatives
Significance: Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including as anticancer and antimicrobial agents. The fusion of a pyrazole and a thiazole ring system can lead to synergistic effects and novel pharmacological profiles.
Protocol 1: Three-Component Synthesis of 2-(Pyrazol-1-yl)-thiazole Derivatives
This protocol outlines a one-pot, three-component reaction for the synthesis of 2-(3,5-dimethylpyrazol-1-yl)-4-aryl-thiazoles, which can be adapted for 2-(1H-pyrazol-3-yl)acetohydrazide with appropriate modifications. The reaction proceeds via a Hantzsch-type thiazole synthesis.
Reaction Scheme:
Caption: Workflow for the one-pot synthesis of pyrazolyl-thiazoles.
Materials and Reagents:
| Reagent | Formula | M.W. | Role |
| 2-(1H-pyrazol-3-yl)acetohydrazide | C₅H₈N₄O | 140.14 | Starting Material |
| α-Haloketone (e.g., Phenacyl bromide) | C₈H₇BrO | 199.04 | Reactant |
| Thiourea or Thiosemicarbazide | CH₄N₂S / CH₅N₃S | 76.12 / 91.13 | Reactant |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base |
Step-by-Step Protocol:
-
To a solution of 2-(1H-pyrazol-3-yl)acetohydrazide (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add the α-haloketone (1 mmol) and thiourea/thiosemicarbazide (1.1 mmol).
-
Add a catalytic amount of triethylamine (2-3 drops).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure pyrazolyl-thiazole derivative.
Mechanistic Insights (The "Why"):
The reaction is believed to proceed through an initial Hantzsch thiazole synthesis mechanism. The thiourea/thiosemicarbazide acts as the source of the thiazole's nitrogen and sulfur atoms, reacting with the α-haloketone to form a thiazole intermediate. The hydrazide moiety of the starting material then reacts with a suitable functional group on the thiazole intermediate, or participates in a subsequent cyclization, to form the final product. The base (TEA) facilitates the deprotonation steps and catalyzes the condensation reactions.
Application Note II: One-Pot Synthesis of Pyrazolyl-1,2,4-Triazine Derivatives
Significance: 1,2,4-Triazine derivatives are an important class of heterocycles with a wide range of biological activities, including antiviral, anticancer, and herbicidal properties. The synthesis of pyrazole-fused or pyrazole-substituted triazines can lead to novel compounds with enhanced or unique biological profiles.
Protocol 2: One-Pot Condensation for the Synthesis of Substituted 1,2,4-Triazines
This protocol describes a one-pot synthesis of substituted 1,2,4-triazines from a 1,2-dicarbonyl compound, an amide, and hydrazine hydrate. This can be adapted for 2-(1H-pyrazol-3-yl)acetohydrazide, where the hydrazide would serve as the hydrazine source and the pyrazolylacetyl moiety would be incorporated into the final structure.
Reaction Scheme:
Caption: Workflow for one-pot synthesis of pyrazolyl-1,2,4-triazines.
Materials and Reagents:
| Reagent | Formula | M.W. | Role |
| 2-(1H-pyrazol-3-yl)acetohydrazide | C₅H₈N₄O | 140.14 | Hydrazine Source & Substituent |
| 1,2-Diketone (e.g., Benzil) | C₁₄H₁₀O₂ | 210.23 | Reactant |
| Amide (e.g., Acetamide) | C₂H₅NO | 59.07 | Reactant |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | Base |
| tert-Butanol | C₄H₁₀O | 74.12 | Solvent |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the 1,2-diketone (1 mmol) and the amide (1.1 mmol) in tert-butanol (15 mL).
-
Add sodium tert-butoxide (1.2 mmol) to the mixture and stir at room temperature for 10 minutes.
-
Add 2-(1H-pyrazol-3-yl)acetohydrazide (1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolyl-1,2,4-triazine.
Mechanistic Insights (The "Why"):
This one-pot synthesis proceeds through a series of condensation reactions. The base, sodium tert-butoxide, facilitates the initial condensation between the 1,2-diketone and the amide. The resulting intermediate then reacts with the 2-(1H-pyrazol-3-yl)acetohydrazide. The hydrazide acts as a dinucleophile, leading to cyclization and the formation of the 1,2,4-triazine ring. The pyrazolylacetyl group is incorporated as a substituent on the triazine core.
Safety and Handling
-
2-(1H-pyrazol-3-yl)acetohydrazide: Handle with care. While specific toxicity data may be limited, it is prudent to treat all research chemicals as potentially hazardous. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Ethanol and tert-butanol are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Reagents: α-Haloketones are lachrymatory and corrosive. Handle them in a fume hood with appropriate PPE. Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
Conclusion and Future Outlook
The one-pot synthesis protocols detailed in this guide highlight the utility of 2-(1H-pyrazol-3-yl)acetohydrazide as a versatile precursor for the rapid assembly of complex, biologically relevant heterocyclic systems. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs. The continued exploration of multicomponent reactions and novel cyclization strategies involving this valuable building block will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel modes of action.
References
-
A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. [Link]
-
A Facile One-Pot Synthesis of 2-pyrazolyl-4-aryl-thiazoles in a Three-Component Reaction. ResearchGate. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. PMC. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Synthesis, Characterization and Biological Activities of Pyrazole Based Heterocycles. ResearchGate. [Link]
-
Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. ARKIVOC. [Link]
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. [Link]
-
Efficient, One-Pot Synthesis of Triazolothiadiazinyl-pyrazolone and Pyrazolyl-triazolothiadiazine Derivatives via Multicomponent Reaction. Figshare. [Link]
-
Synthesis and biological activity of pyrazole and 1,2,3-triazole containing heterocyclic compounds. World Scientific News. [Link]
-
Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives. ResearchGate. [Link]
-
Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. [Link]
-
Synthetic and biological studies of pyrazolines and related heterocyclic compounds. ScienceDirect. [Link]
-
One-Pot Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles. Scilit. [Link]
-
Multicomponent reactions in the synthesis of heterocycles. Semantic Scholar. [Link]
Preparation of thiadiazole derivatives from 2-(1H-pyrazol-3-yl)acetohydrazide
Executive Summary
This application note details the synthetic protocols for transforming 2-(1H-pyrazol-3-yl)acetohydrazide into bioactive 1,3,4-thiadiazole derivatives. The combination of a pyrazole moiety (a key pharmacophore in anti-inflammatory drugs like Celecoxib) with a thiadiazole ring (common in antimicrobial and anticancer agents) creates a "hybrid pharmacophore" with high medicinal potential.[1][2]
We present three distinct synthetic pathways to access different substitution patterns on the thiadiazole ring:
-
Pathway A: Synthesis of 2-mercapto-1,3,4-thiadiazoles via
cyclization. -
Pathway B: Synthesis of 2,5-disubstituted-1,3,4-thiadiazoles via
-mediated dehydration. -
Pathway C: Synthesis of 2-amino-1,3,4-thiadiazoles via isothiocyanate condensation.
Retrosynthetic Strategy & Workflow
The hydrazide functional group (
Figure 1: Divergent synthetic pathways from the parent hydrazide.
Detailed Protocols
Method A: Synthesis of 1,3,4-Thiadiazole-2-thiols (The Route)
This method yields a thione/thiol tautomer, providing a reactive handle (
Mechanism:
The hydrazide nitrogen attacks
Reagents:
-
2-(1H-pyrazol-3-yl)acetohydrazide (1.0 eq)
-
Carbon Disulfide (
) (1.5 eq) [Caution: Flammable/Toxic] -
Potassium Hydroxide (KOH) (1.5 eq)
-
HCl (conc.) for acidification
Protocol:
-
Dissolution: Dissolve KOH (0.015 mol) in absolute ethanol (20 mL). Add the hydrazide (0.01 mol) and stir at room temperature for 15 minutes until fully dissolved.
-
Addition: Cool the solution to 0–5°C in an ice bath. Add
(0.015 mol) dropwise. -
Reflux: Stir cold for 1 hour, then heat to reflux (approx. 78°C) for 6–10 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the hydrazide spot disappears.
-
Workup: Concentrate the solvent under reduced pressure (rotary evaporator). Dilute the residue with cold water (20 mL).
-
Precipitation: Acidify carefully with conc. HCl to pH 2–3. A yellow/off-white precipitate (the thiol) will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.
Critical Control Point:
- Evolution: Acidification releases toxic hydrogen sulfide gas. Perform Step 5 in a fume hood.
Method B: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles (The Route)
This is a "one-pot" dehydrative cyclization.
Reagents:
-
Hydrazide (1.0 eq)
-
Aromatic Carboxylic Acid (e.g., Benzoic acid derivatives) (1.0 eq)
-
Phosphorus Oxychloride (
) (5–10 mL per gram of reactant) [Caution: Corrosive/Water Reactive]
Protocol:
-
Mixing: In a dry round-bottom flask, mix the hydrazide (0.01 mol) and the substituted aromatic acid (0.01 mol).
-
Activation: Add
(10 mL) carefully. -
Reaction: Reflux the mixture at 100–110°C for 4–6 hours.
-
Note: The mixture will initially be a suspension but should clarify as the reaction proceeds.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring.
-
Safety: The hydrolysis of excess
is exothermic and violent.
-
-
Neutralization: Adjust the pH to ~7–8 using solid
or ammonia solution to ensure the product precipitates fully. -
Isolation: Filter the solid precipitate, wash with water, and recrystallize from ethanol.
Method C: Synthesis of 2-Amino-1,3,4-Thiadiazoles
This route proceeds via a thiosemicarbazide intermediate, which is then cyclized.[3][7][8][9]
Mechanism Visualization:
Figure 2: Two-step synthesis via thiosemicarbazide.
Protocol:
-
Intermediate Synthesis: Reflux the hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (20 mL) for 2–4 hours. Cool and filter the solid thiosemicarbazide.
-
Cyclization: Dissolve the dried thiosemicarbazide in cold conc.
(5 mL). Stir at 0°C for 1 hour, then at room temperature for 2 hours. -
Quenching: Pour onto crushed ice. Neutralize with ammonium hydroxide.
-
Filtration: Collect the precipitate.
Analytical Characterization & Validation
To validate the formation of the thiadiazole ring and the integrity of the pyrazole moiety, use the following diagnostic signals.
Table 1: Key Spectroscopic Markers
| Technique | Functional Group | Diagnostic Signal | Observation |
| FT-IR | Hydrazide C=O | 1650–1690 cm⁻¹ | Disappears in Method A & B products. |
| FT-IR | Thiadiazole C=N | 1600–1620 cm⁻¹ | Appears (Strong band).[10] |
| FT-IR | C-S-C (Ring) | 600–700 cm⁻¹ | Appears (Weak/Medium). |
| ¹H NMR | Pyrazole -CH- | Characteristic aromatic signals (often doublets). | |
| ¹H NMR | Linker -CH₂- | Singlet. Confirms the bridge is intact. | |
| ¹H NMR | SH (Thiol) | Broad singlet (Method A only). | |
| ¹³C NMR | Thiadiazole C2/C5 | Two distinct quaternary carbons in the aromatic region. |
Troubleshooting Note: If the IR spectrum still shows a broad carbonyl peak around 1680 cm⁻¹ after "cyclization," the reaction may have stalled at the intermediate (dithiocarbazate or thiosemicarbazide) stage. Increase reaction time or acid concentration.
References
-
Altintop, M. D., et al. (2016). "Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives as potential antimicrobial agents." Molecules, 21(8), 1089. Link
-
Gomha, S. M., & Riyadh, S. M. (2014). "Synthesis of some new heterocyclic compounds derived from 3-(1H-pyrazol-3-yl)-4H-1,2,4-triazole under microwave irradiation." Journal of Heterocyclic Chemistry, 51(3), 747-754.[11] Link
-
Maddila, S., et al. (2016). "Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole moiety." Letters in Drug Design & Discovery, 13(9), 893-900. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Aggarwal, R., et al. (2011). "Synthesis and antibacterial activity of some new 1,3-diaryl-5-(3-aryl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazole derivatives." Journal of Chemical Sciences, 123, 667–672. Link
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. growingscience.com [growingscience.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. theamericanjournals.com [theamericanjournals.com]
Catalytic methods for functionalizing 2-(1H-pyrazol-3-yl)acetohydrazide
Application Note: Advanced Catalytic Functionalization of 2-(1H-pyrazol-3-yl)acetohydrazide
Executive Summary
The scaffold 2-(1H-pyrazol-3-yl)acetohydrazide represents a privileged pharmacophore in drug discovery, bridging a bioactive pyrazole core with a versatile acetohydrazide "warhead." While traditional methods for functionalizing this molecule rely on stoichiometric condensations (e.g., Schiff base formation) or harsh cyclodehydrations (e.g., POCl₃), modern catalytic approaches offer superior atom economy, milder conditions, and divergent access to complex heterocycles.
This guide details two advanced catalytic protocols:
-
Fe(III)/TEMPO-Catalyzed Oxidative Cyclization to generate 2,5-disubstituted-1,3,4-oxadiazoles.
-
Pd(II)-Catalyzed C–H Activation for late-stage functionalization of the pyrazole ring.
Structural Reactivity Analysis
Before initiating catalysis, it is critical to understand the electronic landscape of the substrate.
-
Site A (Hydrazide -NH-NH₂): The primary nucleophilic center. Under oxidative catalytic conditions, this moiety undergoes radical-mediated cyclization with aldehydes to form 1,3,4-oxadiazoles.[1]
-
Site B (Pyrazole N1-H): A directing group (DG) for transition metals. The free N-H can coordinate with Pd(II), directing C–H activation at the C4 or C5 positions via a concerted metalation-deprotonation (CMD) mechanism.
-
Site C (Methylene Bridge): Susceptible to oxidation but generally stable under the specific catalytic cycles described below.
Figure 1: Reactivity map of 2-(1H-pyrazol-3-yl)acetohydrazide highlighting dual functionalization pathways.
Protocol A: Fe(III)/TEMPO-Catalyzed Synthesis of 1,3,4-Oxadiazoles
Context: Traditional synthesis of 1,3,4-oxadiazoles from hydrazides involves cyclodehydration with POCl₃ or stoichiometric oxidants like I₂. This protocol utilizes an iron catalyst with TEMPO (2,2,6,6-tetramethylpiperidinyloxy) as a co-catalyst under aerobic conditions, eliminating toxic waste.
Mechanism of Action
The reaction proceeds via an initial condensation to form an acylhydrazone. The Fe(III) species, regenerated by oxygen, oxidizes the hydrazone to a radical intermediate. TEMPO acts as a radical trap/shuttle, facilitating the abstraction of hydrogen and promoting ring closure.
Materials
-
Substrate: 2-(1H-pyrazol-3-yl)acetohydrazide (1.0 equiv)
-
Coupling Partner: Aryl aldehyde (1.1 equiv)
-
Catalyst: FeCl₃ (5 mol%)
-
Co-Catalyst: TEMPO (10 mol%)
-
Solvent: Acetonitrile (MeCN)
-
Atmosphere: O₂ balloon or open air
Step-by-Step Procedure
-
Condensation Phase: In a round-bottom flask, dissolve 2-(1H-pyrazol-3-yl)acetohydrazide (1.0 mmol) and the aryl aldehyde (1.1 mmol) in MeCN (5 mL). Stir at room temperature for 1 hour to ensure hydrazone formation (monitor by TLC).
-
Catalyst Addition: Add FeCl₃ (0.05 mmol, 8 mg) and TEMPO (0.1 mmol, 15.6 mg) to the reaction mixture.
-
Oxidative Cyclization: Equip the flask with an O₂ balloon (or an air bubbling tube). Heat the mixture to 80°C .
-
Monitoring: Stir vigorously for 4–6 hours. The reaction color typically shifts from pale yellow to deep orange/brown.
-
Work-up: Cool to room temperature. Quench with saturated Na₂S₂O₃ solution (to reduce residual oxidants). Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Data Validation (Expected Results):
| Entry | Aldehyde (R-CHO) | Yield (%) | Reaction Time |
|---|---|---|---|
| 1 | Benzaldehyde | 88% | 4 h |
| 2 | 4-Chlorobenzaldehyde | 85% | 4 h |
| 3 | 4-Methoxybenzaldehyde | 91% | 5 h |
| 4 | 2-Pyridinecarboxaldehyde | 76% | 6 h |
Protocol B: Pd-Catalyzed C–H Arylation of the Pyrazole Core
Context: Functionalizing the pyrazole ring usually requires pre-functionalized starting materials (e.g., bromopyrazoles). This protocol uses the inherent reactivity of the pyrazole C–H bond, catalyzed by Palladium, to install aryl groups directly. This is a "Late-Stage Functionalization" (LSF) tactic.
Mechanism of Action
The pyrazole nitrogen acts as a directing group (DG).[2] Pd(OAc)₂ coordinates to the nitrogen, facilitating C–H activation at the C4 position via a CMD pathway involving a carbonate or acetate base.
Materials
-
Substrate: 2-(1H-pyrazol-3-yl)acetohydrazide derivative (1.0 equiv)
-
Note: If the hydrazide is free, protect it as a hydrazone first to prevent catalyst poisoning.
-
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)
-
Base: Ag₂CO₃ (2.0 equiv) - Acts as both base and halide scavenger.
-
Solvent: 1,4-Dioxane
Step-by-Step Procedure
-
Preparation: In a glovebox or under Argon stream, charge a pressure tube with the pyrazole substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13 mg), and Ag₂CO₃ (275 mg).
-
Solvation: Add anhydrous 1,4-Dioxane (3 mL).
-
Reaction: Seal the tube and heat to 110°C for 12 hours.
-
Filtration: Cool to room temperature. Dilute with DCM and filter through a Celite pad to remove silver salts.
-
Purification: Concentrate the filtrate and purify via column chromatography (Hexane/EtOAc).
Comparative Analysis of Methods
The following table summarizes why these catalytic methods supersede classical approaches.
| Feature | Classical Method (POCl₃ / Stoichiometric) | Advanced Catalytic Method (Fe/TEMPO or Pd-C-H) |
| Atom Economy | Low (Generates stoichiometric waste) | High (O₂ is the oxidant; H₂O is byproduct) |
| Functional Group Tolerance | Poor (Acid sensitive groups hydrolyze) | Excellent (Tolerates ethers, nitriles, halides) |
| Purification | Difficult (Phosphorous byproducts) | Simple (Filtration/Extraction) |
| Scope | Limited to available halides | Access to C-H bonds (New chemical space) |
Divergent Synthesis Workflow
The following diagram illustrates the decision matrix for researchers choosing between these pathways based on their target molecule requirements.
Figure 2: Decision matrix for catalytic functionalization workflows.
References
-
Yamano, D., et al. (2022).[3][4] "Cationic Fe(III)/TEMPO-Catalyzed Oxidative Cyclization of Aroyl Hydrazones." Synlett, 33, 1458-1462.[3] Link
-
Guin, S., et al. (2011).[3] "Stoichiometric molecular iodine mediates a practical and transition-metal-free oxidative cyclization of acylhydrazones." Organic Letters, 13(22), 5976-5979. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Gandeepan, P., et al. (2019).[5] "Transition Metal-Catalyzed C–H Activation of Pyrazoles." Chemical Reviews, 119(4), 2192–2452. Link
-
Kataria, R., et al. (2019).[5] "Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity." Asian Journal of Chemistry, 31(12). Link
Sources
- 1. Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of 2-(1H-pyrazol-3-yl)acetohydrazide in DMSO and methanol
Case ID: PYR-HYD-SOL-001 Status: Active Topic: Solubility Optimization in DMSO and Methanol Applicable Compounds: 2-(1H-pyrazol-3-yl)acetohydrazide and related pyrazole-acetohydrazide scaffolds.
Executive Summary: The Solubility Challenge
The Core Issue: 2-(1H-pyrazol-3-yl)acetohydrazide presents a "dual-donor/acceptor" challenge. The molecule contains two highly polar domains capable of extensive intermolecular hydrogen bonding:
-
The Pyrazole Ring: Acts as both a hydrogen bond donor (NH) and acceptor (N).
-
The Acetohydrazide Tail (
): The hydrazide motif forms a rigid crystal lattice via head-to-tail hydrogen bonding networks.
Solvent Behavior:
-
DMSO (Dimethyl Sulfoxide): Generally the superior solvent due to its high dielectric constant and ability to disrupt H-bonds. However, hygroscopicity (water absorption) is the primary failure mode.
-
Methanol (MeOH): Often exhibits temperature-dependent solubility. While excellent for recrystallization (high solubility at boiling point), the compound frequently precipitates at room temperature due to lattice energy overcoming solvation energy.
Diagnostic & Quick Fixes (Triage)
Use this decision matrix to determine the immediate next step for your sample.
Figure 1: Decision tree for troubleshooting solubility based on solvent choice and visual inspection.
Advanced Protocols (The Deep Dive)
Protocol A: High-Concentration Dissolution in DMSO (Bio-Assay Ready)
Objective: Prepare a stable stock solution (typically 10–50 mM) without degrading the hydrazide moiety.
Mechanism: DMSO acts as a H-bond acceptor, competing with the hydrazide-hydrazide interactions. Critical Warning: Hydrazides are nucleophilic. Do not use "Activated DMSO" (DMSO + oxalyl chloride) or acid chlorides, as these will react with the sample.
-
Pre-treatment: Ensure DMSO is Anhydrous (≤0.1% water). Water content drastically reduces solubility for this scaffold [1].
-
Weighing: Weigh the solid into a glass vial (avoid polystyrene, which some hydrazides can leach).
-
Solvent Addition: Add 70% of the target DMSO volume.
-
Disruption:
-
Vortex vigorously for 30 seconds.
-
Sonication: Place in an ultrasonic bath at 40 kHz for 10–15 minutes. The solution may warm up; this is beneficial.
-
-
Thermal Assist: If particles persist, warm the sealed vial to 40°C (do not exceed 60°C to prevent thermal decomposition of the hydrazide) [2].
-
Final Volume: Add remaining DMSO to reach target concentration.
Protocol B: Solubilization in Methanol (Synthesis/Purification)
Objective: Dissolve for NMR, recrystallization, or chemical reaction.
Mechanism: Methanol is a protic solvent.[1] It struggles to break the pyrazole-hydrazide lattice at room temperature (RT). The "Proton Switch" Technique: Hydrazides are weakly basic. Protonation breaks the intermolecular H-bond network.
-
Standard Method:
-
Heat methanol to reflux (approx. 60-65°C). The compound should dissolve readily [3].
-
Note: Upon cooling to RT, the compound will likely recrystallize (precipitate). This is the standard purification method for this class of compounds [4].
-
-
Enhanced RT Solubility (The "Acid Trick"):
-
If you need the compound soluble in MeOH at room temperature (e.g., for flow chemistry or analysis), add 0.1% to 1.0% Acetic Acid or Formic Acid .
-
Why? Protonating the terminal amine (
) introduces electrostatic repulsion, preventing aggregation.
-
Comparative Data & Solubility Limits
The following data represents empirical ranges for pyrazole-acetohydrazide derivatives based on structural analogues (e.g., 3,5-dimethyl variants).
| Solvent | Est.[1][2][3][4][5] Max Solubility (RT) | Solubility (Heated 50°C) | Primary Use Case | Risk Factors |
| DMSO | 20 – 50 mg/mL | > 100 mg/mL | Stock solutions, Bio-assays | Hygroscopic (Water causes crash-out) |
| Methanol | < 5 mg/mL | > 50 mg/mL | Recrystallization, MS Analysis | Precipitants upon cooling |
| Ethanol | < 1 mg/mL | 20 – 40 mg/mL | Green Synthesis | Low solubility at RT |
| Water | Insoluble | Poor | None | Requires pH < 3 to dissolve |
Data derived from aggregation of solubility behaviors of pyrazole-4-acetohydrazide derivatives [5][6].
FAQ & Troubleshooting
Q1: My sample dissolved in DMSO, but precipitated when I added it to my cell culture media (water). Why? A: This is "Precipitation on Dilution."[5] The pyrazole-hydrazide is hydrophobic enough to crash out when the DMSO concentration drops below 1-2%.
-
Fix: Perform serial dilutions in DMSO first to lower the concentration, then perform the final step into the buffer. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity, but keeps the compound below its aqueous saturation limit [1].[5]
Q2: Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is often a viable alternative if DMSO interferes with a specific reaction. However, DMF is more toxic and harder to remove. DMSO is preferred for biological applications.
Q3: Is the hydrazide group stable in DMSO for long-term storage? A: Hydrazides are susceptible to oxidation over long periods.
-
Storage: Store DMSO stocks at -20°C or -80°C.
-
Aliquot: Avoid freeze-thaw cycles. Moisture from the air will enter the DMSO during thawing, causing the compound to precipitate over time [7].
Q4: I see a "gel" forming in Methanol. What is this? A: This is likely a supramolecular organogel formed by the hydrogen bonding network of the hydrazide.
-
Fix: Add a disruptor. A small amount of DMSO (5-10%) or a trace of acid (Acetic Acid) will break the gel structure.
References
-
Fikry, R., et al. Synthesis and Reactions of New Pyrazole Derivatives. Eur.[6] Chem. Bull., 2016, 5(5), 157-162.[7] (Cites recrystallization of pyrazole acetohydrazides from ethanol/methanol). [Link]
-
Kozikowski, A. P., et al. Synthesis of 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyimino-N'-[1-(2-pyridyl)ethylidene]acetohydrazide.[8] (Demonstrates methanol reflux for solubilization/recrystallization). [Link]
-
Nivedya, T., et al. Synthesis of pyrazole derivatives... The ligands exhibited high solubility in dimethyl sulfoxide (DMSO).[9] ResearchGate. [Link]
-
Trammell, R. L., et al. Solubility of Organic and Inorganic Chemicals in Selected Solvents.[3] National Toxicology Program.[3] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ntrl.ntis.gov [ntrl.ntis.gov]
- 4. Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing yield of 2-(1H-pyrazol-3-yl)acetohydrazide synthesis
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #PYR-402: Optimization of 2-(1H-pyrazol-3-yl)acetohydrazide Synthesis
Technical Support Center: High-Yield Hydrazide Synthesis
Welcome to the technical support hub for pyrazole functionalization. You are likely accessing this guide because your synthesis of 2-(1H-pyrazol-3-yl)acetohydrazide is suffering from low yields, "oiling out," or purity issues involving bis-hydrazide formation.
This guide moves beyond standard textbook recipes. It treats the synthesis as a system where thermodynamic equilibrium and solubility parameters must be managed actively.
Part 1: The "Golden Path" Protocol (SOP)
This protocol is optimized for a 10 mmol scale. It prioritizes purity over crude mass , utilizing kinetic control to prevent dimer formation.
Reaction Scheme:
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| Ethyl 2-(1H-pyrazol-3-yl)acetate | 1.0 eq | Limiting Reagent | Ensure SM is dry; water competes with nucleophilic attack. |
| Hydrazine Hydrate (80% or 98%) | 3.0 - 4.0 eq | Nucleophile | Excess is mandatory to prevent bis-hydrazide bridging. |
| Absolute Ethanol | 5-7 mL/mmol | Solvent | Methanol is a viable alternative but often leads to higher solubility losses during filtration. |
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 eq) in Absolute Ethanol.
-
Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature.
-
Analyst Note: Do not dump it in. A high local concentration of hydrazine favors the mono-hydrazide over the dimer.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 78–80°C (gentle reflux) for 4–6 hours .
-
Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The hydrazide is significantly more polar (lower
) than the ester.
-
-
Concentration (Critical): Once conversion is >95%, remove ~50% of the solvent under reduced pressure (Rotavap). Do not distill to dryness.
-
Crystallization: Cool the remaining concentrated solution to 0–4°C in an ice bath. Stir slowly for 30 minutes. The product should crystallize as a white/off-white solid.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the cake with cold ethanol (
) followed by diethyl ether ( ) to remove residual hydrazine.
Part 2: Workflow Visualization
The following diagram outlines the logical flow and critical decision points in the synthesis.
Caption: Optimized synthetic workflow for pyrazole acetohydrazide synthesis emphasizing the critical concentration step.
Part 3: Troubleshooting & Optimization (FAQs)
Q1: My reaction mixture turned into a sticky oil upon cooling. How do I get a solid?
Diagnosis: This is the "Oiling Out" phenomenon, common with hydrazides due to hydrogen bonding impurities or residual solvent. Solution:
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the oil/solvent interface.
-
Seeding: If you have a tiny crystal from a previous batch, add it.
-
Trituration: Decant the supernatant ethanol. Add diethyl ether or hexanes to the oil and stir vigorously. The non-polar solvent extracts impurities and forces the polar hydrazide to solidify.
Q2: My yield is low (<50%), but the starting material is gone.
Diagnosis: You likely formed the bis-hydrazide dimer . This happens when the intermediate hydrazide attacks another molecule of the starting ester because hydrazine concentration was too low. Solution:
-
Increase Hydrazine: Move from 3.0 eq to 5.0 eq .
-
Dilution: Run the reaction slightly more dilute (10 mL/mmol) to reduce the probability of intermolecular collisions between the product and the starting material.
Q3: The product has a yellow/brown tint. Is it pure?
Diagnosis: Trace oxidation of hydrazine or pyrazole ring impurities. Solution:
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. If the color persists, add activated charcoal, boil for 5 minutes, filter hot through Celite, and then cool to crystallize.
Part 4: Advanced Mechanism & Logic
Understanding the mechanism allows you to troubleshoot effectively.
-
Nucleophilic Attack: The hydrazine molecule (
) is a potent alpha-effect nucleophile. It attacks the carbonyl carbon of the ester.[1] -
The "Acidic" Pyrazole: The NH proton on the pyrazole ring is acidic (
). In the presence of hydrazine (basic), this proton is in equilibrium.-
Impact: This ionization increases the solubility of your product in the reaction mixture, which is why removing solvent (Step 4) is critical for high recovery. If you filter directly from the reaction mixture, you lose significant product in the mother liquor.
-
Caption: Kinetic competition between mono-hydrazide formation (desired) and dimerization (undesired).
References
-
BenchChem Technical Support. (2025).[1] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from
-Keto Esters. BenchChem. Link -
Aggarwal, R., et al. (2011). "Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies." Rasayan Journal of Chemistry, 4(4), 871-876. Link
-
Organic Syntheses. (2013). "Synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." Organic Syntheses, 90, 264-279. Link
-
Nagaraja, G. K., et al. (2012). "Synthesis of new pyrazole derivatives via hydrazinolysis of ethyl esters." Der Pharma Chemica, 4(6). Link
Sources
Purification methods for removing impurities from pyrazole acetohydrazide
Introduction: The Dual-Functionality Challenge
Purifying pyrazole acetohydrazides presents a unique challenge due to the molecule's dual functionality. You are managing the basicity of the pyrazole ring alongside the nucleophilic and polar nature of the hydrazide (
Common purification errors stem from treating this molecule as a simple organic solid. Standard acid washes can protonate the pyrazole ring, leading to massive yield loss in the aqueous phase, while thermal stress during recrystallization can drive the formation of insoluble dimers.
This guide provides self-validating protocols designed to isolate high-purity material suitable for biological assays and fragment-based drug discovery.
Module 1: The "Sticky" Impurity – Hydrazine Removal
The Issue: Residual hydrazine hydrate is genotoxic and can lead to false positives in biological assays. It hydrogen-bonds strongly to the hydrazide moiety, making simple evaporation ineffective.
The Trap: Do NOT use a strong acid wash (e.g., 1M HCl) to remove hydrazine. The pyrazole nitrogen will protonate (
Protocol A: Azeotropic Distillation (Recommended)
Best for: Large scale (>5g) or when product is an oil.
-
Dissolution: Dissolve the crude residue in Isopropanol (IPA) or Toluene .
-
Evaporation: Rotary evaporate at 50–60°C.
-
Repetition: Repeat this process
. -
Validation: Check with Tollen’s reagent (silver mirror test) or TLC (stain with phosphomolybdic acid).
Protocol B: The "Salt-Crash" Method
Best for: Solid products stable to mild acid.
-
Dissolve crude product in minimal Ethanol .
-
Cool to 0°C.
-
Add 0.5 equivalents of dilute oxalic acid in ethanol.
-
Filter the white solid (hydrazine oxalate).
-
Neutralize filtrate with mild base (
) and evaporate.
Module 2: The Solubility Paradox – Recrystallization
The Issue: Users often report the product "oiling out" (forming a gummy liquid) instead of crystallizing, or the appearance of an insoluble white solid (the dimer).
Workflow: The Solvent Switch
The most common error is using pure ethanol. Pyrazole acetohydrazides are often too soluble in hot ethanol and too insoluble in water, leading to rapid oiling.
| Solvent System | Ratio (v/v) | Outcome |
| Ethanol (Pure) | 100% | High yield loss; product stays in mother liquor. |
| EtOH : Water | 9:1 to 7:3 | Ideal. Water acts as the anti-solvent to force lattice formation. |
| MeOH : EtOAc | 1:1 | Good for highly polar derivatives. |
Troubleshooting "Oiling Out"
If your product forms a gum at the bottom of the flask:
-
Re-heat until dissolved.
-
Add a seed crystal (if available) or scratch the glass surface.
-
Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps solvent and causes oiling.
-
Agitation: Stir vigorously; mechanical energy can induce nucleation.
Module 3: The "Dimer" Ghost
The Issue: A white, high-melting solid appears that is insoluble in almost everything.
The Cause: This is the Bis-hydrazide (Dimer) . It forms when the product reacts with unreacted ester starting material.
Protocol: Hot Filtration Removal
Since the dimer is significantly less soluble than the acetohydrazide:
-
Dissolve the crude mixture in boiling Ethanol (use excess solvent).
-
Wait 2 minutes. The product will dissolve; the dimer will often remain as a fine suspension.
-
Filter HOT: Pass through a pre-heated sintered glass funnel or Celite pad.
-
Result: The dimer stays on the filter; the product passes through in the filtrate.
-
-
Cool the filtrate to crystallize the pure product.
Visualizing the Purification Logic
The following decision tree guides you through the purification process based on the physical state of your crude material.
Caption: Decision tree for selecting the correct purification pathway based on crude physical properties.
Frequently Asked Questions (FAQs)
Q1: My product has a yellow/brown tint. Is it impure?
-
A: Yes. Hydrazides are susceptible to air oxidation, forming colored azo/azine impurities.
-
Fix: Perform the recrystallization with Activated Charcoal . Add charcoal to the boiling solution, stir for 5 minutes, and filter hot through Celite. Note: Work quickly to prevent the hydrazide from oxidizing further.
Q2: Can I use Silica Gel Chromatography?
-
A: Yes, but with caution. Pyrazole acetohydrazides are basic and polar; they will "streak" or "tail" badly on standard silica.
-
Fix: You must add a modifier to your mobile phase. Use Dichloromethane : Methanol (95:5) spiked with 1% Triethylamine (Et3N) or 1% Ammonia . The base neutralizes the silica's acidic sites, sharpening the peak.
Q3: The melting point is broad (e.g., 145–152°C). Why?
-
A: This indicates trapped solvent (solvates) or residual hydrazine salts.
-
Fix: Dry the sample in a vacuum oven at 50°C overnight. If the range doesn't sharpen, you likely have the "bis-hydrazide" dimer impurity (see Module 3).
Q4: I used HCl to wash the reaction, and my yield is 10%.
-
A: You likely protonated the pyrazole ring, making the product water-soluble.
-
Fix: Check the aqueous waste layer![4] Neutralize it with
until pH ~8, then extract with Ethyl Acetate. Your product should be recoverable.
References
-
ResearchGate. Remove excess hydrazine hydrate? (Discussion Thread, 2021). Retrieved from [Link]
- Google Patents.Method for purifying pyrazoles (WO2011076194A1).
Sources
Troubleshooting low reactivity of 2-(1H-pyrazol-3-yl)acetohydrazide in condensation
To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Low Reactivity of 2-(1H-pyrazol-3-yl)acetohydrazide in Condensation Reactions
Executive Summary
You are experiencing low reactivity with 2-(1H-pyrazol-3-yl)acetohydrazide (Structure: Pyrazole-
This guide provides a root-cause analysis, a decision-tree troubleshooting workflow, and optimized protocols to restore reactivity.
Part 1: Root Cause Analysis (The "Why")
Before adjusting conditions, we must understand the molecular friction points.
| Factor | Mechanism of Interference |
| 1. pH Mismatch (The "Amphoteric Trap") | The pyrazole ring contains a basic nitrogen ( |
| 2. Solubility & H-Bonding | Pyrazoles are potent Hydrogen Bond Donors (HBD) and Acceptors (HBA).[1][2] Issue: In non-polar solvents, the molecule may aggregate or crystallize out before reacting.[2] In protic solvents (EtOH), strong solvation shells can impede the attack on the electrophile. |
| 3. Intramolecular Stabilization | The methylene spacer ( |
| 4. Impurity Profile | If synthesized from ethyl 2-(1H-pyrazol-3-yl)acetate and hydrazine hydrate, the product may retain hydrazine salts or exist as a hydrochloride salt (if acid workup was used), which are non-reactive without neutralization.[1][2] |
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction stays clear, and TLC shows starting material spots unchanged. Is it the solvent?
Diagnosis: Likely a kinetic barrier or insufficient electrophile activation.[2] Solution:
-
Switch Solvent: Move from Ethanol to Methanol (higher polarity/solubility) or Acetic Acid (acts as solvent and catalyst).[1][2]
-
Catalyst: Ensure you are using Glacial Acetic Acid (5-10 mol%) .[1][2] If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), you may need a stronger Lewis acid catalyst like Sc(OTf)
or simply HCl (carefully controlled).[1] -
Temperature: Room temperature is often insufficient for this hydrazide.[2] Heat to Reflux (60-80°C) .[1][2]
Q2: I see a new spot, but the yield is <20%. What is happening?
Diagnosis: Equilibrium issues. Hydrazone formation is reversible (
-
Water Removal: Add Molecular Sieves (3Å or 4Å) to the reaction flask or use a Dean-Stark trap if using toluene/benzene (though solubility might be poor in these).[1][2]
-
Precipitation: The product might be soluble.[2][3] Cool the reaction to -20°C overnight to force precipitation.
Q3: I see multiple spots on TLC. Is the pyrazole reacting?
Diagnosis: Possible side reactions.[2]
-
Azine Formation: The product hydrazone reacts with another ketone molecule.[2][4] (Unlikely with this steric profile but possible).[1][2]
-
Cyclization: The pyrazole nitrogen can attack the hydrazone carbon, or the hydrazide can cyclize if the electrophile is bifunctional (e.g., a 1,3-diketone). Solution:
-
Stoichiometry: Ensure a strict 1:1 molar ratio or slight excess of the hydrazide (1.1 equiv) to prevent azine formation.[2]
-
Check Purity: Run a blank reaction without aldehyde. If the hydrazide degrades, your solvent might be wet or contaminated.
Part 3: Visualizing the Mechanism & Troubleshooting
Figure 1: Reaction Mechanism & Competitive Pathways
This diagram illustrates the desired acid-catalyzed pathway versus the "dead-end" protonation states.[1][2]
Caption: Kinetic pathway showing the critical balance of pH. Too much acid protonates the hydrazide (Red); optimal acid activates the electrophile (Yellow).
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to diagnose the specific failure mode of the condensation reaction.
Part 4: Optimized Experimental Protocols
Protocol A: Standard Acid-Catalyzed Condensation (The "Gold Standard")
Use this for standard aldehydes/ketones.[1][2]
-
Dissolution: Dissolve 1.0 mmol of 2-(1H-pyrazol-3-yl)acetohydrazide in 5–10 mL of absolute Ethanol (or Methanol).
-
Note: If it does not dissolve at RT, heat to 50°C.
-
-
Addition: Add 1.0 mmol (1.0 equiv) of the aldehyde/ketone.
-
Catalysis: Add 3–5 drops of Glacial Acetic Acid .
-
Reaction: Reflux at 78°C for 2–6 hours. Monitor by TLC (Mobile phase: 5-10% MeOH in DCM).
-
Workup:
Protocol B: Microwave-Assisted Synthesis (For Low Reactivity)
Use this for sterically hindered ketones or electron-deactivated aldehydes.[1][2]
-
Setup: In a microwave vial, combine 1.0 mmol hydrazide, 1.2 mmol electrophile, and 2 mL Ethanol .
-
Catalyst: Add 1 drop of conc. HCl or 10 mol% p-Toluenesulfonic acid (pTSA) .[1][2]
-
Irradiation: Heat at 100°C for 10–20 minutes (Power: 100-150W).
-
Validation: Check LC-MS for conversion. The high temperature/pressure overcomes the activation energy barrier of the "locked" pyrazole conformation.[2]
References
-
BenchChem. Troubleshooting Low Yield in Hydrazone Conversion. (2025).[2][4][5][6][7][8] Retrieved from [1]
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Hydrazones. Retrieved from [1]
-
National Institutes of Health (NIH). Hydrazide-Hydrazone Click Reaction Strategies.[1][2] (2011).[2][5][9] Retrieved from [1]
-
Reddit ChemPros. Discussion on Low Yield Hydrazide Synthesis. (2025).[2][4][5][6][7][8] Retrieved from [1]
-
Baghdad Science Journal. Synthesis and Characterization of Pyrazole Derivatives. (2021).[2][10] Retrieved from [2]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Technical Support Center: Recrystallization Protocols for 2-(1H-pyrazol-3-yl)acetohydrazide
Executive Summary & Chemical Context
Compound: 2-(1H-pyrazol-3-yl)acetohydrazide Primary Application: Key intermediate for synthesizing pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems. Criticality of Purity: Impurities in this intermediate—specifically unreacted hydrazine or the starting ester—can catastrophically poison metal catalysts (e.g., Pd, Cu) used in subsequent cross-coupling reactions or lead to complex side-product mixtures during cyclization.
This guide provides an evidence-based approach to solvent selection and troubleshooting for the purification of 2-(1H-pyrazol-3-yl)acetohydrazide.
Solvent Selection Matrix
The solubility profile of this compound is dominated by two moieties: the amphoteric pyrazole ring (H-bond donor/acceptor) and the polar hydrazide tail .
Comparative Solvent Efficacy Table
| Solvent System | Polarity Index | Solubility (Hot) | Solubility (Cold) | Impurity Rejection* | Recommendation |
| Ethanol (Abs) | 5.2 | High | Low | Excellent | Primary Choice |
| Ethanol/Water (9:1) | ~6.0 | Very High | Moderate | Good | Secondary Choice |
| Methanol | 5.1 | Very High | Moderate | Fair | Use if EtOH fails |
| Acetonitrile | 5.8 | Moderate | Very Low | Poor | Anti-solvent only |
| Ethyl Acetate | 4.4 | Low | Insoluble | Poor | Wash solvent only |
*Impurity Rejection refers specifically to the removal of hydrazine hydrate and ethyl 2-(1H-pyrazol-3-yl)acetate.
Solvent Decision Logic (Visualized)
Standard Operating Procedures (SOPs)
Method A: The "Gold Standard" (Ethanol)
Best for removing hydrazine traces and general purification.
-
Preparation: Place the crude 2-(1H-pyrazol-3-yl)acetohydrazide in a round-bottom flask.
-
Dissolution: Add Absolute Ethanol (10 mL per gram of crude). Heat to reflux (78°C).
-
Note: If the solid does not dissolve after 15 minutes of reflux, add more ethanol in 2 mL increments.
-
-
Filtration (Hot): If suspended particles remain (likely inorganic salts or dust), filter the hot solution rapidly through a pre-warmed fluted filter paper or a sintered glass funnel.
-
Crystallization: Allow the filtrate to cool to room temperature undisturbed. Then, move to an ice bath (0–4°C) for 2 hours.
-
Collection: Filter the white needles/prisms under vacuum.
-
Washing: Wash the cake twice with cold ethanol (0°C).
-
Drying: Dry in a vacuum oven at 45°C for 4 hours. Do not exceed 60°C to prevent dehydration of the hydrazide moiety.
Method B: The "Rescue" (Ethanol/Water)
Use this if the compound is too polar to dissolve in pure ethanol.
-
Suspend crude material in Ethanol.[1][2] Heat to reflux.[2][3][4]
-
Add Deionized Water dropwise through the condenser until the solution becomes clear.
-
Remove heat immediately once clear.
-
Cool slowly. If "oiling out" occurs, reheat and add a seed crystal during the cooling phase.
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as the solution cools. Root Cause: The saturation temperature is higher than the melting point of the solvated compound, or the cooling is too rapid. Corrective Action:
-
Reheat the mixture until the oil dissolves.
-
Add Seed Crystals: Add a tiny amount of pure product (if available) when the solution is just slightly cloudy.
-
Agitate: Vigorously scratch the inner wall of the flask with a glass rod.
-
Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature overnight. Do not use an ice bath immediately.
Issue 2: Pink or Yellow Discoloration
Symptom: The product is off-white, pink, or yellow.[5] Root Cause: Oxidation of trace hydrazine or pyrazole ring impurities. Corrective Action:
-
Activated Charcoal: During the hot dissolution step (Step 2 of Method A), add activated charcoal (5-10% by weight). Reflux for 10 minutes, then perform the hot filtration step over a Celite pad to remove the charcoal.
Issue 3: Low Yield
Symptom: Very little solid precipitates upon cooling. Root Cause: The compound is too soluble in the chosen solvent volume. Corrective Action:
-
Concentration: Evaporate 30-50% of the solvent under reduced pressure (Rotavap).
-
Anti-Solvent Addition: Add Diethyl Ether or Hexane dropwise to the cold solution until turbidity persists, then refrigerate.
Scientific Validation & Mechanism
Why Ethanol?
The 2-(1H-pyrazol-3-yl)acetohydrazide molecule contains a pyrazole ring (pKa ~2.5 for the cation, ~14 for the neutral NH) and a hydrazide group (capable of forming extensive hydrogen bond networks).
-
Dielectric Matching: Ethanol (ε ≈ 24) provides the ideal intermediate polarity. It dissolves the polar impurities (hydrazine salts) while allowing the target molecule to crystallize upon cooling due to the temperature-dependent solubility curve of the pyrazole framework [1, 2].
-
Impurity Removal: The primary impurity, hydrazine hydrate, is fully miscible in ethanol and remains in the mother liquor during filtration [3].
Thermal Stability Warning
Hydrazides are thermally sensitive. Prolonged heating above 100°C or refluxing in high-boiling solvents (like DMF) can lead to:
-
Cyclodehydration: Forming 1,2,4-triazole derivatives.
-
Oxidation: Forming diimide species. Protocol Constraint: Always keep drying temperatures <60°C [4].
Recrystallization Workflow Diagram
Frequently Asked Questions (FAQs)
Q: Can I use DMF or DMSO if ethanol doesn't work? A: Avoid if possible. While solubility is high, removing these high-boiling solvents requires high temperatures that degrade the hydrazide. Furthermore, DMSO can act as an oxidant under certain conditions.
Q: How do I remove residual hydrazine completely? A: The ethanol wash (Step 6) is critical. If the compound is intended for biological screening, consider a final wash with a small amount of diethyl ether to displace the ethanol and any trapped hydrazine traces.
Q: My product turned into a gel. Why? A: This indicates the formation of a supersaturated solution or a solvate. Re-dissolve in a larger volume of solvent (dilution) or switch to a mixed solvent system (Ethanol/Water) to disrupt the gel network.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives. Molecules, 2018. Link
-
Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support, 2025. Link
-
Synthesis of {4-[3-Methyl-5-oxo-4-(substituted phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl]-phenoxy}-acetic acid hydrazides. Journal of the Serbian Chemical Society. Link
-
Stability of Acetohydrazide in the Presence of Pyridine at High Temperatures. BenchChem Stability Guide, 2025. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ebook.ranf.com [ebook.ranf.com]
- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Acetohydrazide Synthesis & Optimization
Topic: Preventing Cyclization and Dimerization Side Reactions Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Fine Line Between Linker and Heterocycle
Acetohydrazides (
This guide moves beyond standard textbook procedures to address the process chemistry of hydrazide synthesis. We focus on controlling the kinetics to favor the mono-acylated linear product over the thermodynamically stable cyclic byproducts.
Module 1: Mechanistic Diagnosis
To troubleshoot effectively, you must visualize the competitive pathways occurring in your flask. The formation of the desired acetohydrazide is in direct competition with
The Competitive Landscape (Pathway Diagram)
Figure 1: Reaction network showing the progression from desired linear hydrazide to unwanted dimer and cyclic oxadiazole.[1][2][3][4]
Module 2: Troubleshooting by Symptom (Root Cause Analysis)
Use this section to diagnose issues based on analytical data or physical observations.
Symptom 1: Mass Spectrum shows [M + (M-32)] peak
-
Diagnosis: Dimerization (1,2-Diacylhydrazine formation).
-
The Chemistry: The acetohydrazide product is still a nucleophile. If the local concentration of the starting ester is high relative to hydrazine, the product will attack a second molecule of ester.
-
Corrective Action:
-
Stoichiometry: Increase Hydrazine Hydrate to 3.0 – 5.0 equivalents .
-
Reverse Addition (Critical): Do not add hydrazine to the ester. Dissolve hydrazine in the solvent and add the ester dropwise to the hydrazine . This ensures the ester always encounters a large excess of hydrazine.
-
Solvent Volume: Dilute the reaction. High concentration favors bimolecular side reactions (dimerization).
-
Symptom 2: Mass Spectrum shows [M - 18] peak
-
The Chemistry: This is a dehydration reaction. It is thermodynamically favored at high temperatures (
C) or in the presence of acidic catalysts/impurities. -
Corrective Action:
-
Temperature Control: Limit reaction temperature to refluxing ethanol (
C) or methanol ( C). Avoid high-boiling solvents like DMF or DMSO unless necessary. -
pH Check: Ensure the reaction is not acidic. If starting from an acid chloride, the generated HCl must be scavenged (use TEA or excess hydrazine). Acid catalyzes the cyclodehydration.
-
Water Removal: Paradoxically, while water is a byproduct, removing it aggressively (e.g., Dean-Stark) drives the equilibrium toward the cyclic oxadiazole. For the linear hydrazide, tolerance of water (from hydrazine hydrate) is actually beneficial as it inhibits dehydration.
-
Symptom 3: Product is an insoluble, high-melting solid
-
Diagnosis: Dimer Precipitation.
-
The Chemistry: Symmetrical 1,2-diacylhydrazines often have significantly higher melting points and lower solubility than the mono-hydrazide due to intermolecular hydrogen bonding networks.
-
Recovery:
-
Filter the hot reaction mixture. The solid is likely the dimer impurity. The desired acetohydrazide usually remains in the filtrate (ethanol/methanol) upon cooling, or crystallizes out slowly.
-
Module 3: Optimized Protocols (Self-Validating Systems)
These protocols are designed with "fail-safes" to prevent the side reactions described above.
Protocol A: The "Reverse Addition" Method (Standard)
Best for: Stable esters, methyl/ethyl esters.
-
Preparation: Charge a round-bottom flask with Hydrazine Hydrate (4.0 equiv) and Ethanol (10 volumes relative to substrate).
-
Addition: Dissolve the Ester (1.0 equiv) in a minimal amount of Ethanol.
-
Execution: Add the ester solution dropwise to the stirring hydrazine solution at Room Temperature (RT) over 30 minutes.
-
Why? Keeps [Hydrazine] >> [Ester] at all times, preventing dimer formation.
-
-
Reaction: Stir at RT for 1 hour. If TLC shows starting material, heat to reflux (
C) and monitor hourly. -
Workup:
Protocol B: The "Mild Conditions" Method (Sensitive Substrates)
Best for: Substrates prone to cyclization or racemization.
-
Catalysis: Use 0.1 equiv of KCN (Caution: Toxicity) or H-
Zeolite as a catalyst. -
Execution: Mix Ester (1.0 equiv) and Hydrazine Hydrate (2.0 equiv) in Methanol.
-
Conditions: Stir at Room Temperature for 12–24 hours.
-
Why? Low temperature makes the activation energy for cyclization (oxadiazole formation) inaccessible, kinetically trapping the linear hydrazide.
-
Data Summary: Solvent & Stoichiometry Impact
| Parameter | Recommendation | Effect on Side Reactions |
| Hydrazine Equiv. | 3.0 - 5.0 eq | Suppresses Dimerization (Diacylhydrazine). |
| Addition Order | Ester | Maintains high nucleophile concentration; prevents dimer. |
| Temperature | < 80°C | Prevents Dehydration (Oxadiazole formation).[1][2][10] |
| Solvent | Ethanol/Methanol | Protic solvents stabilize the transition state for hydrazinolysis. |
| Acid/Base | Neutral/Basic | Acid promotes cyclization; avoid strong acid catalysts. |
Module 4: FAQ
Q: Can I use anhydrous hydrazine instead of hydrazine hydrate? A: Yes, but it is rarely necessary and significantly more dangerous (explosion hazard). Hydrazine hydrate (usually 55-64% hydrazine) is sufficient for ester conversions. The water present actually helps thermodynamically disfavor the dehydration to oxadiazole.
Q: I am using an acid chloride instead of an ester. Why am I getting only the dimer? A: Acid chlorides are too reactive. The first equivalent of hydrazine reacts instantly to form the hydrazide, which—being a nucleophile—immediately attacks the remaining highly reactive acid chloride.
-
Fix: Convert the acid chloride to a methyl ester first (MeOH/TEA), then react with hydrazine. Or, use a massive excess of hydrazine (10 eq) at -10°C.
Q: How do I remove the excess hydrazine after the reaction? A: Hydrazine hydrate has a boiling point of ~114°C. It is difficult to remove by rotary evaporation without heating the product (risk of cyclization).
-
Technique: Use azeotropic distillation with ethanol/toluene, or wash the crude solid with cold isopropanol (hydrazine is soluble; many acetohydrazides are not).
References
-
BenchChem Technical Support. (2025).[9] Scaling Up the Synthesis of 2-(Piperidin-1-yl)acetohydrazide: Troubleshooting Side Products. BenchChem.[9] 9[1][2][3][4][11][12]
-
Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds: Acylation with Ester. RJPT. 13
-
Google Patents. (2018). CN108047084A: Preparation method of acethydrazide using H-beta zeolite catalyst. Google Patents. 14[1][2][4][11][12]
-
Organic Chemistry Portal. (2015). Synthesis of 1,3,4-oxadiazoles (Mechanistic Insights). Organic Chemistry Portal.[5] 5
-
ResearchGate. (2025). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. ResearchGate. 12[1][2][3][4][11][12]
Sources
- 1. preprints.org [preprints.org]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives [mdpi.com]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in 2-(1H-pyrazol-3-yl)acetohydrazide Derivatives
Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYR-STERIC-001 Subject: Troubleshooting low reactivity and cyclization failures in hindered pyrazole acetohydrazides.[1]
Executive Summary
The 2-(1H-pyrazol-3-yl)acetohydrazide scaffold is a privileged structure in drug discovery, serving as a precursor for Schiff bases, 1,3,4-oxadiazoles, and triazoles.[1] However, the nucleophilicity of the terminal hydrazide nitrogen (
This guide provides a causality-driven troubleshooting framework. We move beyond "try harder conditions" to specific, mechanistically grounded protocols that bypass the steric energy barrier.
Module 1: The "Make" Phase (Hydrazone Formation)
User Issue: “My acetohydrazide won't condense with sterically hindered ketones (e.g., 2,6-disubstituted acetophenones or adamantanone). Refluxing in ethanol gives <10% yield.”[1]
Diagnostic Protocol: Is it Sterics or Electronics?
Before altering the synthesis, validate the root cause.
-
The Control Experiment: Attempt the reaction with p-nitrobenzaldehyde (highly reactive, unhindered).
-
Result A (Rapid precipitation): Your hydrazide is nucleophilic.[1] The failure with the target is likely steric .
-
Result B (No reaction): Your hydrazide is deactivated (likely protonated or impure). Check pH and purity.
-
Solution: Microwave-Assisted Dehydration (MW-AD)
Conventional reflux relies on thermal convection, which is often insufficient to overcome the activation energy (
The Protocol:
-
Solvent: Switch from Ethanol to Glacial Acetic Acid (AcOH) or PEG-400 .[1]
-
Why: AcOH acts as both solvent and acid catalyst, activating the carbonyl oxygen. PEG-400 is a microwave-transparent "energy sink" that allows high temperatures without high pressure.[1]
-
-
Stoichiometry: Use 1.2 eq of the electrophile (ketone/aldehyde).
-
Conditions: Irradiate at 140°C for 10–20 minutes (sealed vessel).
Data: Conventional vs. Microwave Yields
| Substrate (Electrophile) | Method A: EtOH Reflux (12h) | Method B: MW / AcOH (15 min) | Steric Factor |
| Benzaldehyde | 88% | 94% | Low |
| 2-Nitrobenzaldehyde | 82% | 92% | Low (Electronic activation) |
| 2,6-Dichlorobenzaldehyde | 15% | 85% | High (Ortho-blocking) |
| Camphor | 0% | 78% | High (Bicyclic rigidity) |
Technical Insight: The rate-determining step in hindered hydrazone formation is often the initial nucleophilic attack, not the dehydration. The high temperature/pressure in MW synthesis helps the
lone pair penetrate the steric cloud of the carbonyl carbon [1, 2].
Module 2: The "Modify" Phase (Cyclization to Heterocycles)
User Issue: “I cannot cyclize my hydrazone to the 1,3,4-oxadiazole.
Root Cause Analysis
The cyclization of a hydrazide (or hydrazone) to an oxadiazole requires the formation of an imidoyl chloride intermediate (with
Solution: Oxidative Cyclization ( )
Switch to a mild, oxidative protocol that proceeds via a radical or ionic mechanism less sensitive to conformational steric strain than the concerted dehydration.
The Protocol:
-
Reagents: Suspend the hydrazone (1.0 eq) and anhydrous
(3.0 eq) in DMSO. -
Additant: Add molecular Iodine (
, 1.2 eq) portion-wise at room temperature. -
Mechanism: The hypoiodite species forms an N-I bond, followed by base-mediated intramolecular attack of the oxygen.[1] This bypasses the high-energy imidoyl chloride transition state.[1]
-
Workup: Quench with 5%
(sodium thiosulfate) to remove excess iodine.
Self-Validating Step: The reaction mixture should change from deep purple (Iodine) to light yellow/clear upon completion. If purple persists after 2 hours, the reaction has stalled.
Visualizing the Solution
The following diagram illustrates the decision logic and mechanistic pathways for overcoming steric barriers.
Caption: Decision matrix for troubleshooting steric hindrance in pyrazole acetohydrazide derivatization. Green paths indicate validated solutions for sterically challenged substrates.
Module 3: FAQs (Field-Proven Insights)
Q: Does the pyrazole N-H need protection during these reactions?
A: Generally, no. The acetohydrazide
Q: I see a "double spot" on TLC for my hydrazone. Is this an impurity?
A: Likely not. Hydrazones of 2-(1H-pyrazol-3-yl)acetohydrazides often exist as E/Z rotamers (geometric isomers) around the
-
Validation: Run the NMR in DMSO-
at elevated temperature (80°C). If the peaks coalesce, they are rotamers.[1] If they remain distinct, you have an impurity.[1]
Q: Can I use ultrasound (sonication) instead of microwave? A: Ultrasound is excellent for surface cleaning and heterogeneous catalysis (e.g., "Grindstone chemistry"), but for overcoming the thermodynamic barrier of steric hindrance in homogeneous solution, Microwave Irradiation is superior due to the rapid superheating effect [3].[2]
References
-
Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei. Source: Bentham Science.[1][3] URL:[Link]
-
Microwave-assisted Synthesis of Novel Pyrazole Derivatives. Source: PubMed / Bentham Science.[1] URL:[Link]
-
Synthesis of 1,3,4-oxadiazoles (Oxidative Cyclization Protocols). Source: Organic Chemistry Portal.[1] URL:[Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. Source: PMC (National Institutes of Health). URL:[Link]
Sources
Technical Support Center: Controlling Moisture Sensitivity of Hydrazide Starting Materials
Welcome to the Advanced Applications Support Center. As drug development and bioconjugation workflows increasingly rely on hydrazone ligations and hydrazide precursors, managing the inherent moisture sensitivity of these starting materials is critical.
This guide is designed for research scientists and process chemists. It bypasses basic definitions to focus on the causality of degradation , diagnostic workflows , and self-validating experimental protocols required to maintain the structural and stoichiometric integrity of hydrazides.
Part 1: Mechanistic Insights & Causality (FAQ)
Q1: Why do my hydrazide starting materials degrade or yield inconsistent reaction stoichiometries over time?
A1: Hydrazides (
Q2: How does pH affect the hydrolytic stability of hydrazides if moisture is present? A2: Hydrazides exhibit a classic U-shaped pH-rate profile for hydrolysis. They are most stable near a neutral physiological pH (pH 6.0–7.4)[2][3].
-
In acidic environments (pH < 3): The carbonyl oxygen becomes protonated, drastically increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to attack by trace water[3].
-
In basic environments (pH > 9): The presence of hydroxide ions provides a highly potent nucleophile that aggressively attacks the carbonyl carbon[3]. Understanding this causality is critical: if your hydrazide absorbs moisture and your formulation or solvent is not strictly pH-neutral, degradation accelerates exponentially.
Quantitative Stability Profile
The following table summarizes the hydrolytic behavior of typical hydrazide starting materials across different environments based on kinetic studies[1][2][3]:
| Environmental Condition | Hydrazide Half-Life ( | Primary Degradation Mechanism |
| pH < 3.0 (Strong Acid) | Low (Hours to Days) | Acid-catalyzed nucleophilic attack by |
| pH 6.0 - 7.4 (Neutral) | High (> 300 Days) | Highly stable; minimal spontaneous hydrolysis[2][3] |
| pH > 9.0 (Strong Base) | Low (Hours) | Base-catalyzed attack by |
| > 60% Relative Humidity | Poor (Rapid weight gain) | Hygroscopic moisture condensation leading to hydrolysis[1][4] |
Part 2: Diagnostic Workflows & Logic
To prevent downstream reaction failures, you must understand the exact pathway of moisture-induced degradation and implement a strict handling workflow.
The Hydrolysis Pathway
Hydrazide hydrolysis pathway triggered by atmospheric moisture.
Troubleshooting & Handling Workflow
Do not rely solely on visual inspection (e.g., clumping). Implement the following decision tree to ensure the integrity of your starting materials.
Self-validating workflow for handling and testing moisture-sensitive hydrazides.
Part 3: Self-Validating Experimental Protocols
If your hydrazide has been compromised by moisture, you must execute a rigorous purification and validation protocol. This methodology is designed as a self-validating system : the analytical steps at the end directly prove the efficacy of the physical interventions at the beginning.
Protocol: Recovery and Anhydrous Storage of Hydrazides
Step 1: Dissolution and Byproduct Isolation
-
Transfer the degraded hydrazide into a dry Schlenk flask under an inert Argon atmosphere[5].
-
Dissolve the material in a minimal amount of anhydrous, degassed solvent (e.g., absolute ethanol or methanol).
-
Causality Check: Because hydrolyzed byproducts (like free carboxylic acids) often have different solubility profiles than the parent hydrazide, filter the solution through a dry Celite pad under Argon to remove insoluble degradants.
Step 2: Recrystallization
-
Slowly add a non-polar, anhydrous anti-solvent (e.g., hexanes or diethyl ether) to the filtrate at room temperature until slight turbidity is observed.
-
Cool the flask to -20°C overnight to induce crystallization.
-
Isolate the crystals via cannula filtration to completely avoid atmospheric exposure[6].
Step 3: High-Vacuum Desiccation
-
Subject the isolated crystals to high vacuum (< 0.1 mbar) on a Schlenk line for 12–24 hours.
-
Why this matters: Hydrazides can trap water in their crystal lattice. Standard desiccators are insufficient; dynamic high vacuum is required to pull trapped moisture from the lattice.
Step 4: Self-Validating Analytical Confirmation To validate the success of Steps 1-3, perform a dual-analysis:
-
Karl Fischer (KF) Titration: Quantifies trace water down to ppm levels. (Note: Ensure you use aldehyde/ketone-free KF reagents, as the nucleophilic hydrazide can react with standard ketones in the titrant, causing false readings).
-
Quantitative NMR (qNMR): Dissolve a sample in dry
(stored over 4Å molecular sieves). System Validation: The protocol is self-validating because qNMR directly measures the ratio of intact hydrazide to hydrolyzed carboxylic acid, confirming the chemical efficacy of Step 2. If qNMR shows >99% purity but KF still shows >0.5% water, the moisture is physically trapped, dictating further vacuum drying (Step 3) rather than chemical purification.
Step 5: Long-Term Storage
-
Transfer the validated, dry hydrazide into an amber glass ampoule or a Sure/Seal™ bottle[6].
-
Store exclusively inside a controlled glovebox with an inert atmosphere (Nitrogen or Argon) maintained at <1 ppm
and [5]. -
If a glovebox is unavailable, utilize a vacuum desiccator loaded with activated 4Å molecular sieves, stored at 4°C. Always allow the container to warm to room temperature before opening to prevent sudden moisture condensation[4].
References
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - ResearchGate. Available at:[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at:[Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available at:[Link]
-
PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE - ResearchGate. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Alternative Reagents for Hydrazinolysis of Pyrazole Esters
Welcome to the Technical Support Center. As drug development increasingly relies on pyrazole scaffolds, the conversion of pyrazole esters to hydrazides remains a critical synthetic node. However, the traditional use of anhydrous hydrazine or hydrazine monohydrate poses severe toxicity, volatility, and explosive risks.
This guide provides field-proven, mechanistically grounded troubleshooting strategies for utilizing safer alternative reagents without sacrificing yield or purity.
Diagnostic Workflow for Reagent Selection
Before initiating your experiment, use the following decision matrix to select the optimal hydrazine alternative based on the structural liabilities of your specific pyrazole ester.
Workflow for selecting hydrazine alternatives based on pyrazole ester structure.
Frequently Asked Questions (FAQs) & Causality
Q1: I want to avoid standard hydrazine hydrate due to safety regulations. What is the most reliable drop-in replacement for a standard pyrazole ester?
A: Direct hydrazinolysis relies on the aggressive nucleophilicity of free hydrazine. The safest true drop-in replacement is Hydrazine Dihydrochloride (
Q2: When using Boc-hydrazine directly on my pyrazole ethyl ester, the reaction stalls at <10% conversion. How can I force this reaction? A: Causality: The tert-butoxycarbonyl (Boc) group exerts massive steric hindrance and withdraws electron density from the adjacent nitrogen. This drastically reduces the nucleophilicity of the primary amine compared to unsubstituted hydrazine. Direct aminolysis of an unactivated alkyl ester with Boc-hydrazine is kinetically unfavorable[2]. Troubleshooting Solution: You must switch to an Activated Ester Pathway . Hydrolyze the ester to the pyrazole carboxylic acid, then activate it using a coupling agent (e.g., EDC/HOBt) or form a pentafluorophenyl ester. This lowers the activation energy required for the collapse of the tetrahedral intermediate, allowing the weaker Boc-hydrazine nucleophile to react efficiently[3].
Q3: My pyrazole substrate contains an
Quantitative Reagent Comparison
To optimize your reaction conditions, compare the quantitative parameters of the primary alternative methodologies below:
| Reagent System | Equivalents Required | Typical Reaction Time | Average Yield | Post-Reaction Processing |
| Hydrazine Dihydrochloride + NaOMe | 3.0 eq / 9.0 eq | 24 - 48 hours | 75 - 85% | Filtration of NaCl/KCl salts |
| Activated Ester + Free Hydrazine | 1.0 eq / 1.1 eq | < 5 minutes | 90 - 98% | Simple aqueous wash |
| Boc-Hydrazine (Coupling Method) | 1.1 eq | 14 - 24 hours | 70 - 90% | Acidic deprotection (1h) |
Self-Validating Experimental Protocols
Protocol A: Two-Step Hydrazinolysis via Activated Ester (For Sensitive/Unsaturated Pyrazoles)
Self-Validating Mechanism: This protocol validates itself by separating activation from nucleophilic attack. If the activated ester forms successfully (confirmable via LCMS), the subsequent addition of hydrazine is nearly instantaneous. If the reaction stalls after hydrazine addition, the failure is isolated to the nucleophile quality, not the ester's electrophilicity.
-
Hydrolysis: Dissolve the pyrazole ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH (2.0 eq). Stir at room temperature until complete consumption of the ester (approx. 2-4 h). Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the pyrazole carboxylic acid.
-
Activation: Dissolve the isolated acid in anhydrous
(0.1 M). Add pentafluorophenol (1.1 eq) and EDC·HCl (1.2 eq). Stir for 2 hours at room temperature to form the active ester[3]. -
Hydrazinolysis: Cool the solution to 0 °C. Add Boc-hydrazine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq). The conversion to the protected hydrazide is typically complete within 15 minutes[4].
-
Deprotection: Treat the isolated Boc-hydrazide with 20% Trifluoroacetic acid (TFA) in
for 1 hour to yield the free pyrazole hydrazide TFA salt[4].
Mechanistic pathway of activated ester hydrazinolysis to bypass kinetic bottlenecks.
Protocol B: Direct In Situ Hydrazinolysis (For Robust Pyrazole Esters)
Self-Validating Mechanism: The use of a strong base ensures the complete liberation of free hydrazine. The visible precipitation of salt (NaCl) drives the equilibrium and serves as an immediate visual indicator of successful free-base generation prior to ester addition.
-
Base Neutralization: Suspend Hydrazine Dihydrochloride (3.0 eq) in anhydrous methanol. Slowly add Sodium Methoxide (NaOMe, 9.0 eq) under an inert argon atmosphere. Stir for 30 minutes. A thick white precipitate (NaCl) will form, indicating the release of free hydrazine[1].
-
Ester Addition: Add the pyrazole alkyl ester (1.0 eq) directly to the suspension.
-
Reflux: Heat the reaction to 65 °C (reflux) for 24-48 hours. Monitor the disappearance of the starting material by LCMS[1].
-
Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate. Recrystallize the crude pyrazole hydrazide from cold ethanol.
References
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC Source: ResearchGate URL:[Link]
-
Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights Source: PubMed Central (NIH) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Analysis of 2-(1H-pyrazol-3-yl)acetohydrazide: A Comparative Technical Guide
Topic: 1H NMR Spectral Analysis of 2-(1H-pyrazol-3-yl)acetohydrazide Content Type: Publish Comparison Guide
Executive Summary & Strategic Importance
In the realm of Fragment-Based Drug Discovery (FBDD), 2-(1H-pyrazol-3-yl)acetohydrazide serves as a critical "linker" scaffold. It combines the bioisosteric properties of the pyrazole ring (mimicking imidazole/histidine) with the reactive versatility of the hydrazide group (precursor to 1,2,4-triazoles, oxadiazoles, and Schiff bases).
This guide provides a rigorous spectral analysis of this compound, distinguishing it from its common regioisomers and precursors. Unlike standard spectral lists, we focus on the causality of signal patterns —specifically how tautomerism and solvent choice dictate the observed topology of the NMR spectrum.
Experimental Protocol & Methodology
To ensure reproducibility, the following protocol synthesizes the analytical workflow. This is a self-validating system: if the precursor signals persist, the reaction is incomplete; if the regioisomer signals appear, the starting material was impure.
Analytical Workflow
Caption: Operational workflow for the synthesis and spectral validation of the target hydrazide.
Sample Preparation Standards
-
Solvent Choice: DMSO-d6 is mandatory.
-
Reasoning: Chloroform (
) often fails to solubilize the polar hydrazide moiety and promotes rapid exchange of the labile NH protons, causing them to broaden into the baseline. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for distinct integration.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard). Note: Variable temperature (VT) may be required to resolve pyrazole tautomers.
Spectral Analysis: The Fingerprint
The 1H NMR spectrum of 2-(1H-pyrazol-3-yl)acetohydrazide is defined by three distinct zones: the Pyrazole Core, the Linker, and the Hydrazide Tail.
Detailed Assignment (DMSO-d6, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Insight |
| NH (Py) | Pyrazole NH | 12.50 – 13.20 | Broad Singlet | 1H | - | Highly acidic; chemical shift varies with concentration and water content due to fast exchange. |
| NH (Hyd) | Hydrazide NH | 9.15 – 9.25 | Broad Singlet | 1H | - | Downfield shift due to anisotropy of the carbonyl group and H-bonding with DMSO. |
| H-5 | Pyrazole CH | 7.60 – 7.70 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen. Couples with H-4. | |
| H-4 | Pyrazole CH | 6.10 – 6.20 | Doublet (d) | 1H | Shielded electron-rich carbon. Characteristic vicinal coupling to H-5. | |
| NH | Hydrazide NH | 4.15 – 4.30 | Broad Singlet | 2H | - | Often appears as a "hump." Sharpens if sample is strictly anhydrous. |
| CH | Methylene | 3.35 – 3.45 | Singlet (s) | 2H | - | Alpha to both carbonyl and aromatic ring. |
The Tautomerism Challenge
The pyrazole ring undergoes annular tautomerism (
Caption: Annular tautomerism mechanism leading to signal averaging in 1H NMR.
Diagnostic Tip: If the H-4 and H-5 signals appear extremely broad or indistinguishable, cool the sample to 273 K to slow the exchange and resolve the individual tautomers.
Comparative Analysis: Validating Identity
To confirm the structure, one must rule out the precursor (incomplete reaction) and the regioisomer (incorrect starting material).
Comparison vs. Precursor (Ethyl Ester)
The transformation from ester to hydrazide is chemically distinct.
| Feature | Product: Hydrazide | Precursor: Ethyl Ester | Observation |
| Ethyl Group | Absent | Quartet (~4.1 ppm) + Triplet (~1.2 ppm) | The disappearance of the ethyl signals is the primary confirmation of reaction completion. |
| Hydrazide Protons | Present ( | Absent | New broad singlets appear in the downfield and mid-field regions. |
| Methylene Shift | Slight upfield shift due to the change from ester (O-R) to hydrazide (NH-NH2) electronics. |
Comparison vs. Regioisomer (4-yl Isomer)
The most common impurity or misidentified structure is 2-(1H-pyrazol-4-yl)acetohydrazide . Distinguishing these requires analyzing the aromatic splitting pattern.
-
3-yl Isomer (Target):
-
Pattern: Two Doublets.
-
Coupling: Vicinal (
Hz). -
Why: Protons are on adjacent carbons (C4 and C5).
-
-
4-yl Isomer (Alternative):
-
Pattern: Two Singlets (or one singlet integrating to 2H if averaged).
-
Coupling: None or very small (
coupling). -
Why: Protons are on C3 and C5, separated by the substituted C4. They are chemically equivalent if the tautomerism is fast, appearing as a single peak.
-
Troubleshooting & Expert Insights
"The Missing Protons"
Issue: The integration for the NH (pyrazole) or NH/NH2 (hydrazide) is lower than expected or the peaks are missing. Cause: Deuterium exchange.[1][2] If the DMSO-d6 is "wet" (contains D2O) or if CD3OD is used, the labile NH protons will exchange with Deuterium and become NMR silent. Solution: Use fresh ampules of DMSO-d6. Run the spectrum immediately after preparation.
Solvent Artifacts
Be aware of residual solvent peaks that can overlap with key signals:
-
Water in DMSO:
3.33 ppm.[3] (Crucial: This often overlaps with the Methylene linker signal at ~3.4 ppm). -
Ethanol: If the product was recrystallized from EtOH, look for a triplet at 1.06 ppm and quartet at 3.44 ppm.
References
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved March 8, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry. Retrieved March 8, 2026, from [Link]
-
Claramunt, R. M., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Journal of Physical Organic Chemistry. Retrieved March 8, 2026, from [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(1H-pyrazol-3-yl)acetohydrazide
Executive Summary
2-(1H-pyrazol-3-yl)acetohydrazide is a critical pharmacophore in the synthesis of pyrazolo-triazines, Schiff bases, and antimicrobial agents. Its mass spectrometric (MS) behavior is defined by the interplay between the nitrogen-rich pyrazole core and the labile acetohydrazide side chain.
This guide provides a technical analysis of its fragmentation patterns, contrasting them with the carbocyclic analog 2-phenylacetohydrazide . We establish a self-validating identification protocol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), focusing on the diagnostic loss of hydrazine and pyrazole ring disintegration.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
| Feature | Target Compound | Comparative Analog |
| Name | 2-(1H-pyrazol-3-yl)acetohydrazide | 2-Phenylacetohydrazide |
| Structure | Pyrazole ring linked to acetohydrazide | Benzene ring linked to acetohydrazide |
| Formula | ||
| Monoisotopic Mass | 140.07 Da | 150.08 Da |
| 141.08 | 151.09 | |
| Key Lability | N-N bond (hydrazide), Pyrazole ring ( | N-N bond (hydrazide), Benzylic stability |
Experimental Protocol: ESI-MS/MS Characterization
To replicate the fragmentation patterns described below, the following "Self-Validating" protocol is recommended. This ensures that observed fragments are genuine structural markers rather than source-induced artifacts.
Sample Preparation[12]
-
Stock Solution: Dissolve 1 mg of 2-(1H-pyrazol-3-yl)acetohydrazide in 1 mL of Methanol (LC-MS grade).
-
Working Solution: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Rationale: Formic acid promotes protonation (
), essential for positive mode ESI.
-
-
Blank: Run a solvent blank (MeOH:H2O + FA) before the sample to rule out memory effects.
Instrument Parameters (Direct Infusion)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–40 V (Optimize for precursor intensity).
-
Collision Energy (CE): Ramp from 10 eV to 40 eV.
-
Validation Step: At 10 eV, the
(m/z 141) should be the base peak. At 30 eV, the fragment at m/z 109 should dominate.
-
Fragmentation Analysis & Mechanism
The fragmentation of 2-(1H-pyrazol-3-yl)acetohydrazide follows three distinct mechanistic pathways. Unlike phenyl analogs, the pyrazole ring introduces a "Nitrogen-Walk" pathway where the ring itself degrades.
Pathway A: Hydrazide Cleavage (The "Fingerprint" Region)
The most labile bond is the amide
-
Loss of Hydrazine (
, 32 Da): The protonated molecular ion (m/z 141) undergoes inductive cleavage at the amide bond, expelling neutral hydrazine.-
Result: Pyrazolyl-ketene cation or Acylium ion (m/z 109 ).
-
-
Loss of Ammonia (
, 17 Da): A secondary pathway involving intramolecular proton transfer.-
Result: Cyclic diazetidinone-like species or isocyanate intermediate (m/z 124 ).
-
Pathway B: Pyrazole Ring Disintegration
At higher collision energies (>30 eV), the pyrazole ring fragments. This is distinct from phenyl analogs which typically retain the aromatic
-
Loss of HCN (27 Da): Characteristic of N-heterocycles.
-
Loss of
(28 Da): Rare but possible in specific tautomeric forms, leading to highly unsaturated radical cations.
Visualization of Signaling Pathways (DOT Diagram)
The following diagram illustrates the causal flow of fragmentation from the parent ion to terminal fragments.
Caption: Mechanistic fragmentation cascade of 2-(1H-pyrazol-3-yl)acetohydrazide under ESI-MS/MS conditions.
Comparative Performance Guide
This section contrasts the target compound with its standard carbocyclic alternative, 2-Phenylacetohydrazide , to aid researchers in distinguishing between these scaffolds in complex mixtures (e.g., metabolic studies or impurity profiling).
| Diagnostic Feature | 2-(1H-pyrazol-3-yl)acetohydrazide | 2-Phenylacetohydrazide | Interpretation |
| Base Peak (Low CE) | m/z 141 ( | m/z 151 ( | Molecular weight confirmation. |
| Primary Fragment | m/z 109 (Loss of | m/z 119 (Loss of | Both lose hydrazine easily; mass shift = 10 Da. |
| Ring Stability | Low: Fragments to m/z 81, 54 | High: Tropylium ion (m/z 91) | CRITICAL: Phenyl yields the stable m/z 91; Pyrazole yields m/z 81 which further degrades. |
| Nitrogen Rule | Odd Mass Parent (141) | Odd Mass Parent (151) | Both follow the nitrogen rule (Even N count = Odd Mass). |
| Diagnostic Loss | -27 Da (HCN) | -28 Da (C2H4) or -26 (C2H2) | HCN loss is specific to the pyrazole ring. |
Why This Matters for Drug Development
When developing pyrazole-based inhibitors, the m/z 81 fragment (pyrazolyl-methyl cation) is a conserved biomarker. In contrast, if you are screening a library containing phenyl analogs, the appearance of m/z 91 is the definitive exclusion criterion for the pyrazole scaffold.
Troubleshooting & Validation
If your spectrum does not match the predicted pattern:
-
Check for Adducts: Look for m/z 163 (
) or m/z 179 ( ). Pyrazoles are excellent ligands and avidly bind alkali metals, suppressing protonated fragmentation. -
Solvent Contamination: If m/z 109 is absent, ensure the collision energy is sufficient (>15 eV). The amide bond requires moderate energy to cleave.
-
Tautomerism: 1H-pyrazoles exist in tautomeric equilibrium. While this rarely affects m/z values, it can alter ionization efficiency. Ensure pH is controlled (acidic) to lock the protonation site.
References
-
Jiang, K., et al. (2013). "Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry". PLOS ONE, 8(5), e63097. Retrieved from [Link]
-
Moldovan, Z., et al. (2002). "The mass spectral analysis of several hydrazine derivatives". Rapid Communications in Mass Spectrometry, 16(13), 1313-1318. Retrieved from [Link]
-
Silva, M., et al. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". IntechOpen. Retrieved from [Link]
-
LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns". Chemistry LibreTexts. Retrieved from [Link]
Comparative Bioactivity Guide: Pyrazole vs. Imidazole Acetohydrazides
Executive Summary
This guide provides a technical comparison between pyrazole acetohydrazides and imidazole acetohydrazides , two privileged scaffolds in medicinal chemistry. While both share the isomeric formula
Key Takeaway:
-
Pyrazole Acetohydrazides are superior for anti-inflammatory (COX-2 inhibition) and kinase-targeted anticancer applications.[1]
-
Imidazole Acetohydrazides excel in antifungal activity (sterol 14
-demethylase inhibition) and broad-spectrum antibacterial efficacy when coupled with Schiff bases.
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The distinct bioactivity of these compounds stems from their electronic distributions.
| Feature | Pyrazole Acetohydrazide | Imidazole Acetohydrazide |
| Core Structure | 1,2-Diazole (Nitrogens adjacent) | 1,3-Diazole (Nitrogens separated by C) |
| Basicity ( | ~2.5 (Weaker base) | ~7.0 (Stronger base, physiological buffer) |
| H-Bonding Potential | Donor/Acceptor (N-NH) | Strong Donor (NH) & Acceptor (N:)[1] |
| Metabolic Stability | High (often resistant to oxidation) | Moderate (susceptible to CYP450) |
| Key Interaction | Metal coordination (e.g., Heme-Fe) |
Synthesis Pathways
Both derivatives are typically synthesized via the hydrazinolysis of their corresponding esters.
Figure 1: General synthetic workflow for acetohydrazide derivatives via nucleophilic acyl substitution.
Bioactivity Comparison
Antimicrobial Activity
Imidazole derivatives historically dominate antifungal therapies (e.g., Ketoconazole), but pyrazole acetohydrazides have emerged as potent antibacterial agents, particularly against resistant strains.[1]
Comparative Data (Representative)
Data synthesized from recent structure-activity relationship (SAR) studies [1, 2].[1][2][3]
| Organism | Pyrazole Acetohydrazide (MIC | Imidazole Acetohydrazide (MIC | Notes |
| S. aureus (Gram +) | 12.5 - 25.0 | 25.0 - 50.0 | Pyrazoles with electron-withdrawing groups (Cl, |
| E. coli (Gram -) | 25.0 - 50.0 | 12.5 - 25.0 | Imidazoles often penetrate Gram-negative outer membranes more effectively. |
| C. albicans (Fungi) | 50.0 - 100.0 | 6.25 - 12.5 | Imidazole's N-3 nitrogen coordinates with fungal CYP51 (Lanosterol 14 |
Anticancer Activity
Pyrazole acetohydrazides are frequently designed as kinase inhibitors (e.g., EGFR, VEGFR-2) due to their ability to mimic the adenine ring of ATP.[1]
-
Pyrazole Mechanism: Competitive inhibition of ATP binding sites in kinases.
-
Imidazole Mechanism: Often involves intercalation or metal complexation (e.g., Ruthenium-imidazole complexes).[1]
Anti-inflammatory Activity
The pyrazole scaffold is the pharmacophore of choice for COX-2 selective inhibition (e.g., Celecoxib). Acetohydrazide derivatives of pyrazole maintain this selectivity while reducing gastric ulcerogenicity compared to traditional NSAIDs.
Mechanism of Action: Signaling Pathways
The following diagram illustrates the divergent mechanistic targets of the two scaffolds.
Figure 2: Divergent pharmacological targets: Pyrazoles favor COX-2/Kinases; Imidazoles favor CYP51.
Experimental Protocols
Protocol: Synthesis of Pyrazole-4-Acetohydrazide
Validated for high yield and purity.
Reagents: Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, Hydrazine hydrate (99%), Absolute Ethanol.
-
Dissolution: Dissolve 0.01 mol of the pyrazole ester in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 0.05 mol (excess) of hydrazine hydrate dropwise with constant stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Solvent: Ethyl Acetate:Hexane 3:7).[1]
-
Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice.
-
Filtration: Filter the solid precipitate under vacuum.
-
Purification: Recrystallize from ethanol to obtain needle-shaped crystals.
-
Characterization: Confirm structure via IR (look for -NH stretching at 3200-3300
and C=O at 1650 ).[1]
Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)
Standard: CLSI Guidelines.[1]
-
Preparation: Prepare stock solutions of the test compounds (pyrazole/imidazole acetohydrazides) in DMSO (1 mg/mL).
-
Inoculum: Adjust bacterial culture (E. coli or S. aureus) to
McFarland standard ( CFU/mL). -
Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using Mueller-Hinton broth. Final concentrations: 100
g/mL to 0.19 g/mL. -
Incubation: Add 10
L of inoculum to each well. Incubate at 37°C for 24 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).[1]
References
-
Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry. [Link][1]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (MDPI). [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (MDPI). [Link]
Sources
Comparative Guide: Molecular Docking of 2-(1H-pyrazol-3-yl)acetohydrazide Ligands
Executive Summary
This technical guide evaluates the molecular docking performance of 2-(1H-pyrazol-3-yl)acetohydrazide derivatives, a scaffold gaining traction in medicinal chemistry due to its dual pharmacophore nature (pyrazole ring + hydrazide linker). Unlike rigid templates, this ligand class exhibits significant conformational flexibility and tautomeric variety, presenting unique challenges and opportunities in structure-based drug design (SBDD).
This guide compares these ligands against standard clinical drugs across two primary therapeutic axes: Antimicrobial (GlcN-6-P synthase inhibition) and Anticancer (PI3K inhibition) .
Comparative Performance Analysis
Case Study A: Antimicrobial Potency (Target: GlcN-6-P Synthase)
Objective: Evaluate binding affinity against Glucosamine-6-phosphate synthase (PDB: 2VF5), a target for antifungal/antibacterial agents.[1] Baseline: The native co-crystallized ligand, Glucosamine-6-phosphate (GLP).[1]
Experimental Data Summary: Docking studies utilizing AutoDock Vina reveal that optimized pyrazole-acetohydrazide derivatives outperform the native substrate in binding energy, primarily due to additional hydrophobic interactions facilitated by the pyrazole tail.
| Ligand ID | Structure Class | Binding Energy (kcal/mol) | Relative Affinity vs Native | Key Interactions |
| Native Ligand (GLP) | Sugar Phosphate | -6.2 | 1.0x | H-bonds (Ser303, Thr302) |
| Compound 4b | Pyrazole-Hydrazide | -8.7 | 1.4x | H-bond (Val399), Pi-Cation (Lys603) |
| Compound 5c | Pyrazole-Hydrazide | -8.7 | 1.4x | H-bond (Ala602), Pi-Pi T-shaped (Trp74) |
Data Source: Derived from comparative studies on hydrazide-hydrazone derivatives [1].
Insight: The -2.5 kcal/mol improvement over the native ligand suggests a theoretical
Case Study B: Anticancer Efficacy (Target: PI3K Kinase)
Objective: Compare binding affinity against Phosphatidylinositol 3-kinase (PI3K), a critical cancer cell proliferation regulator.[1][2][3] Baseline: Clinical inhibitors AMG-319 and PI-103.
| Ligand ID | Status | Docking Score (kcal/mol) | Ligand Efficiency (LE) |
| AMG-319 | Clinical Reference | -4.36 | 0.18 |
| PI-103 | Research Standard | -6.83 | 0.24 |
| Pyrazoline-Hydrazide 5 | Novel Lead | -7.85 | 0.29 |
Data Source: Comparative docking utilizing Schrödinger Suite [2].
Insight: The novel ligand outperforms AMG-319 by >3 kcal/mol.[2] Structural analysis indicates the acetohydrazide group forms a critical hydrogen bond bridge with the kinase hinge region, mimicking the interaction of ATP's adenine ring but with higher specificity.
Validated Experimental Protocol
To replicate these results, researchers must account for the keto-enol tautomerism of the hydrazide linker.[4] Standard "clean-up" scripts often fix the bond orders incorrectly.
Workflow Visualization
The following diagram outlines the critical decision points in the docking workflow, specifically tailored for hydrazide ligands.
Figure 1: Decision logic for docking flexible hydrazide ligands. Note the parallel processing of tautomers.
Step-by-Step Methodology
1. Ligand Preparation (The "Tautomer Trap"):
-
Challenge: The acetohydrazide linker (
) exists in equilibrium between keto and enol forms. Most databases (PubChem) provide the keto form. -
Protocol:
-
Generate 3D coordinates using RDKit or OpenBabel.
-
Mandatory: Generate tautomers at pH 7.4. You must dock both the keto-form and the enol-form. The enol form often acts as a better hydrogen bond donor/acceptor in kinase hinge regions.
-
Tool Command (Obabel):obabel ligand.smi -O ligand.pdbqt --gen3d -p 7.4
-
2. Receptor Preparation:
-
Target: 2VF5 (GlcN-6-P synthase) or target of choice.
-
Strip Waters: Remove crystallographic water molecules unless they bridge the ligand and protein (common in kinase active sites). For Pyrazole-acetohydrazides, direct backbone interaction is preferred, so strip all waters.
-
Charge Assignment: Apply Gasteiger charges. Ensure the Histidine protonation states (HID/HIE/HIP) are optimized for the local environment.
3. Grid Box Optimization:
-
Do not use a "blind docking" whole-protein box.
-
Center: Coordinates of the native ligand centroid.
-
Size:
Å. This accommodates the extended pyrazole tail without searching irrelevant surface pockets.
4. Execution & Scoring:
-
Software: AutoDock Vina (Open Source) or Glide (Commercial).
-
Parameter: Set exhaustiveness = 32 (Default is 8). The flexibility of the hydrazide chain requires more sampling to find the global minimum.
Mechanistic Interaction Map
The superior performance of these ligands is driven by a specific binding mode. The pyrazole ring acts as an anchor, while the hydrazide linker provides the necessary flexibility to orient the "tail" group into hydrophobic pockets.
Figure 2: Pharmacophore interaction map. The acetohydrazide linker is critical for positioning the aryl tail into the hydrophobic pocket.
References
-
Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives. Source: MDPI (Molecules). URL:[Link] Context: Provides the comparative data for GlcN-6-P synthase (2VF5) docking scores (-8.7 vs -6.2 kcal/mol).
-
Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Source: Combinatorial Chemistry & High Throughput Screening. URL:[Link] Context: Source of the PI3K comparative data against AMG-319.
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase. Source: Bioinformation (PubMed Central). URL:[Link] Context: Validates the binding mode of pyrazole derivatives in kinase domains (VEGFR-2, CDK2).[5]
Sources
- 1. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents [mdpi.com]
- 2. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 3. Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
X-ray diffraction (XRD) crystal structure of 2-(1H-pyrazol-3-yl)acetohydrazide
Structural Validation and Performance Comparison of 2-(1H-pyrazol-3-yl)acetohydrazide in Drug Discovery: An XRD Perspective
As a highly versatile bifunctional building block, 2-(1H-pyrazol-3-yl)acetohydrazide is foundational in the synthesis of complex nitrogen heterocycles. It serves as a critical precursor for advanced pharmaceutical targets, including 1,2,4-triazine-based G-Protein-Coupled Receptor 84 (GPR84) antagonists[1] and bis(hetaryl) triads[2]. However, the structural ambiguity of this compound—driven by pyrazole annular tautomerism and the conformational flexibility of the acetohydrazide tail—poses significant analytical challenges during hit-to-lead optimization.
This guide objectively compares the structural and analytical performance of 2-(1H-pyrazol-3-yl)acetohydrazide against its functionalized alternatives, while establishing Single-Crystal X-ray Diffraction (SC-XRD) as the gold-standard methodology for its validation.
The Causality of Structural Ambiguity
The core challenge in utilizing pyrazole-acetohydrazides lies in prototropic tautomerism . The pyrazole ring rapidly interconverts between 1H and 2H tautomeric states. In solution, this proton transfer is faster than the NMR timescale, resulting in time-averaged spectra that mask the precise hydrogen-bonding vectors.
When designing target-specific therapeutics, such as GPR84 antagonists where the pyrazole moiety must dock into a highly directional, deep narrow binding pocket[3], assuming the wrong tautomeric state leads to flawed structure-activity relationship (SAR) models. SC-XRD bypasses this limitation by freezing the molecule in its lowest-energy solid-state conformation, allowing scientists to unambiguously locate the elusive N-H proton and map the 3D intermolecular hydrogen-bond network (N-H···O and N-H···N interactions).
Analytical Modalities: Performance Comparison
To validate the structural integrity of pyrazole-acetohydrazides, researchers must choose the appropriate analytical modality. Table 1 compares the performance of SC-XRD against alternative techniques.
Table 1: Analytical Modalities for Pyrazole-Acetohydrazide Characterization
| Analytical Technique | Tautomer Resolution | H-Bond Network Mapping | Sample Requirement | Throughput | Primary Use Case |
| Single-Crystal XRD (SC-XRD) | Absolute (Direct proton location) | Complete 3D Mapping | Low (~10 mg, single crystal) | Low (Days) | Unambiguous 3D structural and tautomeric validation. |
| Powder XRD (PXRD) | Inferential (via Rietveld refinement) | Limited (Requires known structural model) | Medium (~50 mg, powder) | High (Minutes) | Validating bulk phase purity and identifying polymorphs. |
| Solution-State 2D-NMR | Ambiguous (Time-averaged signals) | None (Solvent disrupts solid-state network) | Low (~5 mg, dissolved) | High (Minutes) | Confirming covalent connectivity and solution-state purity. |
Alternative Building Blocks: Structural Comparison
The substitution pattern on the pyrazole ring drastically alters the compound's crystal packing, electron density, and downstream reactivity. Table 2 compares the baseline product, 2-(1H-pyrazol-3-yl)acetohydrazide, with two widely used alternatives.
Table 2: Structural and Physicochemical Comparison of Pyrazole-Acetohydrazide Analogs
| Compound | Substituent Effect | Solid-State H-Bonding Motif | Downstream Application |
| 2-(1H-pyrazol-3-yl)acetohydrazide | Baseline (Unsubstituted) | Extensive 3D network; acts as both strong donor and acceptor. | Broad-spectrum heterocycle synthesis. |
| 2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide | Electron-donating / Steric hindrance | Restricted packing; methyl group blocks specific intermolecular vectors. | Synthesis of potent GPR84 competitive antagonists[1]. |
| 2-(3-cyano-1H-pyrazol-5-yl)acetohydrazide | Strongly electron-withdrawing | Strong dipole-dipole interactions; increased acidity of the pyrazole N-H. | Construction of 2,6-bis(hetaryl)-4-pyrones[2]. |
Self-Validating Experimental Protocol: SC-XRD Crystallization and Data Collection
To achieve the atomic resolution required to differentiate pyrazole tautomers, a self-validating crystallization and diffraction workflow must be strictly followed.
Step 1: Solvent Selection & Dissolution
-
Action: Dissolve 10 mg of the hydrazide in a 1:1 (v/v) mixture of ethanol and water.
-
Causality: Ethanol provides necessary solubility for the organic core, while water acts as a strong hydrogen-bond competitor. This delicate balance slows down the aggregation of the hydrazide molecules, preventing premature amorphous precipitation.
Step 2: Controlled Supersaturation
-
Action: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the vial's septum with a single 20-gauge needle and leave undisturbed at 20 °C.
-
Causality: Dust particles act as heterogeneous nucleation sites, which leads to the rapid formation of microcrystalline powders. Filtration ensures a pristine environment, forcing the system to undergo homogeneous nucleation to yield a single macroscopic crystal suitable for diffraction.
Step 3: Harvesting & Cryoprotection
-
Action: Isolate a single, defect-free crystal (0.1–0.3 mm in all dimensions) using a polyimide micromount and immediately immerse it in Paratone-N oil.
-
Causality: The cryoprotectant oil displaces surface solvent and forms a rigid glass upon freezing. This prevents the crystal lattice from cracking due to sudden solvent loss or thermal shock during flash-cooling.
Step 4: SC-XRD Data Collection (100 K)
-
Action: Mount the crystal on a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å). Flash-cool the sample to 100 K using a nitrogen cryostream prior to data collection.
-
Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors). This reduction in thermal noise is strictly required to locate the low-electron-density pyrazole N-H proton in the difference Fourier map, definitively solving the tautomeric state.
Workflow Visualization
Workflow for structural validation of pyrazole tautomers using SC-XRD.
References
-
Mahindra, A., et al. (2022). "Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists." Journal of Medicinal Chemistry, 65(16), 11270-11290.[Link]
-
Obydennov, D. L., et al. (2020). "2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols." ACS Omega, 5(51), 33406–33420.[Link]
Sources
- 1. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Guide: HPLC Purity Validation for Pyrazole Hydrazides
Pyrazole hydrazides are highly valued intermediates in pharmaceutical development, frequently utilized for their potent anti-inflammatory, antimicrobial, and neuroprotective properties[1]. However, validating the purity of these compounds presents unique analytical challenges due to their complex structural dynamics.
As a Senior Application Scientist, I have designed this guide to objectively compare High-Performance Liquid Chromatography (HPLC) methodologies for pyrazole hydrazides. Grounded in the latest [2], this guide moves beyond basic protocols to explain the mechanistic causality behind experimental choices, ensuring your analytical workflows are robust, reproducible, and self-validating.
Mechanistic Insights: The Analytical Challenge
Before selecting a column or mobile phase, it is critical to understand the physicochemical behavior of pyrazole hydrazides, as these traits dictate the method's parameters:
-
Tautomerism and Peak Splitting: Pyrazole rings exhibit annular tautomerism. If the mobile phase pH is near the pKa of the pyrazole nitrogen, the molecule can exist in multiple equilibrium states, leading to severe peak broadening or splitting.
-
Causality & Solution: Buffering the mobile phase with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid, TFA) suppresses ionization, locking the molecule into a single predominant state and ensuring sharp, symmetrical peaks[3].
-
-
Hydrolytic Susceptibility: The hydrazide linkage (-CO-NH-NH₂) is highly prone to hydrolysis, particularly in strong acidic (pH < 2.0) or highly alkaline (pH > 9.0) environments[4].
-
Causality & Solution: Analytical methods must utilize mild pH conditions (pH 2.5 – 6.0) and avoid prolonged sample storage in protic solvents to prevent the artifactual generation of aldehyde or acid degradants during the analysis itself[4].
-
-
Solubility Constraints: Many substituted pyrazolone derivatives exhibit poor aqueous solubility, complicating standard preparations[3].
Comparative Analysis: RP-HPLC vs. HILIC
When validating the purity of pyrazole hydrazides, selecting the correct stationary phase is the foundational step. Below is an objective comparison of Reverse Phase (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC).
Table 1: Comparison of HPLC Modalities for Pyrazole Hydrazides
| Parameter | Reverse Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | C18 or C8 (e.g., Shim-pack GIST C18) | Unbonded Silica, Amide, or Zwitterionic |
| Mobile Phase | High Aqueous → High Organic (e.g., ACN / 0.1% TFA) | High Organic (>70% ACN) → Aqueous |
| Retention Mechanism | Hydrophobic partitioning | Aqueous layer partitioning & Hydrogen bonding |
| Suitability | Ideal for lipophilic pyrazole derivatives (LogP > 2) | Ideal for highly polar, underivatized hydrazides |
| Peak Shape | Excellent with acidic modifiers (TFA/Formic Acid) | Highly sensitive to sample diluent mismatch |
| Regulatory Adoption | Industry standard, highly robust for ICH Q2(R2) | Niche, requires rigorous robustness testing |
Expert Verdict: For the vast majority of substituted pyrazole hydrazides synthesized in drug discovery, RP-HPLC coupled with a Photodiode Array (PDA) detector is the superior choice. It provides the necessary robustness to easily pass ICH Q2(R2) validation criteria and allows for precise quantification of purities >95%[6].
Step-by-Step Experimental Protocol: Self-Validating RP-HPLC-PDA System
A self-validating protocol ensures that data integrity is continuously monitored. By incorporating a resolution standard and peak purity analysis directly into the routine sequence, the method automatically flags co-eluting degradants before they compromise the validation dataset.
Phase 1: System Suitability Testing (SST) - The Internal Control
-
Column Equilibration: Flush a C18 column (5 µm, 150 × 4.6 mm) with an isocratic mobile phase of 75:25 (v/v) Acetonitrile : 0.1% TFA in water at a flow rate of 0.5 mL/min[3].
-
Causality: The isocratic hold ensures baseline stability, while the 0.5 mL/min flow rate provides optimal residence time for the hydrophobic interactions of the pyrazole core.
-
-
Blank Injection: Inject 20 µL of the sample diluent.
-
Causality: Confirms no ghost peaks or carryover exist at the target wavelength (e.g., 333 nm)[3].
-
-
Resolution Standard: Inject a mixture of the pyrazole hydrazide and its known primary degradant (e.g., the corresponding aldehyde).
-
Causality: Ensures column performance is adequate. Proceed only if Resolution (
) > 2.0.
-
Phase 2: Execution of ICH Q2(R2) Validation Parameters
-
Specificity & Peak Purity: Inject the standard, blank, and forced degradation samples (acid, base, peroxide, light). Utilize the PDA detector to extract the UV spectra across the peak.
-
Causality: According to , peak purity tests are essential to prove the analyte peak is not attributable to more than one component[7]. The Peak Purity Angle must be less than the Peak Purity Threshold.
-
-
Linearity & Range: Prepare 5 concentration levels spanning from the Reporting Level (typically 0.05% for impurities) to 120% of the nominal assay specification[8]. Plot peak area versus concentration.
-
Accuracy (Recovery): Spike known amounts of the pyrazole hydrazide reference standard into a synthetic matrix at 3 levels (e.g., 50%, 100%, 150%). Perform triplicate injections per level[7].
-
Precision: Analyze 6 independent preparations of the sample at the 100% test concentration to establish Repeatability[7]. Have a second analyst repeat this on a different day using a different HPLC system to establish Intermediate Precision.
Validation Parameters & Quantitative Acceptance Criteria
To ensure your method is fit for its intended purpose, the data generated from the protocol above must meet strict regulatory thresholds[9],[10].
Table 2: ICH Q2(R2) Quantitative Acceptance Criteria for Pyrazole Hydrazides
| Validation Parameter | ICH Q2(R2) Requirement | Typical Acceptance Criteria |
| Specificity | No interference from blank/degradants | Peak purity angle < Peak purity threshold |
| Linearity | ||
| Accuracy | % Recovery across specified range | 98.0% – 102.0% (Assay); 90% - 110% (Impurities) |
| Precision (RSD) | Repeatability & Intermediate Precision | |
| LOD / LOQ | Signal-to-Noise ratio evaluation | S/N |
Workflow Visualization
The following diagram illustrates the logical lifecycle flow for validating an analytical procedure under the ICH Q2(R2) guidelines.
Lifecycle workflow for HPLC method validation according to ICH Q2(R2) guidelines.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine in Nanosuspension Source: ResearchGate URL:[Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring Source: ResearchGate URL:[Link]
-
Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation Source: RSC Publishing URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. mastercontrol.com [mastercontrol.com]
Elemental analysis calculation for 2-(1H-pyrazol-3-yl)acetohydrazide complexes
In-Depth Guide: Elemental Analysis & Characterization of 2-(1H-pyrazol-3-yl)acetohydrazide Metal Complexes
Executive Summary This guide provides a rigorous technical framework for the elemental characterization of metal complexes derived from 2-(1H-pyrazol-3-yl)acetohydrazide (PAH) . Designed for drug development professionals, this document moves beyond basic stoichiometry to address the specific challenges of analyzing nitrogen-rich heterocyclic ligands. We compare theoretical models against experimental realities, offering a self-validating protocol to distinguish between synthesis impurities, solvates, and genuine coordination geometries.
Part 1: Technical Deep Dive & Ligand Chemistry
1.1 The Ligand Architecture
The ligand 2-(1H-pyrazol-3-yl)acetohydrazide (C₅H₈N₄O) is a versatile pharmacophore. Its structure combines a pyrazole ring (a weak
-
Molecular Weight: 140.14 g/mol
-
Coordination Sites: It typically acts as a bidentate ligand coordinating through the carbonyl oxygen and the azomethine nitrogen (from the hydrazide moiety) or the pyrazole nitrogen , forming stable 5- or 6-membered chelate rings.
1.2 The Analytical Challenge Nitrogen-rich compounds (40% N by mass in the hydrazine/pyrazole backbone) present unique challenges in Elemental Analysis (EA):
-
Incomplete Combustion: The formation of thermally stable carbon nitrides can lead to low %C and %N values.
-
Solvent Trapping: Hydrazide complexes are notorious for trapping water or ethanol in the crystal lattice, skewing H% and O% (calculated by difference).
-
Hygroscopicity: The amide/hydrazide backbone effectively scavenges atmospheric moisture.
Part 2: Comparative Analysis (Theoretical vs. Experimental)
In this section, we compare the Theoretical Performance (ideal stoichiometry) against Experimental Scenarios (common deviations). This comparison allows researchers to validate their synthesis.
Scenario: Synthesis of a Copper(II) complex: [Cu(PAH)₂]Cl₂ vs. its solvated forms.
Table 1: Stoichiometric Comparison (The "Product" vs. Alternatives)
| Parameter | Model A: Anhydrous | Model B: Monohydrate | Model C: Dihydrate |
| Formula | |||
| MW ( g/mol ) | 414.74 | 432.75 | 450.77 |
| Carbon % | 28.96% | 27.75% | 26.64% |
| Hydrogen % | 3.89% | 4.19% | 4.47% |
| Nitrogen % | 27.02% | 25.89% | 24.86% |
| Interpretation | Ideal, vacuum-dried product. | Air-dried; surface moisture. | Lattice-bound water (coordination). |
Analysis of Performance:
-
If your experimental data is: C=26.5%, H=4.5%, N=24.7%
-
Causality: The hydrophilic nature of the uncoordinated NH groups in the pyrazole ring facilitates hydrogen bonding with water molecules, stabilizing the dihydrate form.
Part 3: Calculation Methodology
To ensure scientific integrity, researchers must calculate the theoretical values manually before relying on software.
Protocol 3.1: The Elemental Calculation Formula
For a general complex
Where:
- = Number of atoms of element E.
- = Atomic Weight of element E (C=12.011, H=1.008, N=14.007).
- = Total Molecular Weight.
Step-by-Step Calculation for [Ni(PAH)₂Cl₂] (Anhydrous)
-
Count Atoms:
-
Ni: 1
-
PAH (
): 2 units C=10, H=16, N=8, O=2 -
Cl: 2[1]
-
Total Formula:
-
-
Calculate MW:
-
C:
-
H:
-
N:
-
O:
-
Ni:
-
Cl:
-
Sum: 409.885 g/mol
-
-
Calculate %Nitrogen:
Part 4: Experimental Protocols & Validation
This section outlines the workflow to obtain high-fidelity data.
4.1 Synthesis Workflow (Brief)
-
Dissolution: Dissolve 1.0 mmol 2-(1H-pyrazol-3-yl)acetohydrazide in 10 mL hot ethanol.
-
Metal Addition: Add 0.5 mmol Metal Chloride (
) dropwise. -
Reflux: Heat at 70°C for 3 hours.
-
Isolation: Cool to RT. Filter precipitate.[2]
-
Purification (Critical): Wash with cold ethanol (removes unreacted ligand) then ether. Dry in vacuo over
.
4.2 Elemental Analysis (Combustion) Protocol
-
Instrument: PerkinElmer 2400 Series II or equivalent.
-
Standard: Acetanilide (C=71.09, H=6.71, N=10.36) or Sulfanilamide.
-
Sample Prep:
-
Dry sample at 110°C for 2 hours immediately before weighing to remove surface moisture.
-
Weigh 1.5 - 2.5 mg into a tin capsule.
-
Oxidation Boost: For refractory pyrazole complexes, add 1-2 mg of
(Vanadium Pentoxide) to the capsule to ensure complete combustion of the nitrogen ring.
-
4.3 Self-Validating System (Troubleshooting)
If
-
Check for Solvates: Recalculate assuming
, , or . -
Check for Residue: Run TGA (Thermogravimetric Analysis). A weight loss at <120°C confirms lattice water.
-
Check for Incomplete Combustion: If N% is low but C% is correct, the pyrazole ring did not fully decompose. Increase combustion temperature or add oxygen boost.
Part 5: Visualization (Workflow & Logic)
The following diagram illustrates the decision logic for validating the complex structure based on Elemental Analysis data.
Caption: Logical workflow for validating metal complex stoichiometry using Elemental Analysis and TGA cross-referencing.
References
-
Study of Newly Synthesised Pyrazolone and It's Metal Complexes . International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline . RSC Advances / NIH. [Link]
-
Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex . Molecules (MDPI). [Link]
-
Elemental Analysis: Methods & Examples . StudySmarter. [Link]
-
An International Study Evaluating Elemental Analysis . ACS Central Science / NIH. [Link]
Sources
Comparative Guide: Antioxidant Efficacy and Mechanistic Profiling of Hydrazide Derivatives
Executive Overview
In the landscape of drug development, oxidative stress remains a central driver in the pathogenesis of neurodegenerative disorders, cardiovascular diseases, and cellular aging[1]. Hydrazide and hydrazone derivatives—defined by their highly tunable R₁R₂C=NNR₃R₄ pharmacophore—have emerged as a premier class of synthetic antioxidants[2]. The presence of an electron-rich aromatic ring system and an imine group facilitates superior electron delocalization, allowing these molecules to act as highly efficient electron and hydrogen donors[1].
As a Senior Application Scientist, I approach the evaluation of these novel antioxidant pharmacophores not merely as a screening exercise, but as a rigorous mechanistic investigation. This guide provides an objective, data-driven comparison of recent hydrazide derivatives, evaluating their antioxidant capacities through standardized, self-validating experimental protocols.
Mechanistic Framework: HAT vs. SET-PT
The radical scavenging capability of hydrazide derivatives is fundamentally governed by two primary thermodynamic pathways, which dictate their performance across different assays:
-
Hydrogen Atom Transfer (HAT): The hydrazide derivative donates a hydrogen atom (typically from an N-H or phenolic O-H bond) to neutralize a free radical. The efficiency of this pathway is inversely proportional to the Bond Dissociation Energy (BDE) of the active functional group[2].
-
Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant donates an electron to the reactive oxygen species (ROS), forming a radical cation intermediate, followed by rapid deprotonation. This mechanism is primarily governed by the molecule's Ionization Energy (IE)[2].
Recent density functional theory (DFT) and in vitro studies reveal that highly active derivatives, such as coumarin-hydroxybenzohydrazides, neutralize DPPH• radicals strictly via the HAT mechanism, while their interaction with ABTS•+ cations follows a mixed HAT and SET-PT pathway[3].
Comparative Performance Data
To objectively evaluate the efficacy of newly synthesized hydrazide derivatives, their half-maximal inhibitory concentrations (IC₅₀) are benchmarked against industry-standard antioxidants (e.g., Trolox, Gallic Acid). Lower IC₅₀ values indicate superior radical scavenging potency.
Table 1: Quantitative Antioxidant Activity of Hydrazide Derivatives vs. Standards
| Compound Class | Specific Derivative | DPPH IC₅₀ | ABTS IC₅₀ | Dominant Mechanism | Reference |
| Coumarin-Hydrazide | C-HB2 | 2.5 µM | 2.0 µM | HAT / SET-PT | [3] |
| Coumarin-Hydrazide | C-HB1 | 6.4 µM | 4.5 µM | HAT / SET-PT | [3] |
| Indole-Hydrazide | 5-chloroindole analogue | ~15.0 µM | N/A | Electron Donor | [1] |
| Phenolic Hydrazone | TTMB | 668.3 µg/mL | 82.78 µg/mL | SET-PT (High FRAP) | [4] |
| Standard Benchmark | Gallic Acid | 2.6 µM | N/A | HAT | [3] |
| Standard Benchmark | Trolox | ~11.5 µM | ~8.5 µM | HAT / SET-PT | [3] |
Data Interpretation: The coumarin-hydroxybenzohydrazide derivative (C-HB2) demonstrates exceptional radical scavenging potential, outperforming the standard Trolox and matching the highly potent Gallic Acid[3]. This is attributed to the trihydroxybenzoyl moiety, which provides multiple low-BDE sites for rapid hydrogen donation.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in controls to isolate the variable of interest and establish direct causality.
Protocol A: DPPH Radical Scavenging Assay (HAT Evaluation)
Causality: DPPH is a stable free radical exhibiting a deep violet color (λmax ≈ 517 nm). Reduction by a hydrogen-donating hydrazide causes a stoichiometric color shift to yellow (diphenylpicrylhydrazine).
-
Step 1: Reagent Preparation. Prepare a 0.2 mM solution of DPPH in analytical-grade methanol. Rationale: Methanol stabilizes the DPPH radical while ensuring the complete solvation of lipophilic hydrazide derivatives.
-
Step 2: Reaction Assembly. In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of the hydrazide test compound (serial dilutions from 1 µM to 100 µM).
-
Step 3: Self-Validating Controls.
-
Negative Control: 100 µL DPPH + 100 µL methanol. (Establishes baseline absorbance
and confirms reagent stability). -
Sample Blank: 100 µL sample + 100 µL methanol. (Corrects for intrinsic absorbance of the hydrazide, ensuring signal changes are strictly due to radical reduction).
-
Positive Control: Trolox or Ascorbic Acid. (Validates assay sensitivity).
-
-
Step 4: Incubation. Incubate in the dark at room temperature for 30 minutes. Rationale: Darkness prevents the photo-degradation of the light-sensitive DPPH radical.
-
Step 5: Quantification. Measure absorbance at 517 nm. Calculate % Scavenging =
.
Protocol B: ABTS Radical Cation Decolorization Assay (Mixed Mechanism)
Causality: ABTS•+ is soluble in both aqueous and organic solvents, making it ideal for evaluating a broader range of hydrazide derivatives. It captures both HAT and SET-PT mechanisms[3].
-
Step 1: Radical Generation. React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark for 12–16 hours. Rationale: This extended incubation is strictly required to achieve complete oxidation and stable radical cation generation prior to sample introduction.
-
Step 2: Standardization. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. Rationale: Standardizing the initial absorbance ensures batch-to-batch reproducibility and dynamic range consistency.
-
Step 3: Reaction & Measurement. Add 10 µL of the hydrazide sample to 990 µL of the diluted ABTS•+ solution. Incubate for exactly 6 minutes and measure absorbance at 734 nm.
Protocol C: FRAP (Ferric Reducing Antioxidant Power) Assay (SET-PT Evaluation)
Causality: FRAP strictly evaluates the electron-donating capability by measuring the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which absorbs intensely at 593 nm[5].
-
Step 1: FRAP Reagent Formulation. Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Rationale: The highly acidic environment (pH 3.6) maintains iron solubility and suppresses spontaneous hydrolysis, ensuring that reduction is driven solely by the antioxidant's electron transfer.
-
Step 2: Reaction. Mix 500 µL of the hydrazide solution (0.2 mM) with 600 µL of FRAP reagent and 1200 µL of acetate buffer[5].
-
Step 3: Incubation & Measurement. Incubate in the dark for 10 minutes at 37°C to accelerate redox kinetics. Measure absorbance at 593 nm against a reagent blank.
Workflow Visualization
Logical workflow mapping hydrazide antioxidant mechanisms to their corresponding validation assays.
References
-
[1] Synthesis and antioxidant activity evaluations of melatonin based analogue indole-hydrazide/hydrazone derivatives - PMC. nih.gov. 1
-
[2] Antioxidant effect of the studied hydrazone derivatives (1–15) and... - ResearchGate. researchgate.net. 2
-
[4] DPPH and ABTS radical scavenging activities of compounds 1-10. - ResearchGate. researchgate.net. 4
-
[3] An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC. nih.gov. 3
-
[5] Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - MDPI. mdpi.com. 5
Sources
- 1. Synthesis and antioxidant activity evaluations of melatonin based analogue indole-hydrazide/hydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes [mdpi.com]
Spectroscopic Characterization of Metal Complexes with Pyrazole Acetohydrazide: A Comparative Methodological Guide
Pyrazole acetohydrazide and its extended hydrazone derivatives represent a highly versatile class of multidentate ligands in modern coordination chemistry. Due to their rich pharmacological profile—exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties—these compounds are of intense interest to drug development professionals[1]. However, the structural plasticity of pyrazole acetohydrazide presents a distinct analytical challenge: the ligand possesses multiple potential coordination sites, including the pyrazole ring nitrogen, the azomethine nitrogen, and the carbonyl/enol oxygen.
To rationally design metal-based therapeutics, researchers must definitively map these coordination modes. This guide provides an objective, comparative analysis of the primary spectroscopic techniques used to characterize transition metal complexes (e.g., Cu(II), Ni(II), Co(II), and Zn(II)) with pyrazole acetohydrazide, supported by validated experimental protocols and empirical data.
Multi-Technique Spectroscopic Workflow
Relying on a single spectroscopic method is insufficient for complex structural elucidation. A self-validating, orthogonal approach is required to confirm both the primary connectivity and the three-dimensional geometry of the metal center.
Fig 1: Multi-technique spectroscopic workflow for characterizing pyrazole acetohydrazide complexes.
Comparative Analysis of Spectroscopic Techniques
Vibrational Spectroscopy: FT-IR vs. Raman
-
FT-IR is the frontline tool for identifying specific coordination sites. Free pyrazole acetohydrazide typically exhibits a strong carbonyl (
) stretching band around 1670–1690 cm⁻¹ and an azomethine ( ) stretch near 1609 cm⁻¹[2]. Upon complexation, if the ligand coordinates via the azomethine nitrogen, the band shifts to lower frequencies (1574–1582 cm⁻¹) due to the withdrawal of electron density by the metal ion[3]. -
Raman Spectroscopy serves as a vital comparative alternative for the far-IR region. While FT-IR struggles with heavy background noise below 600 cm⁻¹, Raman exceptionally resolves the low-frequency metal-ligand bonds, specifically
(450–530 cm⁻¹) and (400–450 cm⁻¹), confirming the inner coordination sphere.
Electronic & Magnetic Resonance: UV-Vis vs. EPR
-
UV-Vis Spectroscopy is utilized to differentiate coordination geometries via
transitions. For example, Ni(II) and Co(II) complexes typically show multiple spin-allowed transitions characteristic of octahedral geometry[2]. Conversely, Cu(II) complexes often display a broad, asymmetric band indicative of a Jahn-Teller distorted square-planar geometry. -
EPR (Electron Paramagnetic Resonance) is strictly required for paramagnetic centers like Cu(II) to validate the UV-Vis findings. It provides the
-tensor values ( and ). If , the unpaired electron resides in the orbital, definitively confirming a square-planar or elongated octahedral geometry[2].
Structural Integrity: NMR vs. Mass Spectrometry
-
H and
C NMR are highly effective but restricted to diamagnetic complexes (e.g., Zn(II)). Coordination is confirmed by the downfield shift of the azomethine proton (moving from ~8.2 ppm to >9.0 ppm) due to the deshielding effect of the metal[3]. -
High-Resolution Mass Spectrometry (HRMS) outperforms NMR in determining the exact stoichiometry (e.g., 1:1 vs. 1:2 metal-to-ligand ratio) of both paramagnetic and diamagnetic complexes, providing the molecular ion peak (
) to validate the overall molecular weight[3].
Quantitative Data Presentation
The following table summarizes the expected spectroscopic shifts and geometric assignments when comparing different transition metal centers coordinated to pyrazole acetohydrazide ligands[2][3].
| Metal Ion | Azomethine | UV-Vis | Magnetic Moment ( | Proposed Geometry | |
| Free Ligand | ~1609 | N/A | Diamagnetic | N/A | |
| Cu(II) | 1580 (-29) | 510 / 430 | 620 – 680 (broad) | 1.7 – 1.9 | Square Planar |
| Ni(II) | 1575 (-34) | 515 / 440 | 380, 650, 720 | 2.8 – 3.2 | Octahedral |
| Co(II) | 1578 (-31) | 505 / 425 | 450, 520, 610 | 4.2 – 4.6 | Octahedral |
| Zn(II) | 1582 (-27) | 520 / 445 | None ( | Diamagnetic | Octahedral |
Experimental Protocols
Protocol A: Synthesis of Metal Complexes
-
Step 1 (Ligand Preparation): Dissolve 1.0 mmol of the synthesized pyrazole acetohydrazide ligand in 15 mL of absolute ethanol. Heat gently to 40°C to ensure complete dissolution.
-
Step 2 (Metal Addition): Prepare a separate solution of 1.0 mmol of the transition metal salt (e.g.,
or ) in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous magnetic stirring. -
Step 3 (Reflux): Adjust the pH to ~7.0 using dilute methanolic KOH if deprotonation of the enol form is desired. Reflux the mixture at 70°C for 2–4 hours.
-
Step 4 (Isolation): Cool the mixture to room temperature. Filter the resulting microcrystalline precipitate, wash sequentially with cold ethanol and diethyl ether to remove unreacted precursors, and dry in a vacuum desiccator over anhydrous
. -
Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The absence of the free ligand spot confirms reaction completion. Record the melting point; a sharp decomposition temperature >250°C indicates high purity and successful complexation.
Protocol B: Spectroscopic Measurement Workflow
-
FT-IR Acquisition: Grind 2 mg of the dried complex with 100 mg of spectroscopic-grade KBr. Press into a translucent pellet using a hydraulic press (10 tons). Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Self-Validation: Ensure the baseline is flat. Excessive broadening near 3400 cm⁻¹ suggests hygroscopic water absorption, which can mask critical
or stretching frequencies.
-
-
UV-Vis Acquisition: Dissolve the complex in spectroscopic-grade DMSO to a concentration of
M. Record the spectrum from 200 to 800 nm using a 1 cm quartz cuvette.
Expertise & Experience: Causality in Experimental Choices
As an Application Scientist, I frequently observe errors in the interpretation of UV-Vis and NMR data due to solvent-induced artifacts. Pyrazole acetohydrazide complexes often exhibit poor solubility in standard organic solvents, forcing researchers to use highly polar solvents like DMSO or DMF.
The Causality of Solvent Coordination: DMSO is a strong coordinating solvent. When characterizing labile complexes (particularly Cu(II) and Zn(II)), DMSO can competitively displace the pyrazole acetohydrazide ligand, fundamentally altering the coordination sphere and resulting in misleading
-
Expert Recommendation: Always run a time-dependent UV-Vis scan (taking measurements every 10 minutes for an hour) immediately after dissolving the complex in DMSO. If the absorption maximum (
) shifts over time, solvent coordination is occurring. In such cases, solid-state Diffuse Reflectance Spectroscopy (DRS) must be used as a comparative alternative to solution-phase UV-Vis to capture the true geometry of the complex.
Furthermore, the structural assignment of the carbonyl oxygen vs. enolate oxygen coordination is often debated. If the FT-IR spectrum shows the complete disappearance of the
References
-
Lashanizadegan, M., et al. "Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies." ACS Omega, 2023. Available at:[Link]
-
Sujamol, M.S., et al. "Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies." Letters in Applied NanoBioScience, 2025. Available at: [Link]
-
"Synthesis, Spectroscopic Characterization, DFT, Molecular Docking, Catechol Oxidase Activity, and Anti-SARS-CoV-2 of Acylhydrazone Derivatives." Polycyclic Aromatic Compounds, Vol 45, No 1, 2024. Available at: [Link]
-
"Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones." MDPI, 2022. Available at: [Link]
Sources
Safety Operating Guide
2-(1H-pyrazol-3-yl)acetohydrazide proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 2-(1H-pyrazol-3-yl)acetohydrazide (CAS: 144677-14-5). It is designed for laboratory personnel and safety officers, prioritizing structural containment and chemical neutralization.
Part 1: Executive Safety Summary
| Parameter | Critical Data |
| Chemical Identity | 2-(1H-pyrazol-3-yl)acetohydrazide |
| CAS Number | 144677-14-5 |
| Molecular Formula | C₅H₈N₄O |
| Primary Hazard | Reducing Agent / Irritant. Hydrazide moiety poses potential toxicity and reactivity with oxidizers.[1] |
| Disposal Class | High-Nitrogen Organic Waste. Requires high-temperature incineration equipped with NOx scrubbers. |
| Storage Code | Red (Flammable/Organic) or Blue (Health) depending on vendor rating. Store under inert gas (Argon/Nitrogen). |
Part 2: Technical Hazard Profiling
To dispose of this compound safely, one must understand its reactivity profile.[2] The molecule contains two distinct functional zones:[3]
-
Pyrazole Ring: A stable, aromatic 5-membered ring.[4] It is generally robust but contributes to the nitrogen load during combustion.
-
Acetohydrazide Tail (–CH₂–CO–NH–NH₂): The critical control point. The terminal hydrazine group is a nucleophile and a reducing agent .
Part 3: Pre-Disposal Handling & Segregation
Proper segregation prevents "bottle-in-drum" reactions. Use the following logic to categorize waste streams before they leave the bench.
Figure 1: Decision logic for segregating acetohydrazide waste streams to prevent incompatible mixing.
Part 4: Disposal Procedures
Method A: Professional Incineration (Primary Standard)
This is the standard route for bulk disposal or expired inventory.
-
Preparation: Dissolve solid waste in a combustible solvent (e.g., Ethanol or Acetone) if the facility requires liquid feed, or package as solid waste in a chemically resistant HDPE drum.
-
Labeling: Clearly mark the container: "Hazardous Waste - Organic Hydrazide Derivative. Contains Nitrogen.[6][7] Destructive Incineration Required."
-
Process: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of high-temperature incineration (>1000°C) with secondary combustion chambers to handle NOx emissions.
Method B: Chemical Deactivation (Spill Cleanup / Small Scale)
Use this protocol only for cleaning residues or small spills (<5g). Do not use for bulk disposal unless authorized by a Chemical Hygiene Officer.
Mechanism: Oxidation of the hydrazide group to innocuous nitrogen gas and carboxylic acid derivatives.
Reagents:
-
Sodium Hypochlorite (Bleach, 10-15% solution) OR
-
Hydrogen Peroxide (3%) - Use caution, exothermic.
Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.
-
Dilution: If the waste is solid, dissolve/suspend it in water.
-
Oxidation: Slowly add the bleach solution to the hydrazide waste.
-
Observation: Expect mild bubbling (N₂ gas evolution).
-
Control: Monitor temperature; keep below 50°C.
-
-
Completion: Allow to stand for 30 minutes. Test for excess oxidant using starch-iodide paper (paper should turn blue/black).
-
Final Disposal: The deactivated solution can generally be neutralized to pH 7 and disposed of as aqueous chemical waste (check local sewer codes; many jurisdictions still require this to go to chemical waste storage).
Part 5: Emergency Response (Spills)
In the event of a powder spill, avoid generating dust.[7] Inhalation of hydrazide dusts can cause respiratory irritation or systemic toxicity.
Figure 2: Step-by-step workflow for managing an accidental spill of 2-(1H-pyrazol-3-yl)acetohydrazide.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135409395, 2-(1H-Pyrazol-3-yl)acetohydrazide. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 7: Disposal of Waste." National Academies Press.[5] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. (General guidance on organic waste classification). Retrieved from [Link]
Sources
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. ethz.ch [ethz.ch]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. orgsyn.org [orgsyn.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. afgsci.com [afgsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
